molecular formula C46H82O16P2 B1243415 Phosphatidylinositol-5-phosphate

Phosphatidylinositol-5-phosphate

Cat. No.: B1243415
M. Wt: 953.1 g/mol
InChI Key: UBXIJOJXUFYNRG-MPJQEMCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphatidylinositol-5-phosphate (PI5P) is one of the seven known signaling phosphoinositides, distinguished by a single phosphate group at the 5-position of the inositol ring . Although it is one of the least abundant phosphoinositides, PI5P has emerged as a critical regulator of diverse cellular functions, making it a vital reagent for studying cell signaling pathways . Its levels are dynamically regulated in response to various stimuli, including insulin, oxidative stress, T-cell activation, and bacterial infection . Key Research Applications & Value: PI5P is a versatile tool for investigating numerous biological processes. In the context of cell signaling and cytoskeletal dynamics , PI5P regulates actin remodeling and cell invasion by binding to and activating the guanine nucleotide exchange factor Tiam1, leading to Rac1 activation . This pathway is implicated in growth factor signaling and the invasiveness of certain cancers, such as NPM-ALK-positive lymphomas . Studies on nuclear signaling have revealed a distinct pool of nuclear PI5P that acts as a stress-response mediator. It can interact with the plant homeodomain (PHD) of chromatin regulators like ING2, influencing apoptosis, chromatin remodeling, and the cellular response to UV damage . Furthermore, PI5P is involved in membrane trafficking and metabolic regulation , with roles in GLUT4 translocation for glucose uptake and in endosome maturation . Metabolism and Mechanism of Action: PI5P can be generated through several pathways, contributing to its precise spatiotemporal regulation. The major route for steady-state PI5P synthesis is via the 5-phosphorylation of phosphatidylinositol by the lipid kinase PIKfyve . Alternatively, it can be produced through the dephosphorylation of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) by myotubularin family phosphatases or from phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) by specific 4-phosphatases, such as the bacterial IpgD from Shigella flexneri . The primary known mechanism for PI5P clearance is its phosphorylation by phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks or PI5P4Ks) to generate PI(4,5)P2, positioning PI5P as a key intermediate in a dedicated pathway for phosphoinositide synthesis . This product is intended for research use only in laboratory applications.

Properties

Molecular Formula

C46H82O16P2

Molecular Weight

953.1 g/mol

IUPAC Name

[(2R)-1-heptadecanoyloxy-3-[hydroxy-[(1R,3R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)42(50)45(44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41-,42?,43?,44?,45?,46-/m1/s1

InChI Key

UBXIJOJXUFYNRG-MPJQEMCDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1C([C@@H](C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Synonyms

phosphatidylinositol 5-phosphate
phosphatidylinositol-5-phosphate
PtdIns-5-P
PTDINS5P

Origin of Product

United States

Foundational & Exploratory

The Serendipitous Discovery of a Rare Phosphoinositide: A Technical History of Phosphatidylinositol-5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the accidental discovery and evolving understanding of Phosphatidylinositol-5-Phosphate (PtdIns5P), the last of the seven phosphoinositide signaling lipids to be identified. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive historical account, detailed experimental methodologies, quantitative data, and elucidated signaling pathways related to this enigmatic lipid second messenger.

This compound (PtdIns5P), a low-abundance phospholipid, remained hidden in plain sight for decades, its discovery emerging from a serendipitous observation in 1997. This technical guide chronicles the history of its identification, the challenges in its detection, and the subsequent unraveling of its crucial roles in cellular signaling, offering a valuable resource for those investigating phosphoinositide-mediated pathways in health and disease.

A Fortuitous Finding: The Accidental Discovery of PtdIns5P

The history of PtdIns5P is intrinsically linked to the study of another class of enzymes, the phosphatidylinositol phosphate kinases (PIPKs). In the late 1990s, research led by Rameh and colleagues in the Cantley laboratory was focused on characterizing the substrate specificity of type I and type II PIP5Ks.[1] The prevailing understanding was that these enzymes phosphorylated phosphatidylinositol-4-phosphate (PtdIns4P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂).

However, a puzzling observation arose during these experiments. The type II PIP5K enzyme was found to phosphorylate a lipid substrate to produce PI(4,5)P₂, but this substrate was not PtdIns4P.[2] The breakthrough came with the realization that the commercially available PtdIns4P preparations were contaminated with a then-unknown phosphoinositide.[2][3] This contaminant was the true substrate for the type II enzyme.

Through meticulous experimentation, this novel lipid was identified as this compound (PtdIns5P).[1] This discovery led to a reclassification of the type II PIP5K enzymes as PtdIns5P 4-kinases, now commonly known as PIP4Ks.[4] The seminal 1997 paper in Nature by Rameh et al. marked the official entry of PtdIns5P into the family of seven phosphoinositide second messengers.[2]

The initial oversight of PtdIns5P was largely due to its extremely low cellular abundance, estimated to be around 0.5% of the total phosphatidylinositol (PI) pool, and its chromatographic co-migration with the much more abundant PtdIns4P, which hindered its detection.[3]

Overcoming the Challenges: The Development of PtdIns5P Quantification Methods

The low cellular levels and analytical difficulties associated with PtdIns5P spurred the development of specialized techniques for its quantification.

The Mass Assay

A significant advancement was the development of a "mass assay."[5] This indirect method involves the enzymatic conversion of endogenous PtdIns5P by a purified PtdIns5P 4-kinase to PI(4,5)P₂, which can then be more readily quantified.[5] A more recent iteration of this assay utilizes heavy oxygen-labeled ATP (¹⁸O-ATP) in the kinase reaction, allowing for sensitive and specific quantification of the resulting ¹⁸O-labeled PI(4,5)P₂ by liquid chromatography-tandem mass spectrometry (LC-MS/MS), thus avoiding the use of radioisotopes.

High-Performance Liquid Chromatography (HPLC)

Conventional HPLC methods were initially inadequate for separating PtdIns5P from the abundant PtdIns4P.[6] A novel HPLC-based approach was later developed that successfully resolves these two isomers, enabling accurate measurement of basal and stimulated PtdIns5P levels.[6] This method typically involves metabolic labeling of cells with [³H]inositol, followed by lipid extraction, deacylation, and separation of the resulting glycerophosphoinositols by anion-exchange HPLC.[6]

Quantitative Insights into PtdIns5P Abundance and Enzyme Kinetics

The development of these sensitive analytical methods has provided valuable quantitative data on PtdIns5P levels and the kinetics of the enzymes that regulate its metabolism.

ParameterValueCell Type/EnzymeReference
Relative Abundance of PtdIns5P 1-2% of PtdIns4PVarious mammalian cell lines[4]
2.5-4% of PtdIns4PBTC6 (β-pancreatic cell line)[6]
Kinetic Parameters of PIP4K2A Kₘ for PtdIns5P: 50 µMHuman PIP4K2A[7][8]
Kₘ for ATP: 5 µMHuman PIP4K2A[8]
Kinetic Parameters of PIP4K2B Kₘ for PtdIns5P: 30 µMHuman PIP4K2B[9]
Kₘ for ATP: 88 µMHuman PIP4K2B[10]
PIKfyve Inhibition (YM201636) IC₅₀ for PtdIns5P synthesis: ~25% lower than for PtdIns(3,5)P₂ synthesisIn vitro PIKfyve[11]

Key Experimental Protocols in the Discovery and Study of PtdIns5P

Original Discovery of PtdIns5P (Rameh et al., 1997)

The foundational experiments that led to the discovery of PtdIns5P involved a series of in vitro kinase assays and lipid analyses.

  • Enzyme Source: Type I and Type II PIPKs were purified from bovine brain or expressed as recombinant proteins.

  • Lipid Substrates: Commercially available PtdIns4P (later found to be contaminated with PtdIns5P) and synthetically prepared phosphoinositides were used.

  • Kinase Assay: Kinase reactions were typically performed in a buffer containing ATP (often radiolabeled with ³²P), MgCl₂, and the lipid substrate. The reaction products were then extracted.

  • Lipid Analysis: The extracted lipids were separated by thin-layer chromatography (TLC) and visualized by autoradiography. For more detailed analysis, the lipids were deacylated, and the resulting water-soluble glycerophosphoinositol head groups were separated by high-performance liquid chromatography (HPLC).

  • Identification of PtdIns5P: The novel product of the type II PIPK reaction was identified as PI(4,5)P₂. Through a process of elimination and by using the product of SHIP (SH2-containing inositol 5-phosphatase) dephosphorylation of PI(3,4,5)P₃ as a standard, the substrate for the type II enzyme was determined to be PtdIns5P.

PtdIns5P Mass Assay (Non-Radioactive)

This protocol provides a sensitive method for quantifying total PtdIns5P levels from cells or tissues.

  • Lipid Extraction: Lipids are extracted from cell or tissue homogenates using a suitable organic solvent mixture (e.g., chloroform/methanol).

  • In Vitro Kinase Reaction: The extracted lipids containing PtdIns5P are incubated with a purified recombinant PtdIns5P 4-kinase (e.g., PIP4Kα) and ¹⁸O-ATP.

  • Quantification by LC-MS/MS: The resulting ¹⁸O-labeled PI(4,5)P₂ is then specifically detected and quantified using a liquid chromatography-tandem mass spectrometry platform.

PtdIns5P Signaling Pathways

Since its discovery, PtdIns5P has been implicated in a variety of cellular signaling pathways, often in response to cellular stress or pathogen invasion.

PtdIns5P Metabolism

The cellular levels of PtdIns5P are tightly regulated by a network of kinases and phosphatases.

Figure 1. Overview of PtdIns5P metabolic pathways.

PtdIns5P in Akt Signaling

A well-characterized role for PtdIns5P is in the activation of the Akt signaling pathway, particularly during bacterial infection. The bacterium Shigella flexneri injects the effector protein IpgD, a potent PI(4,5)P₂ 4-phosphatase, into the host cell.[12] This leads to a rapid increase in PtdIns5P levels, which in turn promotes the activation of Akt, a key regulator of cell survival.[12][13] The precise mechanism involves PtdIns5P-induced activation of class IA PI3-kinase and protection of Akt from dephosphorylation by inhibiting the phosphatase PP2A.[5][14]

Akt_Signaling Shigella Shigella flexneri IpgD IpgD (4-phosphatase) Shigella->IpgD Injects PI45P2 PtdIns(4,5)P₂ IpgD->PI45P2 Dephosphorylates PtdIns5P PtdIns5P PI45P2->PtdIns5P PI3K Class IA PI3K PtdIns5P->PI3K Activates PP2A PP2A PtdIns5P->PP2A Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation CellSurvival Cell Survival pAkt->CellSurvival Promotes PP2A->pAkt Dephosphorylates ING2_Signaling DNAdamage DNA Damage PtdIns5P Nuclear PtdIns5P DNAdamage->PtdIns5P Increases ING2 ING2 PtdIns5P->ING2 Binds to PHD finger p300 p300 (Acetyltransferase) ING2->p300 Enhances activity p53 p53 p300->p53 Acetylates Ac_p53 Acetylated p53 (Active) p53->Ac_p53 Apoptosis Apoptosis Ac_p53->Apoptosis Induces

References

The Emerging Role of Phosphatidylinositol-5-Phosphate in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-5-phosphate (PI(5)P) has long been one of the more enigmatic phosphoinositides due to its low cellular abundance. However, accumulating evidence has solidified its position as a critical second messenger in a multitude of cellular signaling pathways. Dysregulation of PI(5)P metabolism is increasingly linked to various pathological conditions, including cancer and metabolic diseases, making the enzymes that regulate its levels attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core aspects of PI(5)P signaling, including its synthesis, regulation, and diverse cellular functions. We present a compilation of current quantitative data on PI(5)P levels and its interactions, detailed methodologies for key experiments, and visual representations of the pertinent signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound (PI(5)P)

This compound (PI(5)P) is a low-abundance monophosphoinositide that plays a crucial role in various cellular processes.[1][2] Although it represents a small fraction of the total phosphoinositide pool, its levels are tightly regulated and can fluctuate rapidly in response to extracellular stimuli and cellular stress.[3] PI(5)P has been implicated in nuclear signaling, regulation of the cell cycle, stress responses, T-cell activation, and chromatin remodeling.[1][2] Its presence has been detected in multiple cellular compartments, including the nucleus, plasma membrane, and endomembranes, suggesting its involvement in a wide array of signaling cascades.[4]

PI(5)P Metabolism: Synthesis and Turnover

The cellular concentration of PI(5)P is meticulously controlled by the coordinated action of specific kinases and phosphatases.

Synthesis of PI(5)P:

There are two primary pathways for the synthesis of PI(5)P:

  • Direct Phosphorylation of Phosphatidylinositol (PI): The lipid kinase PIKfyve (phosphatidylinositol 3-phosphate 5-kinase) can directly phosphorylate PI at the D-5 position of the inositol ring to generate PI(5)P.[4][5]

  • Dephosphorylation of Phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂): Myotubularin (MTM) phosphatases, a family of 3-phosphatases, can dephosphorylate PI(3,5)P₂ to produce PI(5)P.[3]

Degradation of PI(5)P:

The primary route for PI(5)P turnover is its conversion to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂) through phosphorylation at the 4' position of the inositol ring. This reaction is catalyzed by the Type II this compound 4-kinases (PIP4Ks), which include the isoforms PIP4K2A, PIP4K2B, and PIP4K2γ.[5]

PI5P_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation PI Phosphatidylinositol (PI) PI5P This compound (PI(5)P) PI->PI5P PIKfyve PI45P2 Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂) PI5P->PI45P2 PIP4Ks PI35P2 Phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂) PI35P2->PI5P Myotubularins

PI(5)P Metabolism Overview

Quantitative Data on PI(5)P and its Interactions

Quantifying the cellular levels and binding affinities of PI(5)P and its associated proteins is crucial for understanding its signaling dynamics. While data is still emerging, the following tables summarize the currently available quantitative information.

ParameterValueCell Type/SystemReference
Cellular Concentration
Relative Abundance~0.5% of total PI poolMammalian cells[4]
Relative Abundance1-4% of PI(4)P levelsMammalian cells
Thrombin-stimulated increase3-foldPlatelets[3]
Enzyme Kinetics
Myotubularin (on soluble PI(3)P analog)Km = 43 µM, kcat = 42 s-1In vitro
Binding Affinities
PDK1 PH domain to various PIsSee reference for detailsIn vitro (TR-FRET)[6]

Note: Further research is required to establish a comprehensive quantitative profile of PI(5)P across various cell types and subcellular compartments.

Role of PI(5)P in Key Signaling Pathways

PI(5)P acts as a signaling hub, recruiting and activating a diverse array of effector proteins to regulate distinct cellular processes.

Nuclear Signaling and Stress Response

A significant body of research has highlighted the critical role of PI(5)P in the nucleus. Nuclear PI(5)P levels are tightly regulated and increase in response to cellular stressors like UV irradiation and oxidative stress.[1] A key nuclear effector of PI(5)P is the Inhibitor of Growth 2 (ING2) protein, a component of histone acetyltransferase (HAT) and histone deacetylase (HDAC) complexes.[1]

The plant homeodomain (PHD) finger of ING2 directly binds to PI(5)P, and this interaction is crucial for the regulation of p53-dependent apoptosis.[4] Following stress, increased nuclear PI(5)P promotes the association of ING2 with chromatin, leading to changes in gene expression that favor apoptosis.[4]

Nuclear_PI5P_Signaling Stress Cellular Stress (e.g., UV, Oxidative Stress) PI5P Nuclear PI(5)P Stress->PI5P increases ING2 ING2 PI5P->ING2 binds to PHD finger p53 p53 ING2->p53 regulates acetylation Apoptosis Apoptosis p53->Apoptosis promotes

Nuclear PI(5)P Signaling in Stress Response
Regulation of Cell Migration and Cytoskeleton Dynamics

PI(5)P is an important regulator of cell migration and actin cytoskeleton remodeling. A key effector in this pathway is the Rac1 guanine nucleotide exchange factor (GEF), Tiam1. The DH-PH domain of Tiam1 directly binds to PI(5)P, leading to the activation of the small GTPase Rac1. Activated Rac1, in turn, promotes actin polymerization and the formation of migratory structures such as lamellipodia. This PI(5)P-Tiam1-Rac1 axis has been shown to be important in various physiological and pathological contexts, including receptor tyrosine kinase (RTK) signaling and cancer cell invasion.[7]

T-Cell Activation

PI(5)P levels transiently increase upon T-cell receptor (TCR) stimulation.[3] This increase in PI(5)P is important for T-cell activation and the production of interleukin-2 (IL-2). The downstream of tyrosine kinase (Dok) family of adaptor proteins, Dok-1 and Dok-2, have been identified as PI(5)P binding partners in T-cells.[3] The interaction of their pleckstrin homology (PH) domains with PI(5)P is thought to be a critical step in the TCR signaling cascade.

Autophagy

Recent studies have implicated PI(5)P in the regulation of autophagy, the cellular process of degrading and recycling damaged organelles and proteins. PI(5)P appears to play a role in the biogenesis of autophagosomes, although the precise molecular mechanisms and effectors are still under investigation.

Experimental Protocols for Studying PI(5)P

A variety of experimental techniques are employed to investigate the multifaceted roles of PI(5)P. Below are detailed methodologies for some of the key experiments.

Phosphoinositide Extraction from Mammalian Cells

This protocol is adapted from established methods for the extraction of highly polar acidic lipids like phosphoinositides.

Reagents and Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Phosphate-buffered saline (PBS)

  • Cultured mammalian cells

  • Glass tubes

  • Centrifuge

Procedure:

  • Harvest cultured cells (e.g., 1 x 10⁸ cells) by centrifugation and wash the cell pellet with ice-cold PBS.

  • To the cell pellet, add 242 µL of CHCl₃, 484 µL of MeOH, and 23.6 µL of 1 M HCl.[8][9]

  • Vortex the mixture intermittently for 5 minutes at room temperature to ensure thorough mixing and cell lysis.[8][9]

  • Induce phase separation by adding 725 µL of CHCl₃ and 170 µL of 2 M HCl.[8][9]

  • Vortex the mixture and centrifuge at 1500 x g for 5 minutes at room temperature.[8][9]

  • Two phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids. Carefully collect the lower organic phase without disturbing the protein interface.

  • Dry the extracted lipids under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C prior to analysis.

Quantification of PI(5)P by Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and specific method for the quantification of PI(5)P using liquid chromatography-tandem mass spectrometry.

Reagents and Materials:

  • Dried lipid extract (from Protocol 5.1)

  • Methylamine solution (in methanol/water/1-butanol)

  • Internal standard (e.g., a synthetic PI(5)P with a distinct fatty acid composition)

  • LC-MS/MS system with an appropriate column (e.g., anion-exchange)

Procedure:

  • Deacylation:

    • Resuspend the dried lipid extract in 50 µL of methylamine solution.[9]

    • Incubate at 53°C for 50 minutes with agitation to remove the fatty acyl chains, generating glycerophosphoinositols (GroPIs).[9]

    • Dry the deacylated lipids under a stream of nitrogen.[9]

    • Resuspend the dried GroPIs in water for LC-MS/MS analysis.[9]

  • LC-MS/MS Analysis:

    • Inject the resuspended sample, along with a known amount of internal standard, into the LC-MS/MS system.

    • Separate the different phosphoinositide isomers using an optimized liquid chromatography gradient. A segmented linear gradient of potassium hydroxide on an anion-exchange column can be effective.[8]

    • Perform tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode to specifically detect and quantify the precursor and product ions corresponding to GroPI(5)P and the internal standard.

    • The absolute quantity of PI(5)P in the sample can be determined by comparing its peak area to that of the internal standard.[9]

In Vitro Protein-Lipid Overlay Assay

This assay is used to assess the binding of a protein of interest to PI(5)P.

Reagents and Materials:

  • PI(5)P and other control lipids

  • Nitrocellulose or PVDF membrane

  • Purified recombinant protein of interest (e.g., GST-tagged)

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Primary antibody against the protein tag (e.g., anti-GST)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Lipid Spotting:

    • Dissolve PI(5)P and control lipids in an appropriate solvent (e.g., a mixture of methanol, chloroform, and water).

    • Spot 1 µL aliquots of serial dilutions of the lipids (e.g., 1 to 500 pmol) onto a nitrocellulose membrane.[10]

    • Allow the membrane to dry completely at room temperature for 1 hour.[10]

  • Blocking and Protein Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[10]

    • Incubate the membrane with the purified recombinant protein (e.g., 1-10 nM) in fresh blocking buffer overnight at 4°C with gentle rocking.[10]

  • Detection:

    • Wash the membrane extensively with TBST.

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane a final time with TBST.

    • Detect the protein-lipid interaction using a chemiluminescence reagent and an appropriate imaging system.

Live-Cell Imaging of PI(5)P using Fluorescent Biosensors

This protocol allows for the visualization of the subcellular localization and dynamics of PI(5)P in living cells.

Reagents and Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • Expression plasmid for a PI(5)P fluorescent biosensor (e.g., GFP-3xPHD-ING2)

  • Transfection reagent (e.g., Lipofectamine)

  • Live-cell imaging medium

  • Confocal or spinning-disk microscope equipped with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Transfection:

    • Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of transfection.

    • Transfect the cells with the PI(5)P biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.[11]

    • Allow the cells to express the biosensor for 24-48 hours.

  • Live-Cell Imaging:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire fluorescent images using the appropriate laser lines and filters for the fluorescent protein used in the biosensor.

    • Time-lapse imaging can be performed to monitor the dynamic changes in PI(5)P distribution in response to stimuli.

  • Image Analysis:

    • Analyze the acquired images to determine the subcellular localization of the PI(5)P biosensor.

    • Quantify changes in fluorescence intensity in specific cellular compartments to assess relative changes in PI(5)P levels.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_quantification Quantification cluster_interaction Interaction Studies cluster_imaging Live-Cell Imaging start_extraction Cell Pellet extraction_steps Acidified Chloroform/Methanol Extraction start_extraction->extraction_steps transfection Transfection with PI(5)P Biosensor dried_lipids Dried Lipid Extract extraction_steps->dried_lipids deacylation Deacylation dried_lipids->deacylation overlay Protein-Lipid Overlay Assay dried_lipids->overlay spr Surface Plasmon Resonance (SPR) dried_lipids->spr lcms LC-MS/MS Analysis deacylation->lcms quant_result Absolute PI(5)P Concentration lcms->quant_result interaction_result Binding Affinity (Kd) overlay->interaction_result spr->interaction_result imaging Confocal Microscopy transfection->imaging imaging_result Subcellular Localization and Dynamics imaging->imaging_result

General Workflow for PI(5)P Research

Conclusion and Future Directions

This compound has emerged from the shadows to be recognized as a pivotal signaling molecule with diverse and critical cellular functions. The intricate regulation of its metabolism and its involvement in key signaling pathways underscore its importance in maintaining cellular homeostasis. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of PI(5)P signaling.

Future research will likely focus on several key areas:

  • Comprehensive Quantification: Establishing a detailed quantitative map of PI(5)P levels in different cell types, subcellular compartments, and disease states.

  • Identification of Novel Effectors: Discovering and characterizing new PI(5)P-binding proteins to expand our understanding of its downstream signaling networks.

  • Elucidation of Upstream Regulation: Uncovering the detailed mechanisms by which various stimuli regulate the activity of PI(5)P metabolizing enzymes.

  • Therapeutic Targeting: Developing specific and potent inhibitors of PI(5)P metabolizing enzymes, such as PIP4Ks, as potential therapeutic agents for cancer and other diseases.

A deeper understanding of the fundamental biology of PI(5)P will undoubtedly pave the way for innovative therapeutic strategies targeting this critical signaling network.

References

The Role of Phosphatidylinositol-5-Phosphate in Cytoskeletal Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-5-phosphate (PI(5)P) is a low-abundance, yet critical, signaling phosphoinositide that has emerged as a key regulator of cellular processes, most notably cytoskeletal dynamics and cell migration.[1][2] Unlike its well-studied isomer, phosphatidylinositol-4-phosphate (PI4P), or its product, phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂), the specific functions and molecular mechanisms of PI(5)P have remained more enigmatic.[3][4] This technical guide provides an in-depth overview of the core functions of PI(5)P in regulating the cytoskeleton. It details the primary signaling pathways, summarizes key quantitative data, provides detailed experimental protocols for studying PI(5)P-protein interactions, and presents visual diagrams of the molecular pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers investigating the roles of PI(5)P in cell biology and for professionals in drug development targeting pathways that govern cell motility and invasion.

Introduction to PI(5)P and Cytoskeletal Regulation

The actin cytoskeleton is a dynamic network of filaments responsible for cell shape, motility, and intracellular transport.[4] Its continuous remodeling is tightly controlled by a complex interplay of signaling molecules, among which phosphoinositides play a crucial role by recruiting and activating effector proteins at specific membrane locations.[5][6] While PI(4,5)P₂ is known to directly regulate a multitude of actin-binding proteins, PI(5)P appears to exert its influence through more nuanced, indirect signaling cascades.[4][7]

Emerging evidence strongly indicates that PI(5)P is a bona fide second messenger, particularly in the context of growth factor-stimulated cell migration.[8][9] Studies have shown that the production of PI(5)P, rather than its subsequent conversion to PI(4,5)P₂, is the critical event for promoting cell motility.[8][10] Its functions include modulating the organization of actin stress fibers and promoting the cytoskeletal rearrangements necessary for directional cell movement.[3][11]

Core Signaling Pathways

The cellular levels of PI(5)P are meticulously controlled by a network of kinases and phosphatases. Understanding this metabolic network is crucial to deciphering its signaling function.

PI(5)P Synthesis and Turnover

There are two primary pathways for PI(5)P generation in mammalian cells:

  • Dephosphorylation of PI(3,5)P₂: The most significant source of PI(5)P is believed to be the dephosphorylation of phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂) at the 3-position by myotubularin-related (MTMR) phosphatases, such as MTMR3.[2][3] The substrate, PI(3,5)P₂, is itself generated from PI3P by the lipid kinase PIKfyve.[3] This PIKfyve-MTMR axis is a critical hub for PI(5)P production in response to stimuli like fibroblast growth factor (FGF).[3]

  • Dephosphorylation of PI(4,5)P₂: PI(5)P can also be generated by the action of type I and II inositol polyphosphate 4-phosphatases, which remove the phosphate from the 4-position of the abundant PI(4,5)P₂.[12] This pathway is notably exploited by bacterial effectors like IpgD from Shigella flexneri, which dramatically increases cellular PI(5)P levels to remodel the host actin cytoskeleton.[11][12]

The primary route for PI(5)P clearance is its phosphorylation by Type II PIP4 kinases (PIP4K2s) to generate PI(4,5)P₂.[1][8]

PI(5)P Metabolism PI PI PI3KC3 PI3KC3 PI->PI3KC3 PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P₂ MTMR3 MTMR3 PI35P2->MTMR3 PI5P PI(5)P PIP4K2 PIP4K2s PI5P->PIP4K2 PI45P2 PI(4,5)P₂ IP4Pase 4-Phosphatases (e.g., IpgD) PI45P2->IP4Pase PI3KC3->PI3P + ATP PIKfyve->PI35P2 + ATP MTMR3->PI5P - Pi PIP4K2->PI45P2 + ATP IP4Pase->PI5P - Pi

Caption: Metabolic pathways for PI(5)P synthesis and degradation.
Downstream Signaling to the Actin Cytoskeleton

PI(5)P does not typically bind directly to major actin-remodeling proteins. Instead, it recruits and activates specific downstream effectors that, in turn, modulate cytoskeletal dynamics. A key pathway involves the activation of Rho family small GTPases.

  • Recruitment and Activation of Tiam1: The T-lymphoma invasion and metastasis-inducing protein 1 (Tiam1) is a guanine nucleotide exchange factor (GEF) specific for the Rho GTPase Rac1.[9][12] The pleckstrin homology (PH) domain of Tiam1 exhibits high affinity for PI(5)P.[9]

  • Rac1 Activation: Upon growth factor stimulation, the localized production of PI(5)P at the plasma membrane recruits Tiam1. This interaction is thought to allosterically activate Tiam1, promoting the exchange of GDP for GTP on Rac1.

  • Actin Remodeling: GTP-bound (active) Rac1 then engages its own set of effectors, such as the WAVE regulatory complex, leading to Arp2/3-mediated actin nucleation, lamellipodia formation, and ultimately, cell migration.

Other potential effectors include the Dok (Downstream of tyrosine kinase) family of adaptor proteins, whose PH domains also bind PI(5)P, suggesting additional links to receptor tyrosine kinase signaling pathways.[9][12]

PI(5)Pto Cytoskeleton Signaling Stimulus Growth Factor (e.g., FGF) PI5P PI(5)P Production Stimulus->PI5P Tiam1_active Tiam1 (active) PI5P->Tiam1_active recruits & activates Tiam1_inactive Tiam1 (inactive) Tiam1_inactive->Tiam1_active Rac1_GTP Rac1-GTP (active) Tiam1_active->Rac1_GTP GEF activity Rac1_GDP Rac1-GDP (inactive) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Migration Cell Migration Actin->Migration

Caption: PI(5)P signaling cascade leading to cytoskeletal remodeling.

Quantitative Data on PI(5)P Interactions

Quantifying the interactions between PI(5)P and its effectors is essential for understanding its signaling potency. While precise dissociation constants (Kd) are not always available, comparative affinity data have been established through various in vitro methods.

Effector Protein/DomainPI(5)P Binding AffinityOther Bound PhosphoinositidesMethod(s) of DeterminationReference(s)
Tiam1 (PH Domain) HighPI3P (High)Protein-Lipid Overlay Assay[9]
Dok-1 (PH Domain) BindsPI4P > PI3PProtein-Lipid Overlay, SPR[12]
Dok-2 (PH Domain) BindsPI4P > PI3PProtein-Lipid Overlay, SPR[12]
Dok-5 (PH Domain) Highest among DoksPI4P > PI3PProtein-Lipid Overlay, SPR[9][12]
ING2 (PHD Finger) StrongPI3P, PI4P (weakly)Protein-Lipid Overlay, SPR, Affinity Resin[9][13]
MOB1 Binds (Predicted lower energy than PI(4,5)P₂)Not specifiedComputational Docking[14]

Note: "High" or "Strong" indicates significant binding observed in qualitative or semi-quantitative assays, but without a reported Kd value.

Key Experimental Protocols

Investigating the function of PI(5)P requires a combination of lipid biochemistry, protein interaction analysis, and cell-based functional assays. Detailed below are protocols for cornerstone experiments in the field.

Protocol: Protein-Lipid Overlay (PIP Strip) Assay

This assay provides a rapid qualitative assessment of a protein's ability to bind to various lipids immobilized on a membrane.

A. Materials:

  • PIP Strips or other lipid-spotted nitrocellulose membranes

  • Blocking Buffer: 3% (w/v) fatty acid-free Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Purified recombinant protein of interest (e.g., GST-tagged or His-tagged) at 0.5-1.0 µg/mL in Blocking Buffer.

  • Primary antibody against the protein's tag (e.g., anti-GST).

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagents.

B. Procedure:

  • Using clean tweezers, carefully place the lipid membrane into a small incubation tray.[15]

  • Add 10 mL of Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.[11]

  • Decant the Blocking Buffer and add the solution containing the purified protein of interest. Incubate for 1-3 hours at room temperature or overnight at 4°C.[2]

  • Remove the protein solution. Wash the membrane extensively (5-10 times) with TBST over a period of 50-60 minutes.[11]

  • Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) for 1 hour at room temperature.[11]

  • Repeat the wash step (B.4).

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in TBST) for 1 hour at room temperature.[11]

  • Repeat the wash step (B.4), performing at least 12 washes over 1 hour.[11]

  • Apply ECL reagents according to the manufacturer's instructions and visualize the signal using a chemiluminescence imager. Binding is indicated by a spot corresponding to PI(5)P.

Protein-Lipid Overlay Workflow Start Start: PIP Strip Membrane Block Block Membrane (3% BSA in TBST) Start->Block IncubateP Incubate with Purified Protein Block->IncubateP Wash1 Wash (TBST) IncubateP->Wash1 Incubate1Ab Incubate with Primary Antibody Wash1->Incubate1Ab Wash2 Wash (TBST) Incubate1Ab->Wash2 Incubate2Ab Incubate with HRP-Secondary Ab Wash2->Incubate2Ab Wash3 Wash (TBST) Incubate2Ab->Wash3 Detect ECL Detection & Imaging Wash3->Detect End End: Binding Profile Detect->End

Caption: Standard workflow for a protein-lipid overlay (PIP strip) assay.
Protocol: In Vitro GEF Activity Assay (Fluorescence-Based)

This assay measures the ability of a GEF (e.g., Tiam1) to catalyze the exchange of GDP for GTP on its target GTPase (e.g., Rac1), and how this is affected by PI(5)P.

A. Materials:

  • Purified recombinant Rac1.

  • Purified recombinant Tiam1 (or its catalytic domain).

  • BODIPY-FL-GDP or mant-GDP (fluorescent GDP analogs).

  • Non-hydrolyzable GTP analog (GTPγS) or GTP.

  • Small unilamellar vesicles (SUVs) with and without PI(5)P.

  • GEF reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • 96- or 384-well black plates and a fluorescence plate reader.

B. Procedure:

  • Load Rac1 with Fluorescent GDP: Incubate Rac1 with a 5-fold molar excess of BODIPY-GDP in the presence of 10 mM EDTA for 30 minutes at room temperature to facilitate nucleotide exchange. Stop the reaction by adding MgCl₂ to a final concentration of 20 mM. Remove excess unbound nucleotide using a desalting column.

  • Prepare Liposomes: Prepare SUVs containing a defined lipid composition (e.g., PC/PS/PE) with or without 5 mol% PI(5)P by sonication or extrusion.

  • Set up Reaction: In a multi-well plate, add GEF reaction buffer, the GDP-loaded Rac1, and liposomes (control or PI(5)P-containing).

  • Initiate Reaction: Add Tiam1 to the wells to initiate the GEF reaction. Immediately after, add a 100-fold molar excess of unlabeled GTP.

  • Measure Fluorescence: Monitor the decrease in fluorescence over time using a plate reader. The fluorescence of BODIPY-GDP decreases significantly when it is released from the GTPase into the aqueous buffer.[16]

  • Data Analysis: Calculate the initial rate of fluorescence decay. A faster decay rate in the presence of PI(5)P-containing liposomes indicates that PI(5)P enhances the GEF activity of Tiam1.

Protocol: Transwell Cell Migration Assay

This assay measures the directional migration of cells through a porous membrane towards a chemoattractant, a process often regulated by PI(5)P.

A. Materials:

  • Transwell inserts (e.g., 8 µm pore size for fibroblasts).

  • 24-well plates.

  • Cells of interest (e.g., fibroblasts, cancer cells).

  • Serum-free cell culture medium.

  • Medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor like FGF).

  • Cotton swabs, 4% paraformaldehyde (PFA), Crystal Violet stain.

B. Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 12-24 hours.

  • Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing the chemoattractant to the lower chamber.[17]

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1x10⁵ cells/mL. Add 100-200 µL of this cell suspension to the upper chamber of each transwell insert.[17][18]

  • Incubation: Incubate the plate for 4-24 hours (time is cell-type dependent) at 37°C in a CO₂ incubator.

  • Fix and Stain: After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% PFA for 15 minutes.

  • Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 20 minutes.

  • Quantification: Gently wash the inserts in water to remove excess stain and allow them to air dry. Using a microscope, count the number of stained, migrated cells in several fields of view for each membrane. The average count reflects the migratory capacity of the cells.

Conclusion and Future Directions

This compound is a pivotal lipid second messenger that translates extracellular cues into dynamic cytoskeletal responses, primarily by activating the Tiam1-Rac1 signaling axis to drive cell migration. While its metabolic pathways are becoming clearer, significant questions remain. The identification and validation of new PI(5)P effectors is a critical area of future research. Developing more specific and high-affinity probes for live-cell imaging of PI(5)P will be instrumental in dissecting its spatiotemporal dynamics during cytoskeletal remodeling. For drug development professionals, the enzymes that synthesize and degrade PI(5)P, such as PIKfyve, MTMRs, and PIP4Ks, represent promising therapeutic targets for diseases characterized by aberrant cell migration, including cancer metastasis and inflammatory disorders. A deeper understanding of the quantitative and mechanistic principles governing PI(5)P signaling will undoubtedly accelerate these efforts.

References

Regulating a Low-Abundance Phosphoinositide: A Technical Guide to Phosphatidylinositol-5-Phosphate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-5-phosphate (PI(5)P) is a low-abundance yet critical signaling lipid implicated in a multitude of cellular processes, including stress responses, cell migration, and nuclear signaling. Its cellular levels are meticulously controlled by a network of kinases and phosphatases. Dysregulation of PI(5)P metabolism has been linked to various diseases, making the enzymes that govern its turnover attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the regulatory mechanisms governing PI(5)P metabolism, presents quantitative data on the key enzymes involved, and offers detailed experimental protocols for their study.

Overview of PI(5)P Metabolism

The cellular pool of PI(5)P is maintained through a delicate balance of synthesis and degradation, orchestrated by four main classes of enzymes.[1][2][3] PI(5)P is a minor phosphoinositide, constituting approximately 0.5% of the total phosphoinositide pool in cells.[2][3] Its levels can fluctuate in response to various stimuli, including growth factors like insulin, T-cell receptor activation, oxidative stress, and pathogen invasion.[3][4]

Synthesis of PI(5)P occurs through two primary pathways:

  • Direct Phosphorylation of Phosphatidylinositol (PI): The lipid kinase PIKfyve can directly phosphorylate PI at the 5-position of the inositol ring to generate PI(5)P.[1][2][3]

  • Dephosphorylation of Phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂): Myotubularin (MTM) phosphatases, which are 3-phosphatases, can remove the phosphate group from the 3-position of PI(3,5)P₂ to yield PI(5)P.[1][2][3]

Degradation and conversion of PI(5)P are primarily mediated by:

  • Phosphorylation to Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂): this compound 4-kinases (PIP4Ks) phosphorylate PI(5)P at the 4-position to produce PI(4,5)P₂.[1][2][3]

  • Generation from PI(4,5)P₂: Conversely, Type I and II PI(4,5)P₂ 4-phosphatases can dephosphorylate PI(4,5)P₂ at the 4-position to generate PI(5)P.[1]

This intricate network of enzymatic activities ensures tight spatial and temporal control over PI(5)P levels, allowing it to function as a versatile signaling molecule in various cellular compartments.

PI(5)P_Metabolism_Overview PI Phosphatidylinositol (PI) PI5P This compound (PI(5)P) PI->PI5P PIKfyve PI45P2 PI(4,5)P₂ PI5P->PI45P2 PIP4Ks PI35P2 PI(3,5)P₂ PI35P2->PI5P Myotubularins PI45P2->PI5P Type I/II 4-phosphatases PIKfyve_Regulation PIKfyve PIKfyve Autophosphorylation Autophosphorylation (Ser/Thr) PIKfyve->Autophosphorylation VAC14 VAC14 VAC14->PIKfyve Complex Formation FIG4 FIG4 FIG4->PIKfyve Complex Formation FIG4->Autophosphorylation Dephosphorylates Insulin Insulin PKB PKB Insulin->PKB OsmoticStress Osmotic Stress OsmoticStress->PIKfyve Phosphorylation Phosphorylation (S318) OsmoticStress->Phosphorylation PKB->PIKfyve Direct Phosphorylation PKB->Phosphorylation Activity Lipid Kinase Activity Autophosphorylation->Activity Inhibits Phosphorylation->PIKfyve Myotubularin_Regulation Active_MTM Active Myotubularin (e.g., MTMR2, MTM1) Inactive_MTM Inactive Myotubularin (e.g., MTMR5, MTMR12) Inactive_MTM->Active_MTM Heterodimerization Activity Phosphatase Activity Inactive_MTM->Activity Increases Localization Subcellular Localization Inactive_MTM->Localization Dictates Stability Protein Stability Inactive_MTM->Stability Enhances Other_Proteins Other Interacting Proteins (e.g., PLK1, CEP55, SPEG) Other_Proteins->Active_MTM Interaction PIKfyve_Kinase_Assay_Workflow Start Start Step1 Prepare reaction mix: - Recombinant PIKfyve - PI(3)P:PS substrate - Kinase buffer Start->Step1 Step2 Add ATP to initiate reaction Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP Step3->Step4 Step5 Incubate at RT Step4->Step5 Step6 Add Kinase Detection Reagent to convert ADP to ATP Step5->Step6 Step7 Incubate at RT Step6->Step7 Step8 Measure luminescence Step7->Step8 End End Step8->End PI5P_Quantification_Workflow Start Start Step1 Lipid Extraction from Cells/Tissues Start->Step1 Step2 In vitro Kinase Reaction with PIP4K and ¹⁸O-ATP Step1->Step2 Step3 Extraction of ¹⁸O-labeled PI(4,5)P₂ Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 End End Step4->End

References

An In-depth Technical Guide to the Key Enzymes in Phosphatidylinositol-5-Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-5-phosphate (PtdIns5P) is a low-abundance signaling lipid implicated in a multitude of cellular processes, including growth factor signaling, cell migration, and nuclear regulation. The precise control of its cellular levels is critical for normal cell function, and dysregulation is associated with various diseases, including cancer. This technical guide provides a comprehensive overview of the core enzymes that govern the synthesis and turnover of PtdIns5P, offering detailed insights into their function, regulation, and the experimental methodologies used to study them.

Key Enzymes in PtdIns5P Metabolism

The cellular pool of PtdIns5P is dynamically regulated by the coordinated action of several key enzymes. These can be broadly categorized into kinases that produce PtdIns5P and phosphatases that either generate or degrade it. Additionally, kinases that further phosphorylate PtdIns5P play a crucial role in its turnover.

PIKfyve (Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing)

PIKfyve is a large, multi-domain lipid kinase that is a central player in phosphoinositide metabolism. It is the primary enzyme responsible for the synthesis of both phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and PtdIns5P.[1][2][3] PIKfyve can generate PtdIns5P through two distinct mechanisms:

  • Direct Pathway: Phosphorylation of phosphatidylinositol (PI) at the D-5 position of the inositol ring.[4][5]

  • Indirect Pathway: Phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to produce PtdIns(3,5)P₂, which is then dephosphorylated at the 3-position by myotubularin phosphatases to yield PtdIns5P.[6][7]

The principal enzymatic activity of PIKfyve is the phosphorylation of PtdIns3P to PtdIns(3,5)P₂.[2] However, evidence suggests that a significant portion of the basal PtdIns5P pool is generated through the direct phosphorylation of PI by PIKfyve.[8]

Myotubularin Phosphatases (MTMs/MTMRs)

The myotubularin family of phosphatases are dual-specificity phosphatases that act on 3-phosphoinositides.[6] Several members of this family, including MTM1 and MTMR2, can dephosphorylate PtdIns(3,5)P₂ at the D-3 position to produce PtdIns5P.[9][10][11] This enzymatic activity represents a key indirect pathway for PtdIns5P synthesis. Mutations in myotubularin genes are linked to severe genetic disorders such as X-linked myotubular myopathy and Charcot-Marie-Tooth disease, highlighting their critical physiological roles.[9]

Type I/II PI(4,5)P₂ 4-Phosphatases (TMEM55A and TMEM55B)

These transmembrane proteins, also known as PIP4P1 and PIP4P2, are phosphatases that specifically hydrolyze the phosphate group at the D-4 position of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), leading to the generation of PtdIns5P.[12] This pathway provides a direct route for PtdIns5P synthesis from the more abundant PI(4,5)P₂. These enzymes have been implicated in the regulation of lysosomal function and cholesterol homeostasis.[10][13]

Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks/PIP4Ks)

This family of lipid kinases, comprising isoforms PI5P4Kα (PIP4K2A), PI5P4Kβ (PIP4K2B), and PI5P4Kγ (PIP4K2C), is responsible for the primary route of PtdIns5P turnover.[8][14] They phosphorylate PtdIns5P at the D-4 position to generate PI(4,5)P₂.[14] The three isoforms exhibit vastly different in vitro specific activities, with PI5P4Kα being the most active and PI5P4Kγ being the least active.[15] These kinases are crucial regulators of cellular signaling and have been implicated in cancer and metabolic diseases.[14]

Quantitative Data Summary

The following tables summarize available quantitative data for the key enzymes in the PtdIns5P synthesis pathway. It is important to note that specific kinetic parameters can vary depending on the experimental conditions, such as substrate presentation (e.g., in solution, micelles, or liposomes) and the presence of cofactors.

Table 1: Kinetic Parameters of PtdIns5P Pathway Enzymes

EnzymeSubstrateKmVmaxNotes
PIKfyve PtdIns3PData not availableData not availablePrimary substrate for PtdIns(3,5)P₂ synthesis.[2]
PIData not availableData not availableSubstrate for direct PtdIns5P synthesis.[5]
MTM1 PtdIns(3,5)P₂Data not availableData not availableDephosphorylates to PtdIns5P.[7]
PtdIns3PData not availableData not availableDephosphorylates to PI. Exhibits a strong preference for the lipid substrate over soluble inositol phosphates.[6]
TMEM55B PI(4,5)P₂Data not availableData not availableCatalyzes the hydrolysis to PtdIns5P.[16]
PI5P4Kβ GTP~100 µMData not availablePreferentially uses GTP over ATP as a phosphate donor.[17]
PI(5)PData not availableData not available

Data not available in the reviewed search results.

Table 2: Cellular Abundance of PtdIns5P Pathway Enzymes

EnzymeCellular ConcentrationMethodNotes
PIKfyve Data not available--
MTM1 Data not available--
TMEM55B Data not available--
PI5P4Kα Data not available--
PI5P4Kβ Data not available--
PI5P4Kγ Data not available--

Signaling Pathway and Experimental Workflow Diagrams

PtdIns5P Synthesis and Turnover Pathway

PtdIns5P_Pathway PI PI PtdIns5P PtdIns5P PI->PtdIns5P PIKfyve PtdIns3P PtdIns3P PtdIns_3_5_P2 PtdIns(3,5)P₂ PtdIns3P->PtdIns_3_5_P2 PIKfyve PtdIns_4_5_P2 PtdIns(4,5)P₂ PtdIns5P->PtdIns_4_5_P2 PI5P4Ks PtdIns_3_5_P2->PtdIns5P MTMRs PtdIns_4_5_P2->PtdIns5P TMEM55 PIKfyve PIKfyve MTMRs Myotubularins (e.g., MTM1) TMEM55 Type I/II 4-Phosphatases (TMEM55A/B) PI5P4K PI5P4Ks (α, β, γ)

Caption: Key enzymatic pathways for the synthesis and turnover of PtdIns5P.

Experimental Workflow: Immunoprecipitation-Coupled Kinase Assay

IP_Kinase_Assay_Workflow cluster_cell_culture Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_assay Kinase Activity Assay A 1. Culture and treat cells B 2. Lyse cells in non-denaturing buffer A->B C 3. Incubate lysate with primary antibody B->C D 4. Add Protein A/G beads to capture antibody-antigen complex C->D E 5. Wash beads to remove non-specific proteins D->E F 6. Resuspend beads in kinase buffer with substrate & ATP E->F G 7. Incubate to allow enzymatic reaction F->G H 8. Measure product formation (e.g., ADP-Glo) G->H

Caption: Workflow for measuring the activity of an immunoprecipitated kinase.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PtdIns5P synthesis enzymes.

Protocol 1: In Vitro PI5P4Kα Kinase Activity Assay (ADP-Glo™)

This protocol is adapted for a 1536-well format for high-throughput screening but can be scaled for other formats.[18][19]

Materials:

  • Recombinant human PI5P4Kα enzyme

  • D-myo-diC16-PtdIns(5)P substrate

  • ATP solution

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 30 mM MgCl₂, 0.05% CHAPS)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 1536-well assay plates

Procedure:

  • Substrate Preparation: Dissolve the D-myo-diC16-PtdIns(5)P substrate in DMSO.

  • Reaction Setup:

    • Dispense 2 µL of a solution containing the PI5P4Kα enzyme and the lipid substrate in Kinase Assay Buffer into each well of the 1536-well plate.

    • Add 23 nL of test compounds dissolved in DMSO or DMSO alone (for controls) to the appropriate wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Kinase Reaction:

    • Add 1 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

    • Cover the plate and incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 2 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 4 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to controls (e.g., no enzyme and no inhibitor) to determine enzyme activity and inhibition.

Protocol 2: In Vitro Myotubularin Phosphatase Activity Assay (Malachite Green)

This protocol is a general method for measuring phosphate release from a phosphoinositide substrate.[20][21][22]

Materials:

  • Recombinant myotubularin enzyme (e.g., MTM1)

  • Phosphoinositide substrate (e.g., diC8-PtdIns(3,5)P₂)

  • Phosphatase Assay Buffer (e.g., 50 mM ammonium acetate, pH 6.0, 2 mM DTT)

  • Malachite Green Reagent (a solution of malachite green and ammonium molybdate in acid)

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the myotubularin enzyme in Phosphatase Assay Buffer.

    • Add the phosphoinositide substrate to initiate the reaction.

    • Incubate at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction:

    • Terminate the reaction by adding a stop solution or by proceeding directly to the detection step if the Malachite Green Reagent's acidic nature is sufficient to stop the enzyme.

  • Phosphate Detection:

    • Transfer an aliquot of the reaction mixture to a 96-well plate.

    • Add the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at approximately 620-660 nm using a microplate reader.

    • Prepare a standard curve using the phosphate standard solution to determine the amount of phosphate released in the enzymatic reaction.

Protocol 3: Immunoprecipitation of an Endogenous Kinase for Activity Assay

This protocol describes the immunoprecipitation of a target kinase from cell lysates for subsequent use in an in vitro activity assay.[23][24]

Materials:

  • Cultured cells expressing the kinase of interest

  • Ice-cold PBS

  • Ice-cold Lysis Buffer (non-denaturing, e.g., containing Tris-HCl, NaCl, and a mild detergent like NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Primary antibody specific to the kinase of interest

  • Protein A/G magnetic or agarose beads

  • Wash Buffer (similar to Lysis Buffer)

  • Kinase Assay Buffer and reagents (as per Protocol 1)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Immunoprecipitation:

    • Incubate the cleared lysate with the primary antibody for several hours to overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the immune complexes.

    • Collect the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads).

    • Wash the beads several times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • On-Bead Kinase Assay:

    • Resuspend the washed beads in Kinase Assay Buffer.

    • Proceed with the kinase activity assay as described in Protocol 1, using the bead-bound enzyme. The beads can be directly added to the reaction mixture.

Protocol 4: Western Blotting for Enzyme Quantification

This protocol outlines the basic steps for quantifying the relative amount of a specific enzyme in a cell lysate.[2][25]

Materials:

  • Cell lysate prepared as in Protocol 3

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the enzyme of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix equal amounts of total protein from each sample with Laemmli sample buffer and heat to denature.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again several times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The synthesis and turnover of PtdIns5P are tightly regulated by a network of dedicated kinases and phosphatases. PIKfyve, myotubularins, and Type I/II 4-phosphatases are the primary producers of PtdIns5P, while PI5P4Ks are the main enzymes responsible for its conversion to PI(4,5)P₂. A thorough understanding of these enzymes, their kinetic properties, and their regulation is essential for elucidating the complex roles of PtdIns5P in cellular physiology and disease. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the function of these critical enzymes and to explore their potential as therapeutic targets. Further research is needed to fill the gaps in our knowledge of the quantitative aspects of this pathway, which will undoubtedly pave the way for novel discoveries in phosphoinositide signaling.

References

The Role of Nuclear Phosphatidylinositol-5-Phosphate in Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-5-phosphate (PI(5)P), a minor phospholipid in the grand scheme of cellular lipids, is emerging as a critical regulator of nuclear events, particularly in the intricate dance of gene expression. While its cytoplasmic roles in signaling pathways have been more extensively studied, the presence and function of a distinct nuclear pool of PI(5)P have opened up new avenues of investigation into the epigenetic and transcriptional control of cellular processes. This technical guide provides an in-depth exploration of the functions of nuclear PI(5)P, detailing its impact on gene expression through interactions with key nuclear proteins. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to equip researchers and drug development professionals with the necessary knowledge to delve into this exciting field.

Nuclear PI(5)P Synthesis and Regulation

The concentration of nuclear PI(5)P is tightly controlled by a cohort of enzymes that respond to various cellular cues, including stress and differentiation signals. The primary synthetic pathway for nuclear PI(5)P is believed to involve the phosphorylation of phosphatidylinositol (PI) by PI 3-kinase (PI3K) followed by the action of a yet-to-be-fully-characterized 5-phosphatase, or through the dephosphorylation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) by type I and II inositol polyphosphate 4-phosphatases. Key enzymes involved in regulating the nuclear PI(5)P pool include Phosphatidylinositol 5-Phosphate 4-Kinase Type II beta (PIP4K2B), which phosphorylates PI(5)P to PI(4,5)P2, thereby decreasing its nuclear concentration. Cellular stress, such as DNA damage and oxidative stress, has been shown to dynamically modulate the levels of nuclear PI(5)P.

Key Nuclear Effectors of PI(5)P in Gene Expression

Nuclear PI(5)P exerts its influence on gene expression primarily by binding to and modulating the function of a specific set of nuclear proteins. These interactions can alter protein localization, enzymatic activity, and protein-protein or protein-DNA interactions, ultimately leading to changes in chromatin structure and gene transcription.

Inhibitor of Growth 2 (ING2)

ING2 is a tumor suppressor protein and a component of the Sin3A histone deacetylase (HDAC) complex, which is involved in transcriptional repression. The plant homeodomain (PHD) finger of ING2 has been identified as a specific binding module for PI(5)P. This interaction is crucial for the nuclear retention and chromatin association of ING2, particularly in response to DNA damage. By recruiting the HDAC complex to specific gene promoters, the PI(5)P-ING2 interaction facilitates histone deacetylation and transcriptional repression of genes involved in cell cycle progression and apoptosis.

TATA-Box Binding Protein-Associated Factor 3 (TAF3)

TAF3 is a subunit of the general transcription factor TFIID, which plays a central role in the initiation of transcription by RNA polymerase II. The PHD finger of TAF3 also binds to PI(5)P. This interaction modulates the binding of TAF3 to trimethylated histone H3 at lysine 4 (H3K4me3), a mark of active transcription. The interplay between PI(5)P and H3K4me3 binding to TAF3 suggests a mechanism for fine-tuning the expression of specific genes during processes like myoblast differentiation.

Ubiquitin-like with PHD and RING Finger Domains 1 (UHRF1)

UHRF1 is a multi-domain protein essential for the maintenance of DNA methylation patterns during cell division. It acts as a crucial link between histone modifications and DNA methylation. PI(5)P has been shown to allosterically regulate UHRF1, influencing its binding to histone H3 tails. Specifically, PI(5)P binding to UHRF1 enhances its interaction with H3K9me3, a repressive histone mark, thereby contributing to the maintenance of epigenetic silencing.

Arabidopsis Trithorax-related protein 1 (ATX1)

In plants, the histone methyltransferase ATX1, a homolog of the trithorax group proteins, is involved in the regulation of gene expression. The PHD finger of ATX1 also interacts with PI(5)P. This binding has been proposed to regulate the nuclear localization and activity of ATX1, thereby influencing the expression of its target genes.

Quantitative Data on Nuclear PI(5)P Signaling

To provide a clearer understanding of the dynamics and affinities involved in nuclear PI(5)P signaling, the following tables summarize key quantitative data from the literature.

Table 1: Changes in Nuclear PI(5)P Levels in Response to Cellular Stress

Cell TypeStress StimulusFold Increase in Nuclear PI(5)PTime PointReference
Murine Erythroleukemia (MEL) CellsGenotoxic Stress (UV, Etoposide)2 - 4 fold30 min[1]
Human FibroblastsOxidative Stress (H₂O₂)4 - 6 fold20 - 40 min[1]
Human FibroblastsOxidative Stress (H₂O₂)~5-fold (whole cell)Not specified[1]

Table 2: Binding Affinities of Nuclear Proteins for PI(5)P

ProteinDomainMethodApparent Dissociation Constant (Kd) for PI(5)PReference
TAF3PHD fingerFluorescence Polarization~1 µM (for interaction with H3K4me3, modulated by PI(5)P)[2]
ING2PHD fingerNot specifiedNot explicitly quantified in the provided search results.
UHRF1Not specifiedNot specifiedNot explicitly quantified in the provided search results.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within nuclear PI(5)P signaling pathways and the workflows of key experiments can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.

PI5P_Synthesis_and_Regulation cluster_synthesis PI(5)P Synthesis cluster_regulation PI(5)P Regulation PI PI PI5P PI(5)P PI->PI5P PI3K (?) / 5-phosphatase (?) PI45P2 PI(4,5)P2 PI45P2->PI5P 4-phosphatase PI45P2_reg PI(4,5)P2 PI5P->PI45P2_reg Phosphorylation PIP4K2B PIP4K2B PIP4K2B->PI45P2_reg Stress Cellular Stress (DNA Damage, Oxidative Stress) Stress->PI5P Increases levels PI5P_Gene_Expression cluster_ING2 ING2 Pathway cluster_TAF3 TAF3 Pathway cluster_UHRF1 UHRF1 Pathway PI5P Nuclear PI(5)P ING2 ING2 PI5P->ING2 Binds to PHD finger TAF3 TAF3 PI5P->TAF3 Binds to PHD finger UHRF1 UHRF1 PI5P->UHRF1 Allosteric regulation HDAC_complex Sin3A/HDAC Complex ING2->HDAC_complex Recruits Histone_deacetylation Histone Deacetylation HDAC_complex->Histone_deacetylation Gene_repression Gene Repression Histone_deacetylation->Gene_repression H3K4me3 H3K4me3 TAF3->H3K4me3 Modulates binding TFIID TFIID Complex TAF3->TFIID Transcription_initiation Transcription Initiation TFIID->Transcription_initiation H3K9me3 H3K9me3 UHRF1->H3K9me3 Enhances binding DNA_methylation DNA Methylation Maintenance UHRF1->DNA_methylation Experimental_Workflow cluster_quantification Quantification of Nuclear PI(5)P cluster_interaction Protein-PI(5)P Interaction cluster_chip Genomic Localization (ChIP-seq) start_quant Start: Cultured Cells nuclear_extraction Nuclear Extraction start_quant->nuclear_extraction lipid_extraction Lipid Extraction nuclear_extraction->lipid_extraction mass_assay Mass Assay / HPLC-MS lipid_extraction->mass_assay quantification Quantification of PI(5)P mass_assay->quantification start_interact Start: Purified Protein & PI(5)P dot_blot Protein-Lipid Overlay (Dot Blot Assay) start_interact->dot_blot detection Detection (e.g., Antibody-based) dot_blot->detection binding_analysis Binding Analysis detection->binding_analysis start_chip Start: Cells expressing WT vs. PI(5)P-binding mutant ING2 crosslinking Crosslinking & Chromatin Shearing start_chip->crosslinking immunoprecipitation Immunoprecipitation (anti-ING2 antibody) crosslinking->immunoprecipitation sequencing DNA Sequencing immunoprecipitation->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics

References

Phosphatidylinositol-5-Phosphate: A Critical Second Messenger in Cellular Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-5-phosphate (PI(5)P) is a low-abundance yet pivotal lipid second messenger implicated in a multitude of cellular processes, most notably in the intricate signaling networks that govern cellular responses to stress. Its rapid and transient accumulation following various stress stimuli positions PI(5)P as a critical node in orchestrating adaptive mechanisms, including DNA repair, autophagy, and metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of PI(5)P's role in stress signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, signal transduction, and drug discovery, aiming to further elucidate the therapeutic potential of targeting PI(5)P signaling pathways.

Introduction to PI(5)P as a Second Messenger

This compound is a member of the phosphoinositide family, a group of phospholipids that play crucial roles in cellular signaling and membrane trafficking. While present at significantly lower levels than other phosphoinositides, the concentration of PI(5)P can be rapidly and substantially increased in response to a variety of cellular stresses, including oxidative stress, DNA damage, and osmotic stress.[1][2] This dynamic regulation allows PI(5)P to function as a second messenger, relaying external and internal stress signals to downstream effector proteins that execute specific cellular responses. The synthesis and degradation of PI(5)P are tightly controlled by a cohort of lipid kinases and phosphatases, ensuring a precise and localized signaling output.

Quantitative Changes in PI(5)P Levels Under Stress

The role of PI(5)P as a stress-responsive second messenger is underscored by the significant and rapid changes in its cellular concentration following exposure to various stressors. The tables below summarize the quantitative data from multiple studies, providing a comparative overview of PI(5)P induction under different stress conditions.

Table 1: PI(5)P Level Changes in Response to Oxidative Stress
Cell TypeStressorConcentrationTime PointFold Increase in PI(5)PReference
U2OSH₂O₂1 mM10 min~5-fold (total cellular)[3]
MDA-MB-468H₂O₂1 mM10 min~2-fold (total cellular)[3]
HT1080H₂O₂1 mM10 min~3-fold (total cellular)[3]
p53-null MEFsH₂O₂1 mM10 min~8-fold (total cellular)[3]
MELH₂O₂1 mM20-40 min4-6 fold (nuclear)[4]
Table 2: PI(5)P Level Changes in Response to DNA Damage
Cell TypeStressorConcentrationTime PointFold Increase in PI(5)PReference
MELEtoposide10 µM30 min2-4 fold (nuclear)[4]
HEK293Etoposide10 µM-Increased p53 acetylation (indirect measure)[5]
Table 3: Phosphoinositide Level Changes in Response to Osmotic Stress
Organism/Cell TypeStressorObservationFold IncreaseTime PointReference
Saccharomyces cerevisiaeHyperosmotic shockIncrease in PI(3,5)P₂~20-fold5-10 min[6][7]
PlantsHyperosmotic stressRapid increase in PI(5)PNot specifiedAcute[3]
Mammalian cellsHypo-osmotic shockSignificant decrease in PI(5)PNot specifiedAcute[3]

Key Signaling Pathways Involving PI(5)P in Stress Response

PI(5)P exerts its function by binding to and modulating the activity of a diverse range of effector proteins. These interactions trigger downstream signaling cascades that are crucial for cell survival and homeostasis under stress.

Oxidative Stress Response

Under oxidative stress, PI(5)P levels rise, contributing to the activation of pro-survival pathways. One key mechanism involves the regulation of the PI3K/Akt signaling cascade. Increased PI(5)P can lead to the activation of Akt, a central kinase in cell survival and metabolism.[8] Furthermore, PI(5)P has been implicated in the regulation of reactive oxygen species (ROS) accumulation through the transcription factor NRF2.[4]

Oxidative_Stress_PI5P_Pathway H2O2 H2O2 PI(4,5)P2_phosphatase PI(4,5)P2 Phosphatase H2O2->PI(4,5)P2_phosphatase activates Pin1 Pin1 H2O2->Pin1 activates PI5P PI5P PI(4,5)P2_phosphatase->PI5P generates Akt_activation Akt Activation PI5P->Akt_activation NRF2_pathway NRF2 Pathway PI5P->NRF2_pathway PIP4K PIP4K PIP4K->PI5P consumes Pin1->PIP4K inhibits Cell_Survival Cell_Survival Akt_activation->Cell_Survival NRF2_pathway->Cell_Survival

PI(5)P signaling in oxidative stress.
DNA Damage Response

In response to genotoxic stress, a distinct nuclear pool of PI(5)P is rapidly generated. This nuclear PI(5)P acts as a binding partner for the plant homeodomain (PHD) finger of the Inhibitor of Growth 2 (ING2) protein.[9][10] The binding of PI(5)P to ING2 is crucial for the recruitment of ING2 to chromatin, which in turn facilitates the acetylation and stabilization of the tumor suppressor protein p53, a master regulator of the DNA damage response.[5]

DNA_Damage_PI5P_Pathway Etoposide Etoposide Nuclear_PI5P Nuclear PI(5)P Etoposide->Nuclear_PI5P increases ING2 ING2 Nuclear_PI5P->ING2 binds to PHD finger p53_acetylation p53 Acetylation & Stabilization ING2->p53_acetylation promotes DNA_Repair DNA_Repair p53_acetylation->DNA_Repair Apoptosis Apoptosis p53_acetylation->Apoptosis

Role of nuclear PI(5)P in DNA damage response.
Autophagy in Response to Nutrient Stress

PI(5)P has emerged as a key regulator of autophagy, a cellular recycling process that is essential for survival under nutrient deprivation. During glucose starvation, PI(5)P can substitute for PI(3)P in the initiation of autophagosome formation.[11][12] PI(5)P recruits the WIPI2 protein to the phagophore, a critical step in the assembly of the autophagic machinery.[13] This highlights a PI(3)P-independent pathway for autophagy induction, expanding our understanding of this fundamental cellular process.

Autophagy_PI5P_Pathway Nutrient_Starvation Nutrient_Starvation PIKfyve PIKfyve Nutrient_Starvation->PIKfyve activates PI5P PI5P PIKfyve->PI5P produces WIPI2 WIPI2 PI5P->WIPI2 recruits to phagophore Autophagosome_Formation Autophagosome Formation WIPI2->Autophagosome_Formation initiates Cell_Survival Cell_Survival Autophagosome_Formation->Cell_Survival

PI(5)P-mediated autophagy under nutrient stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PI(5)P signaling.

Quantification of PI(5)P by LC-MS/MS Mass Assay

This protocol describes a non-radioactive method for the sensitive quantification of total PI(5)P levels from cell or tissue extracts.[14]

Materials:

  • Chloroform, Methanol, 1M HCl

  • Internal standard (e.g., 17:0/20:4 PI(4,5)P₂)

  • Recombinant PIP4Kα

  • ¹⁸O-ATP

  • LC-MS/MS system

Procedure:

  • Lipid Extraction:

    • Homogenize cell or tissue samples in a suitable buffer.

    • Perform a two-phase lipid extraction using a chloroform:methanol:HCl mixture.

    • Add a known amount of internal standard to the sample before extraction for normalization.

    • Collect the lower organic phase containing the lipids and dry it under nitrogen.

  • In vitro Kinase Reaction:

    • Resuspend the dried lipid extract in the kinase reaction buffer.

    • Add recombinant PIP4Kα and ¹⁸O-ATP to the reaction mixture.

    • Incubate for 16 hours to convert PI(5)P to ¹⁸O-labeled PI(4,5)P₂.

  • LC-MS/MS Analysis:

    • Extract the lipids from the kinase reaction.

    • Inject the lipid extract into the LC-MS/MS system.

    • Separate the phosphoinositides using a suitable chromatography column.

    • Detect and quantify the ¹⁸O-labeled PI(4,5)P₂ and the internal standard using tandem mass spectrometry.

  • Data Analysis:

    • Calculate the amount of PI(5)P in the original sample by comparing the signal of the ¹⁸O-labeled PI(4,5)P₂ to that of the internal standard.

PI5P_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_kinase_reaction In Vitro Kinase Reaction cluster_analysis Analysis Cell_Lysate Cell/Tissue Lysate Lipid_Extraction Lipid Extraction (+ Internal Standard) Cell_Lysate->Lipid_Extraction Dried_Lipids Dried Lipids Lipid_Extraction->Dried_Lipids Kinase_Reaction Add PIP4Kα + ¹⁸O-ATP (16h incubation) Dried_Lipids->Kinase_Reaction LC_MSMS LC-MS/MS Analysis Kinase_Reaction->LC_MSMS Data_Quantification Data Quantification LC_MSMS->Data_Quantification

Workflow for PI(5)P quantification by LC-MS/MS.
Protein-Lipid Overlay Assay

This assay is used to identify proteins that bind to PI(5)P.[15]

Materials:

  • Nitrocellulose or PVDF membrane

  • PI(5)P and other control lipids

  • Purified recombinant protein of interest (e.g., GST-tagged)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Primary antibody against the protein tag (e.g., anti-GST)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Lipid Spotting:

    • Dissolve PI(5)P and control lipids in an appropriate solvent.

    • Spot 1-2 µL of each lipid onto the nitrocellulose membrane.

    • Allow the spots to dry completely at room temperature.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Protein Incubation:

    • Incubate the blocked membrane with the purified recombinant protein (0.5-1 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane extensively with TBST to remove unbound protein.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane thoroughly with TBST.

    • Apply the chemiluminescence detection reagent and visualize the signal using an appropriate imaging system.

In Vitro Kinase Assay for PIP4K

This protocol is designed to measure the enzymatic activity of this compound 4-Kinase (PIP4K).

Materials:

  • Recombinant PIP4K enzyme

  • PI(5)P substrate

  • [γ-³²P]ATP or a non-radioactive ATP detection system

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Lipid extraction reagents

  • Thin-layer chromatography (TLC) system or other method for separating lipids

Procedure:

  • Reaction Setup:

    • Prepare the kinase reaction mixture containing the reaction buffer, PI(5)P substrate, and the recombinant PIP4K enzyme.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding an acidic solution (e.g., 1M HCl).

    • Extract the lipids using a chloroform:methanol mixture.

  • Product Separation and Detection:

    • Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable solvent system to separate PI(5)P from the product, PI(4,5)P₂.

    • Expose the TLC plate to a phosphor screen or autoradiography film to visualize the radiolabeled PI(4,5)P₂.

  • Quantification:

    • Quantify the amount of radiolabeled PI(4,5)P₂ produced using a phosphorimager or by scintillation counting of the excised TLC spot.

Conclusion and Future Directions

This compound has unequivocally emerged as a key second messenger in the cellular response to a diverse array of stresses. Its rapid synthesis and targeted action on downstream effectors highlight its critical role in maintaining cellular homeostasis and determining cell fate under adverse conditions. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of PI(5)P signaling.

Future research should focus on several key areas. A more comprehensive understanding of the spatiotemporal dynamics of PI(5)P production under different stress conditions is needed. The identification and characterization of novel PI(5)P effectors will undoubtedly unveil new signaling pathways and cellular functions. Finally, the development of specific inhibitors and activators of PI(5)P-metabolizing enzymes will be instrumental in validating the therapeutic potential of targeting this signaling nexus in diseases characterized by chronic stress, such as cancer and neurodegenerative disorders. The continued exploration of PI(5)P signaling promises to yield significant insights into fundamental cellular processes and open new avenues for therapeutic intervention.

References

The Understated Influence: A Technical Guide to the Physiological Relevance of Low-Abundance PI(5)P

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 5-phosphate (PI(5)P) is the most recently discovered and one of the least abundant of the seven known phosphoinositide isomers. Constituting a minute fraction of the total phosphoinositide pool, its physiological significance has historically been challenging to elucidate. However, accumulating evidence reveals that this low-abundance lipid is a critical signaling molecule with profound roles in a multitude of cellular processes. Its levels are dynamically regulated in response to diverse stimuli, including growth factors, cellular stress, and T-cell activation, implicating it as a key node in cellular signal transduction. This technical guide provides a comprehensive overview of the metabolism, regulation, and physiological functions of PI(5)P, with a focus on its roles in nuclear signaling and stress responses. We present quantitative data on its cellular levels, detailed protocols for its analysis, and visual representations of its key metabolic and signaling pathways to equip researchers with the knowledge to explore this enigmatic but essential second messenger.

Introduction to Phosphatidylinositol 5-Phosphate (PI(5)P)

Phosphoinositides (PIs) are phosphorylated derivatives of phosphatidylinositol that act as pivotal signaling lipids and structural components of cellular membranes.[1] While phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) is the most abundant species, the monophosphorylated isomer, PI(5)P, is present at significantly lower concentrations.[2] In most quiescent cells, PI(5)P levels are estimated to be approximately 0.5% of the total PI pool and about 1-4% of the levels of its much more abundant isomer, PI4P.[3][4][5] Despite its scarcity, PI(5)P is not a mere metabolic intermediate but a potent second messenger whose concentration fluctuates rapidly in response to extracellular cues, underscoring its importance in cellular signaling.[4][6]

The study of PI(5)P has been hampered by its low abundance and the difficulty in separating it from PI4P using traditional chromatography techniques.[7] However, the development of novel analytical methods has shed light on its critical functions in nuclear signaling, stress response, metabolism, and T-cell activation.[6][8]

PI(5)P Metabolism and Regulation

The cellular pool of PI(5)P is tightly controlled by a network of lipid kinases and phosphatases that ensure its spatiotemporal availability for signaling events.

Synthesis Pathways: There are three primary routes for the generation of PI(5)P:

  • Direct Phosphorylation of PI: The lipid kinase PIKfyve can directly phosphorylate phosphatidylinositol (PI) at the D-5 position of the inositol ring.[4][9] This is considered a major pathway for steady-state PI(5)P synthesis.[1]

  • Dephosphorylation of PI(3,5)P₂: Myotubularin (MTMR) family 3-phosphatases can remove the phosphate from the 3-position of PI(3,5)P₂, yielding PI(5)P.[4] This pathway indirectly links PI(5)P production to PIKfyve activity, as PIKfyve is the primary kinase responsible for PI(3,5)P₂ synthesis.

  • Dephosphorylation of PI(4,5)P₂: Type I and Type II PI(4,5)P₂ 4-phosphatases can hydrolyze the phosphate at the 4-position of PI(4,5)P₂ to produce PI(5)P.[4][7] This pathway becomes particularly relevant during certain cellular events, such as invasion by the pathogen Shigella flexneri, which injects the potent 4-phosphatase effector IpgD.[7]

Degradation Pathway: The primary route for PI(5)P turnover is its phosphorylation by Type II Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4Ks), which include the isoforms PIP4K2A, PIP4K2B, and PIP4K2C.[6] These enzymes convert PI(5)P into PI(4,5)P₂, thereby terminating its signal. The activity of PIP4Ks is considered a key regulatory node controlling cellular PI(5)P levels; indeed, knockdown of PIP4Ks leads to a significant increase in PI(5)P.[6]

PI5P_Metabolism PI PI (Phosphatidylinositol) PIKfyve PIKfyve PI->PIKfyve PI5P PI(5)P PIP4K PIP4Ks PI5P->PIP4K PI45P2 PI(4,5)P₂ P4ptase PI(4,5)P₂ 4-Phosphatases PI45P2->P4ptase PI35P2 PI(3,5)P₂ MTMR Myotubularins (MTMRs) PI35P2->MTMR PIKfyve->PI5P Direct Synthesis MTMR->PI5P Synthesis P4ptase->PI5P Synthesis PIP4K->PI45P2 Degradation

PI(5)P Metabolic Pathways

Quantitative Analysis of Cellular PI(5)P

Accurate quantification of PI(5)P is crucial for understanding its physiological roles. Due to its low abundance, its levels are often expressed relative to the more abundant PI4P.

Cell LineBasal PI(5)P Level (% of PI4P)StimulusFold Increase in PI(5)PReference
HeLa (Human Cervical Cancer)~1.0%Hydrogen PeroxideNot specified[10]
CHO (Chinese Hamster Ovary)~1.0%Insulin~2.5-fold[10]
NIH-3T3 (Mouse Fibroblast)~1.0%--[10]
3T3-L6 (Rat Myoblast)~1.0%--[10]
BTC6 (Mouse Pancreatic β-cell)2.5 - 4.0%--[10]
HUT-78 (Human T-cell Line)Not specifiedTCR Activation~4-fold[8]

Key Physiological Roles of PI(5)P

Nuclear Signaling and Stress Response

A distinct and functionally significant pool of PI(5)P exists within the nucleus.[8] Nuclear PI(5)P levels are known to increase in response to cellular stressors like UV irradiation and oxidative stress.[3] One of the best-characterized roles of nuclear PI(5)P is its interaction with the Inhibitor of Growth 2 (ING2) protein, a candidate tumor suppressor.

The plant homeodomain (PHD) finger of ING2 functions as a specific nuclear receptor for PI(5)P.[6][11][12] Upon DNA damage, the resulting increase in nuclear PI(5)P promotes the binding of ING2 to chromatin. This interaction is crucial for the subsequent acetylation of the tumor suppressor p53, which enhances its stability and pro-apoptotic function.[6] Depletion of nuclear PI(5)P (e.g., by overexpressing PIP4K2B) impairs this response, highlighting the lipid's role as a critical mediator in the DNA damage response pathway.[11]

Nuclear_Signaling Stress Cellular Stress (e.g., DNA Damage) PI5P_pool Nuclear PI(5)P Pool Stress->PI5P_pool Increases PI5P PI(5)P PI5P_pool->PI5P ING2 ING2 PI5P->ING2 Binds to PHD Finger p1 ING2->p1 Promotes Acetylation p53 p53 p2 p53->p2 Stabilizes & Activates Apoptosis Apoptosis p1->p53 p2->Apoptosis

PI(5)P in Nuclear Stress Response
T-Cell Activation and Immune Response

PI(5)P has emerged as an important signaling molecule in T-cell biology. T-cell receptor (TCR) stimulation leads to a rapid, four-fold increase in cellular PI(5)P levels.[8] This increase is critical for downstream signaling events. Effector proteins such as "downstream of tyrosine kinase" (Dok) 1 and 2 bind to the newly synthesized PI(5)P via their PH domains, an interaction that is essential for their tyrosine phosphorylation and the subsequent modulation of T-cell signaling pathways, including the activation of the Ser/Thr kinase Akt.[13]

Metabolic Regulation and Trafficking

PI(5)P plays a role in metabolic processes, most notably in insulin signaling. Insulin treatment stimulates an increase in PI(5)P, which has been linked to the translocation of the glucose transporter GLUT4 to the plasma membrane, thereby enhancing glucose uptake.[4] Furthermore, PI(5)P is involved in regulating actin dynamics and membrane trafficking events, including endosome maturation, which are crucial for a variety of cellular functions from nutrient uptake to cell migration.[13][14]

Experimental Protocols for PI(5)P Analysis

The study of PI(5)P requires specialized techniques for its extraction and quantification. Below are detailed methodologies for key experiments.

Protocol 1: Phosphoinositide Extraction from Mammalian Cells

This protocol is adapted for the efficient extraction of highly polar phosphoinositides.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Acidified Chloroform/Methanol Extraction Buffer: Chloroform:Methanol:Concentrated HCl (100:200:2 v/v/v), ice-cold

  • Chloroform, ice-cold

  • 0.1 M HCl, ice-cold

  • Phase-lock gel tubes (optional, for easier phase separation)

  • Nitrogen gas stream

  • Sonicator bath

Procedure:

  • Culture mammalian cells to ~80-90% confluency in a 10 cm dish.

  • Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS.

  • Place the dish on ice and add 1.5 mL of ice-cold acidified Chloroform/Methanol Extraction Buffer.

  • Scrape the cells immediately into the solvent using a cell scraper. Transfer the cell lysate/solvent mixture to a glass tube.

  • Vortex vigorously for 1 minute and incubate on ice for 15 minutes to ensure complete lipid extraction.

  • To induce phase separation, add 0.5 mL of ice-cold chloroform and 0.9 mL of ice-cold 0.1 M HCl.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a new clean glass tube.

  • Dry the lipid extract completely under a gentle stream of nitrogen gas.

  • The dried lipid film can be stored at -80°C or immediately reconstituted in an appropriate solvent for downstream analysis (e.g., deacylation for HPLC or resuspension for mass spectrometry).

Protocol 2: Quantification by HPLC-Coupled Flow Scintillation

This method allows for the separation and quantification of radiolabeled PI(5)P from other phosphoinositide isomers.

Workflow: The overall workflow involves:

  • Metabolic labeling of cells with [³H]-myo-inositol.

  • Lipid extraction as described in Protocol 5.1.

  • Deacylation of the lipid extract to generate water-soluble glycerophosphoinositols (GroPIs).

  • Separation of GroPIs by High-Performance Liquid Chromatography (HPLC).

  • Detection and quantification by an online flow scintillation analyzer.

HPLC_Workflow cluster_cell_culture Cell Culture cluster_biochem Biochemistry cluster_analysis Analysis A 1. Metabolic Labeling (e.g., with [³H]-myo-inositol) B 2. Lipid Extraction (Protocol 5.1) A->B C 3. Deacylation (Removes fatty acid chains) B->C D 4. HPLC Separation (Anion-exchange) C->D E 5. Detection (Online flow scintillation) D->E

HPLC Analysis Workflow

Deacylation and HPLC Method (adapted from Sarkes & Rameh, 2010): [10]

  • Resuspend the dried lipid film in 1 mL of methylamine reagent (Methanol:Water:n-Butanol:Methylamine at 40:43:10:7 v/v/v/v).

  • Incubate at 53°C for 50 minutes in a sonicating water bath.

  • Cool the sample on ice and dry the contents in a vacuum centrifuge.

  • Resuspend the deacylated lipids (GroPIs) in 300 µL of water for HPLC injection.

  • HPLC Separation:

    • Columns: Two Partisphere SAX (anion-exchange) columns in tandem.

    • Mobile Phase: Gradient of ammonium phosphate, pH 6.0.

    • Gradient Example:

      • 10–40 mM over 60 min

      • 40–150 mM over 5 min

      • 150 mM isocratic for 20 min

      • 150–650 mM over 25 min

  • The eluate from the HPLC is mixed with scintillation fluid and passed through a flow scintillation analyzer to detect and quantify the amount of ³H in each fraction, allowing for the resolution and quantification of the PI(5)P peak, separate from the PI4P peak.

Conclusion and Future Directions

Despite its low abundance, PI(5)P is an indispensable signaling lipid that exerts significant influence over critical cellular functions, from the nuclear response to DNA damage to the regulation of metabolism and immunity. The development of more sensitive and specific analytical tools has been paramount in uncovering these roles. Future research will likely focus on identifying novel PI(5)P effector proteins, further delineating the specific signaling contexts in which each metabolic pathway is activated, and exploring the therapeutic potential of targeting PI(5)P-metabolizing enzymes. A deeper understanding of this low-abundance lipid promises to open new avenues for intervention in diseases ranging from cancer to metabolic and immunological disorders.

References

Downstream Effectors of the Phosphatidylinositol-5-Phosphate Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-5-phosphate (PI(5)P) is a low-abundance but critical signaling lipid implicated in a diverse array of cellular processes, including stress responses, gene transcription, cell migration, and autophagy.[1][2][3] Unlike its more abundant phosphoinositide cousins, the signaling network downstream of PI(5)P is only beginning to be unraveled. This technical guide provides an in-depth overview of the known downstream effectors of the PI(5)P signaling cascade, the cellular functions they regulate, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a comprehensive resource for researchers actively engaged in phosphoinositide signaling and for professionals in drug development seeking to explore novel therapeutic targets within this pathway.

PI(5)P Metabolism: A Tightly Regulated Hub

The cellular levels of PI(5)P are meticulously controlled by a network of kinases and phosphatases, ensuring its availability for specific signaling events. Understanding this metabolic network is crucial for interpreting the downstream effects of PI(5)P.

Synthesis of PI(5)P can occur through several pathways:

  • Direct phosphorylation of phosphatidylinositol (PI): The lipid kinase PIKfyve can directly phosphorylate PI at the 5'-hydroxyl position of the inositol ring.[4][5]

  • Dephosphorylation of phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂): Myotubularin (MTM) phosphatases can remove the phosphate group from the 3' position of PI(3,5)P₂, yielding PI(5)P.[4]

  • Dephosphorylation of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂): Type I and Type II PI(4,5)P₂ 4-phosphatases hydrolyze the phosphate at the 4' position of PI(4,5)P₂ to generate PI(5)P.[4][6]

Degradation of PI(5)P is primarily mediated by:

  • This compound 4-kinases (PIP4Ks): These enzymes phosphorylate PI(5)P at the 4' position to produce PI(4,5)P₂.[4][5]

The dynamic interplay between these enzymes dictates the spatiotemporal availability of PI(5)P for interaction with its downstream effectors.

PI5P_Metabolism PI Phosphatidylinositol (PI) PIKfyve PIKfyve PI->PIKfyve Phosphorylation PI5P PI(5)P PIP4K PIP4Ks PI5P->PIP4K Phosphorylation PI35P2 PI(3,5)P₂ MTM Myotubularins PI35P2->MTM Dephosphorylation PI45P2 PI(4,5)P₂ 4-phosphatase Type I/II 4-Phosphatases PI45P2->4-phosphatase Dephosphorylation PIKfyve->PI5P MTM->PI5P PIP4K->PI45P2 4-phosphatase->PI5P

PI(5)P Metabolic Pathways

Core Downstream Effectors of PI(5)P Signaling

Several proteins have been identified as direct binders and functional effectors of PI(5)P. These effectors contain specific lipid-binding domains that recognize the 5-phosphorylated inositol headgroup, thereby recruiting them to specific cellular locations and modulating their activity.

Nuclear Effectors: Regulators of Chromatin and Gene Expression

A significant portion of PI(5)P signaling occurs within the nucleus, where it influences chromatin structure and gene transcription.

  • Inhibitor of Growth 2 (ING2): ING2 is a tumor suppressor protein that contains a Plant Homeodomain (PHD) finger which directly binds to PI(5)P.[7][8] This interaction is crucial for the nuclear retention of ING2 and its role in p53-dependent apoptosis in response to DNA damage.[7]

  • TATA-Box Binding Protein Associated Factor 3 (TAF3): TAF3 is a component of the TFIID general transcription factor complex. Its PHD finger also interacts with PI(5)P, and this binding modulates the association of TAF3 with histone H3 trimethylated at lysine 4 (H3K4me3), thereby influencing the transcription of specific genes, such as those involved in myogenesis.

  • Ubiquitin-like with PHD and RING Finger Domains 1 (UHRF1): UHRF1 is a key regulator of DNA methylation maintenance. A polybasic region (PBR) within UHRF1 binds to PI(5)P, which allosterically regulates the ability of its Tandem Tudor Domain (TTD) to bind H3K9me3, thereby influencing its chromatin localization and function.[9]

Nuclear_PI5P_Signaling cluster_nucleus Nucleus PI5P PI(5)P ING2 ING2 (PHD Finger) PI5P->ING2 TAF3 TAF3 (PHD Finger) PI5P->TAF3 UHRF1 UHRF1 (PBR) PI5P->UHRF1 Apoptosis Apoptosis ING2->Apoptosis Gene_Expression Gene Expression (e.g., Myogenesis) TAF3->Gene_Expression DNA_Methylation DNA Methylation Maintenance UHRF1->DNA_Methylation

Nuclear PI(5)P Signaling Pathways
Cytoplasmic Effectors: Modulators of Cell Signaling and Trafficking

PI(5)P also plays critical roles in the cytoplasm, influencing various signaling pathways and vesicular trafficking events.

  • Downstream of Kinase (Dok) Proteins (Dok-1 and Dok-2): Dok-1 and Dok-2 are adaptor proteins involved in T-cell receptor signaling. Their Pleckstrin Homology (PH) domains have been shown to bind to PI(5)P, although specific affinity values are not well-established. This interaction is thought to contribute to the regulation of T-cell activation.

  • WD-repeat protein Interacting with Phosphoinositides 2 (WIPI2): WIPI2 is a key effector in the initiation of autophagy. While primarily known as a PI(3)P binder, studies have shown that WIPI2 can also bind to PI(5)P, particularly under conditions of glucose starvation, suggesting a role for PI(5)P in non-canonical autophagy pathways.[10][11]

  • T-lymphoma invasion and metastasis-inducing protein 1 (TIAM1): TIAM1 is a Rac1 guanine nucleotide exchange factor (GEF) involved in regulating the actin cytoskeleton and cell migration. The N-terminal PH domain of TIAM1 binds to PI(5)P, which contributes to its membrane recruitment and the activation of Rac1.[12][13]

Cytoplasmic_PI5P_Signaling cluster_cytoplasm Cytoplasm PI5P PI(5)P Dok1_2 Dok-1/2 (PH Domain) PI5P->Dok1_2 WIPI2 WIPI2 PI5P->WIPI2 TIAM1 TIAM1 (PH Domain) PI5P->TIAM1 T_Cell_Activation T-Cell Activation Dok1_2->T_Cell_Activation Autophagy Autophagy WIPI2->Autophagy Actin_Remodeling Actin Remodeling & Cell Migration TIAM1->Actin_Remodeling

Cytoplasmic PI(5)P Signaling Pathways

Quantitative Data on PI(5)P-Effector Interactions

A precise understanding of the affinity and specificity of PI(5)P-effector interactions is critical for elucidating their biological significance. While comprehensive quantitative data for all effectors is still an active area of research, some key binding affinities have been reported.

Effector ProteinPI(5)P Binding DomainReported Binding Affinity (Kd)Cellular Process
ING2 PHD FingerNot explicitly quantified in reviewed literatureApoptosis, Chromatin Remodeling
TAF3 PHD FingerModulates H3K4me3 binding; specific Kd for PI(5)P not detailedGene Transcription
UHRF1 Polybasic Region (PBR)Preferential binding to PI(5)P over other PIs demonstratedDNA Methylation
Dok-1/2 PH DomainQualitative binding shown; specific Kd not determinedT-Cell Signaling
WIPI2 ---Binds to PI(5)P-containing liposomesAutophagy
TIAM1 N-terminal PH DomainBinds to PI(5)P; specific Kd not consistently reportedActin Remodeling, Cell Migration

Experimental Protocols for Studying PI(5)P-Effector Interactions

A variety of in vitro and in cellulo techniques are employed to identify and characterize the interactions between PI(5)P and its downstream effectors.

In Vitro Lipid-Protein Interaction Assays

These assays are crucial for determining direct binding between a protein of interest and PI(5)P.

This is a rapid screening method to assess the lipid-binding specificity of a protein.

  • Membrane Blocking: The PIP-Strip™ membrane, pre-spotted with various phosphoinositides, is blocked with a solution containing a non-specific protein (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific binding.

  • Protein Incubation: The membrane is then incubated with a solution containing the purified protein of interest.

  • Washing: Unbound protein is removed by washing the membrane multiple times with a wash buffer (e.g., TBST).

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The location of the bound protein is visualized using a chemiluminescent or colorimetric substrate.

PIP_Strip_Workflow Start Start Block Block PIP-Strip™ with BSA Start->Block Incubate_Protein Incubate with Purified Protein Block->Incubate_Protein Wash1 Wash Incubate_Protein->Wash1 Incubate_Primary_Ab Incubate with Primary Antibody Wash1->Incubate_Primary_Ab Wash2 Wash Incubate_Primary_Ab->Wash2 Incubate_Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Wash2->Incubate_Secondary_Ab Wash3 Wash Incubate_Secondary_Ab->Wash3 Detect Detect with Chemiluminescence Wash3->Detect End End Detect->End

PIP-Strip™ Assay Workflow

This assay provides a more quantitative measure of protein-lipid interaction in a membrane context.

  • Liposome Preparation: Small unilamellar vesicles (SUVs) are prepared containing a defined lipid composition, with or without PI(5)P.

  • Incubation: The purified protein of interest is incubated with the prepared liposomes.

  • Ultracentrifugation: The mixture is subjected to high-speed centrifugation to pellet the liposomes and any associated proteins.

  • Analysis: The supernatant (containing unbound protein) and the pellet (containing liposome-bound protein) are analyzed by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of protein bound to the liposomes.

SPR is a powerful technique for real-time, label-free quantification of binding kinetics and affinity.

  • Chip Preparation: A sensor chip is coated with a lipid monolayer or bilayer containing PI(5)P.

  • Analyte Injection: A solution containing the purified protein (analyte) is flowed over the sensor chip surface.

  • Binding Measurement: The binding of the protein to the lipid surface is detected as a change in the refractive index, which is proportional to the mass of bound protein.

  • Kinetic Analysis: By measuring the association and dissociation rates at different analyte concentrations, the equilibrium dissociation constant (Kd) can be calculated.

In Cellulo Interaction and Localization Assays

These methods are used to validate PI(5)P-effector interactions within the cellular environment.

PLA allows for the visualization of protein-lipid interactions in situ.

  • Cell Preparation: Cells are fixed and permeabilized.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against the protein of interest and a PI(5)P-specific binding protein or antibody.

  • PLA Probe Incubation: Secondary antibodies conjugated with oligonucleotides (PLA probes) are added.

  • Ligation and Amplification: If the two probes are in close proximity (<40 nm), the oligonucleotides are ligated to form a circular DNA template, which is then amplified via rolling circle amplification.

  • Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides, and the resulting fluorescent spots, representing individual interaction events, are visualized by microscopy.

PLA_Workflow Start Start Fix_Permeabilize Fix & Permeabilize Cells Start->Fix_Permeabilize Primary_Ab Incubate with Primary Antibodies (Protein & PI(5)P) Fix_Permeabilize->Primary_Ab PLA_Probes Add PLA Probes Primary_Ab->PLA_Probes Ligation Ligation PLA_Probes->Ligation Amplification Rolling Circle Amplification Ligation->Amplification Detection Fluorescent Detection Amplification->Detection End End Detection->End

Proximity Ligation Assay (PLA) Workflow
Measurement of Cellular PI(5)P Levels

Accurate quantification of cellular PI(5)P levels is essential for correlating its abundance with downstream signaling events.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for quantifying PI(5)P.[3][14][15]

  • Lipid Extraction: Lipids are extracted from cells or tissues.

  • Derivatization (optional): The phosphate groups of phosphoinositides can be methylated to improve ionization efficiency.

  • LC Separation: The lipid extract is separated by liquid chromatography.

  • MS/MS Detection: The separated lipids are ionized and fragmented, and the specific fragment ions of PI(5)P are detected and quantified.

Conclusion and Future Directions

The field of PI(5)P signaling has rapidly expanded, revealing a complex network of downstream effectors that regulate fundamental cellular processes. The identification of key players such as ING2, TAF3, UHRF1, Dok proteins, WIPI2, and TIAM1 has provided a framework for understanding the diverse roles of this once-enigmatic phosphoinositide. The experimental techniques outlined in this guide provide a robust toolkit for the continued exploration of the PI(5)P signaling cascade.

Despite significant progress, several key questions remain. The precise mechanisms of spatiotemporal regulation of PI(5)P pools are not fully understood. Furthermore, a comprehensive and quantitative understanding of the PI(5)P interactome, including the binding affinities and specificities of all its effectors, is still needed. Future research in these areas, aided by the methodologies described herein, will undoubtedly uncover new layers of complexity in PI(5)P signaling and may reveal novel therapeutic targets for a range of human diseases, including cancer and neurodegenerative disorders. The continued development of specific and sensitive probes for PI(5)P will also be critical for advancing our understanding of its dynamic regulation and function in living cells.

References

Methodological & Application

Measuring Phosphatidylinositol-5-Phosphate (PI(5)P) Levels in Cultured Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate measurement of Phosphatidylinositol-5-phosphate (PI(5)P), a low-abundance but critical signaling lipid, in cultured cells. Dysregulation of PI(5)P has been implicated in various cellular processes and diseases, making its precise quantification essential for research and drug development.

Introduction to this compound (PI(5)P)

This compound (PI(5)P) is a minor phosphoinositide that plays a significant role in cellular signaling, including cell migration, DNA damage responses, and insulin signaling.[1][2] Its levels are tightly regulated and can change in response to various stimuli such as growth factors and cellular stress.[1][3] Given its low cellular abundance and the technical challenges in distinguishing it from other phosphoinositide isomers, robust and sensitive methods are required for its accurate quantification.[4]

Overview of Methodologies

Several techniques are available for measuring PI(5)P levels in cultured cells, each with distinct advantages and limitations. The primary methods discussed in this document are:

  • Mass Spectrometry (MS)-Based Assays: Highly sensitive and quantitative, providing information on the total amount and acyl chain composition of PI(5)P.[1][2]

  • Fluorescent Biosensors: Enable real-time, dynamic imaging of PI(5)P in living cells, offering spatial and temporal resolution.[5][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for quantifying lipid levels, though specific commercial kits for PI(5)P are less common than for other phosphoinositides. While kits for related lipids like PI(4,5)P2 exist, their direct application to PI(5)P measurement is not standard.[7][8]

Data Presentation: Comparison of PI(5)P Measurement Techniques

Method Principle Advantages Disadvantages Typical Output Throughput
Mass Spectrometry (LC-MS/MS) Quantification of specific lipid species based on mass-to-charge ratio after chromatographic separation. Often involves enzymatic conversion of PI(5)P to a more readily detectable product like PI(4,5)P₂.[1][2]High sensitivity and specificity. Provides absolute quantification and information on acyl chain composition.[1][2][9] Does not require radiolabeling.[1]Requires specialized equipment (LC-MS/MS). Complex sample preparation. Does not provide spatial information in intact cells.pmol of PI(5)P per million cells or per mg of protein.Medium
Fluorescent Biosensors Genetically encoded protein domains that specifically bind to PI(5)P are fused to fluorescent proteins. Changes in PI(5)P levels are monitored by changes in fluorescence localization or intensity.[5][6]Real-time imaging in living cells. Provides spatial and temporal information on PI(5)P dynamics.[6]Often semi-quantitative. Potential for overexpression artifacts. Some probes may have cross-reactivity with other phosphoinositides (e.g., ING2 PHD finger with PI3P).[1]Fluorescence intensity ratios (e.g., membrane to cytosol).[10]Low to Medium
Radiolabeling with HPLC Cells are metabolically labeled with radioactive precursors (e.g., ³²P-orthophosphate or ³H-myo-inositol), lipids are extracted, deacylated, and separated by HPLC.Highly sensitive.Involves handling of radioactive materials. Labor-intensive. Poor separation of PI(5)P from the more abundant PI(4)P can be a technical challenge.[4]Counts per minute (CPM) corresponding to the PI(5)P peak.Low

Signaling Pathway and Metabolism of PI(5)P

PI(5)P levels are regulated by the coordinated action of kinases and phosphatases. It can be generated through the phosphorylation of phosphatidylinositol (PI) or the dephosphorylation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[4] A key enzyme in its metabolism is the PI5P 4-kinase (PIP4K), which phosphorylates PI(5)P to generate PI(4,5)P₂.[1][4]

PI5P_Signaling cluster_synthesis PI(5)P Synthesis cluster_product PI(5)P Pool cluster_conversion PI(5)P Conversion PI Phosphatidylinositol (PI) PI5P This compound (PI(5)P) PI->PI5P PIKfyve PI45P2 PI(4,5)P₂ PI45P2->PI5P 5-phosphatases PI35P2 PI(3,5)P₂ PI35P2->PI5P 3-phosphatases PI45P2_2 PI(4,5)P₂ PI5P->PI45P2_2 PIP4K

Caption: Simplified metabolic pathways for the synthesis and conversion of PI(5)P.

Experimental Protocols

Protocol 1: Quantification of PI(5)P by Mass Spectrometry

This protocol is based on the enzymatic conversion of PI(5)P to [¹⁸O]-PI(4,5)P₂ followed by LC-MS/MS analysis.[1] This method provides a sensitive and non-radioactive means of quantifying total cellular PI(5)P levels.

Mass_Spec_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Lipid Extraction cluster_reaction Enzymatic Reaction cluster_analysis Analysis A 1. Seed and culture cells B 2. Apply experimental treatment A->B C 3. Harvest cells and quench metabolism B->C D 4. Extract total lipids C->D E 5. Incubate lipid extract with recombinant PIP4K and ¹⁸O-ATP D->E F 6. Extract lipids from reaction E->F G 7. Analyze by LC-MS/MS to quantify ¹⁸O-PI(4,5)P₂ F->G

Caption: Workflow for PI(5)P quantification by mass spectrometry.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in appropriate growth medium.

    • Apply experimental treatments (e.g., drug compounds, growth factors) for the desired duration.

  • Lipid Extraction:

    • Aspirate the medium and wash cells with ice-cold PBS.

    • Quench metabolism and lyse the cells by adding ice-cold 0.5 M trichloroacetic acid (TCA).

    • Scrape the cells and collect the lysate.

    • Perform a two-phase lipid extraction using a chloroform/methanol mixture.

    • Dry the lipid-containing organic phase under a stream of nitrogen.

  • In Vitro Kinase Assay:

    • Resuspend the dried lipid extract in the kinase reaction buffer.

    • Add recombinant PIP4K enzyme and heavy oxygen-labeled ATP ([¹⁸O]-ATP).[1]

    • Incubate the reaction for an extended period (e.g., 16 hours) to ensure complete conversion of the low-abundance PI(5)P.[1]

  • LC-MS/MS Analysis:

    • Stop the kinase reaction and extract the lipids again.

    • Resuspend the final lipid extract in a suitable solvent for mass spectrometry.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Quantify the amount of [¹⁸O]-PI(4,5)P₂ produced, which is directly proportional to the initial amount of PI(5)P in the sample.

Protocol 2: Live-Cell Imaging of PI(5)P Using Fluorescent Biosensors

This protocol describes the use of a genetically encoded fluorescent biosensor, such as the PHD finger of ING2 fused to a fluorescent protein (e.g., GFP-PHD(ING2)), to visualize the dynamics of PI(5)P in living cells.

Biosensor_Workflow cluster_transfection Transfection cluster_imaging Live-Cell Imaging cluster_analysis Image Analysis A 1. Seed cells on imaging-compatible plates B 2. Transfect cells with the PI(5)P biosensor plasmid A->B C 3. Allow for protein expression (24-48h) B->C D 4. Acquire baseline fluorescence images C->D E 5. Apply stimulus and perform time-lapse imaging D->E F 6. Quantify changes in fluorescence intensity or localization E->F

References

Illuminating a Rare Phosphoinositide: Application of Fluorescent Biosensors for Imaging PI(5)P in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate (PI(5)P) is a low-abundance yet critical signaling lipid implicated in a variety of cellular processes, including stress responses, T-cell activation, and chromatin remodeling.[1] Its sparse nature has made it a challenging target for cellular imaging. However, the development of genetically encoded fluorescent biosensors has enabled the real-time visualization of PI(5)P dynamics in living cells, offering valuable insights into its spatiotemporal regulation and function. These tools are particularly relevant for researchers in cell biology, signal transduction, and drug discovery seeking to understand the roles of PI(5)P in health and disease.

This document provides detailed application notes and protocols for the use of fluorescent biosensors to image PI(5)P in live cells, with a focus on the most established biosensor, a tandem repeat of the PHD finger from the ING2 protein.

Principle of PI(5)P Fluorescent Biosensors

The most widely used fluorescent biosensor for PI(5)P is a translocation-based probe. This biosensor is a fusion protein composed of a PI(5)P-binding domain and a fluorescent protein (e.g., Green Fluorescent Protein, GFP). The primary PI(5)P-binding motif utilized is the Plant Homeodomain (PHD) finger of the Inhibitor of Growth 2 (ING2) protein.[2][3] To enhance avidity and sensitivity, a triple tandem repeat of this domain (3xPHD-ING2) is commonly employed.[3]

In cells with low basal levels of PI(5)P at a specific membrane compartment, the 3xPHD-ING2-GFP biosensor is predominantly localized in the cytoplasm. Upon stimulation that leads to the localized synthesis of PI(5)P, the biosensor is recruited to the site of production, resulting in a measurable increase in fluorescence intensity at that location (e.g., the plasma membrane or internal organelles). This translocation event can be monitored and quantified using live-cell fluorescence microscopy.[2]

Quantitative Data Summary

While extensive quantitative data for PI(5)P biosensors is still emerging, the available information on the primary 3xPHD-ING2 biosensor is summarized below. It is crucial to note the biosensor's cross-reactivity with other phosphoinositides, which should be considered when interpreting experimental results.

BiosensorPI(5)P Binding DomainFluorescent TagKnown Specificity and Cross-Reactivity
3xPHD-ING2-GFP Triple tandem PHD finger of human ING2GFP (or other variants)Primarily binds to PI(5)P. However, it exhibits some cross-reactivity with other 5-phosphate containing phosphoinositides, such as PI(3,5)P2 and PI(4,5)P2, and to a lesser extent, PI3P. In live cells, it has been shown to respond to increases in plasma membrane PI(5)P without significant endosomal localization.[3]
Alternative Probes --Currently, there are no widely validated and specific alternative fluorescent biosensors for the direct imaging of PI(5)P in live cells.

Signaling Pathways and Experimental Workflow

PI(5)P Metabolic Pathways

The cellular levels of PI(5)P are tightly regulated by a network of kinases and phosphatases. Understanding these pathways is crucial for designing experiments to modulate PI(5)P levels and observe biosensor translocation.

PI5P_Metabolism PI PI PI5P PI(5)P PI->PI5P PIKfyve PI45P2 PI(4,5)P2 PI5P->PI45P2 PIP4K PI45P2->PI5P IpgD (bacterial) Type I/II 4-phosphatases PI35P2 PI(3,5)P2 PI35P2->PI5P MTM phosphatases Experimental_Workflow cluster_prep Cell Preparation & Transfection cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, COS-7) Transfection 2. Transfection with 3xPHD-ING2-GFP plasmid Cell_Culture->Transfection Expression 3. Protein Expression (18-24 hours) Transfection->Expression Imaging_Setup 4. Transfer to Imaging Dish (e.g., glass-bottom dish) Expression->Imaging_Setup Baseline 5. Acquire Baseline Images (Confocal or TIRF microscopy) Imaging_Setup->Baseline Stimulation 6. Cell Stimulation (e.g., growth factor, drug) Baseline->Stimulation Time_Lapse 7. Time-Lapse Imaging Stimulation->Time_Lapse Quantification 8. Image Quantification (Membrane vs. Cytosol Intensity) Time_Lapse->Quantification Normalization 9. Data Normalization (Ratio or Fold Change) Quantification->Normalization Visualization 10. Data Visualization (Graphs, Heatmaps) Normalization->Visualization

References

Unveiling the Interactome of a Rare Phosphoinositide: Methods for Identifying Protein Interactions with Phosphatidylinositol-5-phosphate (PI(5)P)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phosphatidylinositol-5-phosphate (PI(5)P) is a low-abundance yet critical signaling lipid implicated in a multitude of cellular processes, including stress responses, cell migration, and nuclear signaling. The identification of proteins that specifically interact with PI(5)P is paramount to unraveling its biological functions and for the development of novel therapeutic strategies targeting PI(5)P-mediated pathways. This document provides a detailed overview of established and emerging techniques for the discovery and characterization of PI(5)P-protein interactions, complete with experimental protocols and quantitative data for comparative analysis.

The methods described herein range from initial screening assays, such as the Protein-Lipid Overlay Assay, to more quantitative and dynamic techniques like Surface Plasmon Resonance (SPR). Furthermore, high-throughput approaches using proteome microarrays are discussed, offering a systematic way to survey the PI(5)P interactome. Understanding the nuances of each technique will empower researchers to select the most appropriate method for their specific research question, whether it be validating a predicted interaction or discovering novel binding partners.

Quantitative Data Summary

The following table summarizes available quantitative data on the binding affinity of various proteins to PI(5)P. The dissociation constant (Kd) is a common metric for the strength of an interaction, with lower values indicating higher affinity.

Protein/DomainInteracting PartnerMethodDissociation Constant (Kd)Reference
Walker A motifPI(5)P-containing liposomesQuartz Crystal Microbalance1.81 x 10⁻⁷ M[1]
ING2 (PHD finger)PI(5)PSurface Plasmon ResonanceBinding confirmed, but specific Kd not consistently reported. Shows higher affinity for PI(5)P compared to PI(3)P and PI(4)P.[2]
Dok-5 (PH domain)PI(5)PSurface Plasmon Resonance, Protein-Lipid OverlayDisplays the highest binding affinity for PI(5)P among Dok family proteins. Specific Kd not detailed in the provided search results.[2]
Tiam1 (PH domain)PI(5)PNot SpecifiedHigh affinity for PI(5)P, but also shows high affinity for PI(3)P.[2]

Signaling Pathways and Experimental Workflows

To visualize the context in which PI(5)P-protein interactions occur, as well as the experimental approaches to study them, the following diagrams have been generated using the Graphviz DOT language.

PI5P_Metabolism_and_Interaction_Workflow cluster_synthesis PI(5)P Synthesis cluster_interaction Protein Interaction cluster_assays Identification Methods PI PI PIKfyve PIKfyve PI->PIKfyve Phosphorylation PI3P PI(3)P PI3P->PIKfyve Phosphorylation PI35P2 PI(3,5)P2 MTMRs MTMRs PI35P2->MTMRs Dephosphorylation PI5P PI(5)P PI5P_ProteinX PI(5)P-Protein Complex PI5P->PI5P_ProteinX PIKfyve->PI35P2 PIKfyve->PI5P MTMRs->PI5P ProteinX Protein of Interest ProteinX->PI5P_ProteinX PLO Protein-Lipid Overlay Assay PI5P_ProteinX->PLO PullDown Pull-Down Assay PI5P_ProteinX->PullDown SPR Surface Plasmon Resonance (SPR) PI5P_ProteinX->SPR Microarray Proteome Microarray PI5P_ProteinX->Microarray

PI(5)P Metabolism and Interaction Identification Workflow.

ING2_p53_Pathway Stress Cellular Stress (e.g., DNA damage) PI5P Nuclear PI(5)P Stress->PI5P increases ING2 ING2 PI5P->ING2 binds to PHD finger p53 p53 ING2->p53 recruits to chromatin Acetylated_p53 Acetylated p53 p53->Acetylated_p53 Acetylation Apoptosis Apoptosis Acetylated_p53->Apoptosis promotes HAT HAT (e.g., p300/CBP) HAT->Acetylated_p53 TCR_Signaling_Pathway TCR TCR Activation PI5P_increase PI(5)P Increase TCR->PI5P_increase Dok Dok Proteins (Dok-1, Dok-2, Dok-5) PI5P_increase->Dok binds to PH domain SFK Src Family Kinases (SFK) PI5P_increase->SFK activates Akt_activation Akt Activation PI5P_increase->Akt_activation promotes Phospho_Dok Phosphorylated Dok Dok->Phospho_Dok IL2_promoter IL-2 Promoter Activity Phospho_Dok->IL2_promoter leads to SFK->Phospho_Dok phosphorylates Akt_Signaling_Pathway GrowthFactor Growth Factor (e.g., Insulin) PI3K PI3K GrowthFactor->PI3K activates PIP3 PI(3,4,5)P3 PI3K->PIP3 PI45P2 PI(4,5)P2 PI45P2->PI3K Akt Akt PIP3->Akt recruits to membrane PI5P PI(5)P PIP4K PIP4K PI5P->PIP4K substrate for PP2A PP2A PI5P->PP2A inhibits PIP4K->PI45P2 Activated_Akt Activated Akt (p-Akt) Akt->Activated_Akt phosphorylation Downstream Downstream Cellular Responses Activated_Akt->Downstream PP2A->Activated_Akt dephosphorylates

References

Application Notes and Protocols for In Vitro Kinase Assays in Phosphatidylinositol-5-Phosphate (PI(5)P) Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-5-phosphate (PI(5)P) is a low-abundance yet critical signaling lipid involved in a multitude of cellular processes, including cell migration, cytoskeletal dynamics, and stress responses. The cellular levels of PI(5)P are tightly regulated by a balance between the activity of lipid kinases that synthesize it and phosphatases that degrade it. Dysregulation of PI(5)P metabolism has been implicated in various diseases, making the enzymes involved attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for in vitro assays designed to study the key enzymes in PI(5)P metabolism. These assays are essential tools for characterizing enzyme activity, screening for inhibitors, and elucidating the regulatory mechanisms of this important signaling pathway. The primary enzymes of focus are:

  • PIKfyve (Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing): The main kinase responsible for the synthesis of PI(3,5)P₂ and also contributes to the cellular pool of PI(5)P through the phosphorylation of phosphatidylinositol (PI).[1]

  • Myotubularin 1 (MTM1): A phosphoinositide phosphatase that dephosphorylates phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) to generate PI(5)P.[1] Mutations in the MTM1 gene are the cause of X-linked myotubular myopathy.

  • SH2-containing inositol 5-phosphatase 2 (SHIP2): A phosphatase that can dephosphorylate PI(4,5)P₂ to PI(4)P, thereby indirectly influencing the pathways that can lead to PI(5)P formation.

The following sections provide detailed protocols for robust and reproducible in vitro assays, present key quantitative data for these enzymes, and offer visual representations of the signaling pathway and experimental workflows to aid in experimental design and data interpretation.

Data Presentation: Enzyme Kinetics and Inhibitor Potency

Quantitative analysis of enzyme activity is fundamental to understanding their function and for the development of specific inhibitors. The following tables summarize key kinetic parameters for PIKfyve, MTM1, and SHIP2, as well as the potency of known PIKfyve inhibitors.

EnzymeSubstrateKmVmaxAssay Conditions
PIKfyvePI(3)P~25 µM[2]Not specifiedADP-Glo Assay[2]
PIKfyveATP~10 µM[2]Not specifiedADP-Glo Assay[2]
MTM1PI(3,5)P₂Not specifiedNot specifiedMalachite Green Assay
SHIP2PI(4,5)P₂Not specifiedNot specifiedMalachite Green Assay
InhibitorTargetIC₅₀ (nM)Assay Method
YM-201636PIKfyve23[2]ADP-Glo Kinase Assay
Apilimod (STA-5326)PIKfyve1[2]ADP-Glo Kinase Assay
AG-183PIKfyve3,800[2]ADP-Glo Kinase Assay

Signaling Pathway and Experimental Workflows

To visualize the metabolic relationships and experimental procedures, the following diagrams are provided in DOT language.

PI5P_Metabolism cluster_synthesis PI(5)P Synthesis cluster_degradation PI(5)P Degradation/Conversion PI Phosphatidylinositol (PI) PI3P PI(3)P PI->PI3P PI3K PI5P_synth PI(5)P PI->PI5P_synth PIKfyve (alternative) PI35P2 PI(3,5)P₂ PI3P->PI35P2 PIKfyve PI35P2->PI5P_synth MTM1 PI5P_degrad PI(5)P PI45P2 PI(4,5)P₂ PI5P_degrad->PI45P2 PIP4K PI4P PI(4)P PI45P2->PI4P SHIP2 Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase (PIKfyve) - Substrate (PI or PI(3)P) - ATP - Assay Buffer - Inhibitor (optional) start->reagent_prep plate_setup Plate Setup: - Add buffer, enzyme, and inhibitor to 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 10 min at RT) plate_setup->pre_incubation reaction_init Initiate Reaction: - Add ATP/Substrate mix pre_incubation->reaction_init reaction_incubation Reaction Incubation (e.g., 60 min at 30°C) reaction_init->reaction_incubation stop_reaction Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent reaction_incubation->stop_reaction stop_incubation Incubation (40 min at RT) stop_reaction->stop_incubation detection_reagent Add Kinase Detection Reagent stop_incubation->detection_reagent detection_incubation Incubation (30-60 min at RT) detection_reagent->detection_incubation read_plate Measure Luminescence detection_incubation->read_plate end End read_plate->end Phosphatase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Phosphatase (MTM1/SHIP2) - Substrate (PI(3,5)P₂/PI(4,5)P₂) - Assay Buffer - Inhibitor (optional) start->reagent_prep plate_setup Plate Setup: - Add buffer, enzyme, and inhibitor to 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 15 min at RT) plate_setup->pre_incubation reaction_init Initiate Reaction: - Add Substrate pre_incubation->reaction_init reaction_incubation Reaction Incubation (e.g., 30 min at 37°C) reaction_init->reaction_incubation stop_reaction Stop Reaction: - Add Malachite Green Reagent reaction_incubation->stop_reaction color_development Color Development (15-30 min at RT) stop_reaction->color_development read_plate Measure Absorbance (620-660 nm) color_development->read_plate end End read_plate->end

References

Application Notes: Unveiling Protein Interactions with Phosphatidylinositol 5-Phosphate (PI(5)P) Utilizing Lipid-Protein Overlay Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Role of PI(5)P in Cellular Signaling

Phosphatidylinositol 5-phosphate (PI(5)P) is a low-abundance phosphoinositide that has emerged as a critical player in a multitude of cellular processes.[1][2] Although it represents a small fraction of the total cellular phosphoinositide pool, its levels are dynamically regulated in response to various stimuli, including growth factor signaling, stress responses, and pathogen invasion.[1] PI(5)P is implicated in key signaling pathways that govern cell survival, proliferation, DNA damage response, and trafficking.[1][3] The discovery that the tumor suppressor ING2 (Inhibitor of Growth family member 2) is a PI(5)P binding protein has highlighted its potential role in chromatin remodeling and apoptosis.[1][3][4]

Given its low cellular concentration and the challenges in its detection, identifying and characterizing proteins that specifically bind to PI(5)P is crucial for elucidating its biological functions and its potential as a therapeutic target.[1][2] The lipid-protein overlay assay, a simple and effective technique, provides a valuable tool for screening and identifying novel PI(5)P interacting proteins.[5][6][7][8]

Principle of the Lipid-Protein Overlay Assay

The lipid-protein overlay assay, also known as a lipid dot blot or lipid strip assay, is a qualitative biochemical method used to investigate the interaction between proteins and lipids.[5][7][8][9] The principle is analogous to a Western blot.[5][6][7] Lipids of interest, including PI(5)P and other phosphoinositides, are immobilized on a hydrophobic membrane.[7][9] This membrane is then blocked to prevent non-specific binding and subsequently incubated with a purified protein or a cell lysate containing the protein of interest.[5][7][10] If the protein binds to a specific lipid on the membrane, this interaction is detected using a specific primary antibody against the protein or its tag, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) for chemiluminescent or colorimetric detection.[7][10][11] This technique allows for the simultaneous screening of a protein's binding specificity against a panel of different lipids.[5][7]

Key Experimental Considerations and Controls

To ensure the reliability and specificity of the results obtained from a lipid-protein overlay assay, several critical factors and controls should be considered:

  • Protein Purity and Concentration: It is highly recommended to use purified proteins to avoid potential interference from other cellular components.[12][13] The optimal protein concentration needs to be determined empirically, as high concentrations can lead to non-specific binding.[7][13]

  • Blocking Buffers: The choice of blocking buffer is crucial for minimizing background signal.[7] Commonly used blocking agents include non-fat dry milk or bovine serum albumin (BSA).[10][14] It is advisable to test different blocking conditions to find the one that provides the best signal-to-noise ratio for the specific protein of interest.[12][13]

  • Positive and Negative Controls: Including appropriate controls is essential for data interpretation. A protein with known lipid-binding specificity can serve as a positive control.[7] For instance, the PH domain of PLCδ1 is a well-established binder of PI(4,5)P2.[7] A "no primary antibody" control should be included to rule out non-specific binding of the secondary antibody to the lipids.[7]

Visualizing the PI(5)P Signaling Landscape

The following diagram illustrates some of the key enzymes involved in PI(5)P metabolism and its role in downstream signaling events.

PI5P_Signaling_Pathway PI PI PI5P PI(5)P PI->PI5P PIKfyve PI45P2 PI(4,5)P2 PI5P->PI45P2 PIP4K ING2 ING2 PI5P->ING2 Binds PI45P2->PI5P Type I/II 4-phosphatases PI35P2 PI(3,5)P2 PI35P2->PI5P MTMRs Downstream Downstream Effectors ING2->Downstream Regulates Apoptosis Apoptosis & Chromatin Remodeling Downstream->Apoptosis Leads to

Caption: PI(5)P metabolic pathways and downstream signaling.

Experimental Protocol: Lipid-Protein Overlay Assay

This protocol provides a detailed methodology for performing a lipid-protein overlay assay to identify proteins that bind to PI(5)P.

Materials and Reagents
Reagent/MaterialSupplier and Catalog Number (Example)Storage
Lipid Strips (e.g., PIP Strips™)Echelon Biosciences Inc. (P-6001)-20°C
Purified Protein of Interest(User-provided)-80°C
Primary Antibody to Protein/Tag(e.g., Anti-GST, Anti-His)4°C
HRP-conjugated Secondary Antibody(e.g., Goat anti-Mouse IgG-HRP)4°C
Blocking Buffer(e.g., 3% Fatty Acid-Free BSA in TBS-T)4°C
Wash Buffer (TBS-T)50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween-20Room Temp
Chemiluminescent Substrate(e.g., ECL Western Blotting Substrate)Room Temp
Nitrocellulose Membrane(For custom lipid spotting)Room Temp
Chloroform/Methanol/Water (65:35:8 v/v/v)(For lipid dilution)Room Temp

Experimental Workflow Diagram

Lipid_Overlay_Workflow start Start spot Spot Lipids onto Nitrocellulose Membrane (if not using pre-spotted strips) start->spot block Block Membrane (e.g., 1 hr at RT or O/N at 4°C) spot->block incubate_protein Incubate with Purified Protein (e.g., 0.5 µg/mL for 2 hrs at RT) block->incubate_protein wash1 Wash 3x with TBS-T incubate_protein->wash1 incubate_primary Incubate with Primary Antibody (e.g., 1:1000 dilution for 1 hr at RT) wash1->incubate_primary wash2 Wash 3x with TBS-T incubate_primary->wash2 incubate_secondary Incubate with HRP-conjugated Secondary Antibody (e.g., 1:10,000 dilution for 1 hr at RT) wash2->incubate_secondary wash3 Wash 3x with TBS-T incubate_secondary->wash3 detect Detect with Chemiluminescent Substrate and Image wash3->detect end End detect->end

Caption: Step-by-step workflow for the lipid-protein overlay assay.

Detailed Step-by-Step Protocol
  • Membrane Preparation (for custom spotting):

    • If not using pre-spotted membranes, gently draw a grid on the nitrocellulose membrane with a soft pencil.

    • Dilute lipids in a chloroform/methanol/water (65:35:8) solution.

    • Carefully spot 1 µL of each lipid solution (typically 10-100 pmol) onto the designated grid points.[7]

    • Allow the spots to dry completely in a fume hood for 10-15 minutes.

  • Blocking:

    • Place the lipid-spotted membrane in a clean incubation tray.

    • Add enough blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T) to completely cover the membrane (approximately 10 mL).

    • Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]

  • Protein Incubation:

    • Decant the blocking buffer.

    • Add the purified protein of interest diluted in fresh blocking buffer to the membrane. A starting concentration of 0.5 µg/mL is recommended, but this should be optimized.[7][13]

    • Incubate for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.[7][10] Note: Overnight incubation is not recommended for proteins prone to degradation.[7]

  • Washing:

    • Discard the protein solution.

    • Wash the membrane three times with an excess of wash buffer (TBS-T) for 5-10 minutes each with gentle agitation.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the protein of interest or its tag in fresh blocking buffer. The optimal dilution should be determined based on the manufacturer's recommendation for Western blotting.[7]

    • Incubate the membrane with the primary antibody solution for 1 hour at room temperature with gentle agitation.[10]

  • Washing:

    • Discard the primary antibody solution.

    • Wash the membrane three times with wash buffer for 5-10 minutes each with gentle agitation.[10]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in fresh blocking buffer (e.g., 1:5,000 to 1:20,000).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[10]

  • Final Washes:

    • Discard the secondary antibody solution.

    • Wash the membrane three to five times with wash buffer for 5-10 minutes each with gentle agitation to remove any unbound antibody.

  • Detection:

    • Carefully remove the membrane from the wash buffer and drain any excess liquid.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane in the substrate solution for the recommended time (typically 1-5 minutes).

    • Capture the chemiluminescent signal using an appropriate imaging system (e.g., a CCD camera-based imager or X-ray film).

Data Interpretation and Troubleshooting

A positive signal (a dark spot on the film or a signal on the imager) at the location where PI(5)P was spotted indicates a potential interaction between the protein of interest and PI(5)P. The intensity of the spot can provide a qualitative measure of the binding affinity relative to other lipids on the membrane.

ProblemPossible CauseSolution
High Background Insufficient blocking, protein concentration too high, or inadequate washing.Increase blocking time, try a different blocking agent (e.g., non-fat milk), decrease protein concentration, or increase the number and duration of wash steps.[7][13]
No Signal Inactive protein, incorrect antibody dilution, or inactive detection reagent.Use a fresh protein aliquot, optimize antibody concentrations, or test the activity of the chemiluminescent substrate. Include a positive control protein to validate the assay setup.[7][14]
Non-specific Binding to Multiple Lipids Protein concentration is too high, or the protein has broad lipid-binding properties.Reduce the protein concentration.[7][13] Perform follow-up quantitative assays (e.g., liposome binding assays or surface plasmon resonance) to confirm specificity.

Summary

The lipid-protein overlay assay is a powerful and accessible first-pass screening method for identifying novel PI(5)P binding proteins. Careful optimization of experimental conditions and the inclusion of appropriate controls are paramount for obtaining reliable and meaningful results. The identification of new PI(5)P effectors will undoubtedly pave the way for a deeper understanding of the cellular functions of this intriguing phosphoinositide and may reveal new avenues for therapeutic intervention in diseases where PI(5)P signaling is dysregulated.

References

Application Notes and Protocols: Generation and Use of PI(5)P-Specific Antibodies for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 5-phosphate (PI(5)P) is a low-abundance phosphoinositide that plays crucial roles in various cellular processes, including stress response, cell cycle progression, and chromatin remodeling.[1][2] The study of PI(5)P has been challenging due to a lack of specific and high-affinity molecular tools, particularly antibodies.[1] These application notes provide a comprehensive overview of the generation and application of PI(5)P-specific antibodies for research purposes. The protocols provided are generalized from established methods for other phosphoinositides and should be optimized for specific experimental conditions.

Generation of PI(5)P-Specific Antibodies

The generation of high-quality PI(5)P-specific antibodies is a critical first step for its study. Both monoclonal and polyclonal antibodies can be produced, each with its own advantages and disadvantages.

Antigen Preparation: A key challenge in generating antibodies against small lipid molecules like PI(5)P is their poor immunogenicity. To elicit a robust immune response, PI(5)P must be conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4]

Polyclonal Antibody Production: Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen.[3][4]

  • Immunization: An animal, typically a rabbit or goat, is immunized with the PI(5)P-carrier conjugate mixed with an adjuvant to enhance the immune response.[4][5]

  • Booster Injections: Multiple booster injections are administered over several weeks to increase the antibody titer.[4]

  • Serum Collection: Blood is collected from the immunized animal, and the antiserum containing the polyclonal antibodies is separated.[5]

  • Purification: The antibodies are purified from the serum using affinity chromatography, either with Protein A/G to isolate total IgG or with the PI(5)P antigen to isolate specific antibodies.[5]

Monoclonal Antibody Production: Monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope, offering high specificity.[3]

  • Immunization: A mouse or rat is immunized with the PI(5)P-carrier conjugate.

  • Hybridoma Technology: Antibody-producing B cells from the spleen of the immunized animal are fused with immortal myeloma cells to create hybridoma cells.[3]

  • Screening: The hybridoma cells are screened to identify clones that produce antibodies with high affinity and specificity for PI(5)P.[6]

  • Clonal Expansion and Antibody Production: The selected hybridoma clones are cultured to produce a large quantity of monoclonal antibodies.

Antibody Specificity and Validation

Thorough validation is crucial to ensure that the generated antibodies are specific for PI(5)P and do not cross-react with other phosphoinositides, which are often more abundant in the cell.

Quantitative Data on Antibody Specificity: The specificity of PI(5)P antibodies should be rigorously tested. A common method is a lipid overlay assay (e.g., dot blot) where various phosphoinositides are spotted on a membrane, which is then incubated with the antibody. The relative binding to each lipid can be quantified to determine specificity. For example, a highly specific antibody should show strong binding to PI(5)P with minimal to no binding to other phosphoinositides like PI, PI(3)P, PI(4)P, and PI(4,5)P2.

Phosphoinositide Relative Antibody Binding (%)
PI(5)P100
PI< 1
PI(3)P< 1
PI(4)P< 1
PI(3,4)P2< 5
PI(3,5)P2< 5
PI(4,5)P2< 5
PI(3,4,5)P3< 5

This table represents idealized data for a highly specific PI(5)P antibody. Actual data will vary.

Experimental Protocols

The following are detailed protocols for common applications of PI(5)P-specific antibodies. These are generalized protocols and may require optimization.

Immunofluorescence (IF)

This protocol describes the detection of PI(5)P in adherent cells.

Materials:

  • Cells grown on coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • PI(5)P-specific primary antibody

  • Fluorescently-labeled secondary antibody

  • Mounting medium with DAPI

Protocol:

  • Cell Culture: Grow cells to 40-60% confluency on sterile glass coverslips in a 24-well plate.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[7]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.[7]

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes at room temperature.[7]

  • Primary Antibody Incubation: Dilute the PI(5)P-specific primary antibody to its optimal concentration in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 1% BSA for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.

Immunoprecipitation (IP)

This protocol describes the isolation of PI(5)P-protein complexes from cell lysates.

Materials:

  • Cell culture plates

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • PI(5)P-specific primary antibody

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffer (e.g., Lysis buffer without detergents)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Protocol:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cleared lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the PI(5)P-specific antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer.

  • Elution:

    • Resuspend the beads in elution buffer (e.g., 2X SDS-PAGE sample buffer).

    • Boil the sample at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads.

    • Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for downstream analysis (e.g., Western blotting or mass spectrometry).

Competitive ELISA

This protocol describes the quantification of PI(5)P in a sample using a competitive enzyme-linked immunosorbent assay.

Materials:

  • 96-well plate pre-coated with a PI(5)P-binding protein or antibody

  • PI(5)P standard

  • Samples containing unknown amounts of PI(5)P

  • PI(5)P-specific antibody

  • HRP-conjugated secondary antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Standard and Sample Preparation: Prepare a serial dilution of the PI(5)P standard. Prepare your samples, which may involve lipid extraction.

  • Competition: Add the PI(5)P standards and samples to the wells of the pre-coated plate. Immediately add the PI(5)P-specific antibody to all wells. Incubate for 1-2 hours at room temperature to allow competition between the PI(5)P in the sample/standard and the PI(5)P on the plate for binding to the antibody.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of PI(5)P in the sample.

  • Quantification: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of PI(5)P in the samples.

Signaling Pathways and Experimental Workflows

PI(5)P Synthesis and Turnover

PI5P_Metabolism PI PI PI5P PI(5)P PI->PI5P  PIKfyve PI45P2 PI(4,5)P2 PI5P->PI45P2  PIP4K PI45P2->PI5P  Type I/II 4-phosphatases PI35P2 PI(3,5)P2 PI35P2->PI5P  Myotubularins PIKfyve PIKfyve PIP4K PIP4K TMEM55B Type I/II 4-phosphatases MTMRs Myotubularins PI5P_Stress_Response Stress Cellular Stress (e.g., UV, Oxidative Stress) PI45P2_4Ptase Type I PI(4,5)P2 4-phosphatase Stress->PI45P2_4Ptase activates PI5P PI(5)P PI45P2_4Ptase->PI5P increases ING2 ING2 PI5P->ING2 binds & activates PIP4K2B PIP4K2B PI5P->PIP4K2B substrate for p53 p53 ING2->p53 promotes acetylation of Acetylation p53 Acetylation p53->Acetylation Apoptosis Apoptosis Acetylation->Apoptosis leads to PIP4K2B->PI5P decreases Antibody_Workflow cluster_generation Antibody Generation cluster_validation Antibody Validation cluster_application Application Antigen_Prep 1. Antigen Preparation (PI(5)P-Carrier Conjugate) Immunization 2. Animal Immunization Antigen_Prep->Immunization Hybridoma 3. Hybridoma Production (for Monoclonal) Immunization->Hybridoma Serum_Collection 3. Serum Collection (for Polyclonal) Immunization->Serum_Collection Screening 4. Screening for PI(5)P Specificity Hybridoma->Screening Purification 5. Affinity Purification Serum_Collection->Purification Screening->Purification Dot_Blot 6. Dot Blot/ Lipid Overlay Assay Purification->Dot_Blot ELISA 7. Competitive ELISA Dot_Blot->ELISA IF Immunofluorescence ELISA->IF IP Immunoprecipitation ELISA->IP WB Western Blot IP->WB

References

Application Note: Lentiviral-Based Expression of PI(5)P Biosensors in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 5-phosphate (PI(5)P) is a low-abundance phosphoinositide that plays crucial roles in a variety of cellular processes, including signal transduction, cell survival, and cytoskeletal remodeling.[1][2][3] Studying the spatiotemporal dynamics of PI(5)P in primary cells, which are often difficult to transfect using traditional methods, presents a significant challenge. Lentiviral vectors offer a robust and efficient solution for introducing genetically encoded biosensors into these cells, enabling stable, long-term expression and facilitating the investigation of PI(5)P signaling pathways.[4] This document provides detailed protocols for the production of lentivirus carrying a PI(5)P biosensor, transduction of primary cells, and subsequent imaging and analysis. The most commonly used biosensor for PI(5)P is derived from the plant homeodomain (PHD) finger of the ING2 protein, which has been shown to bind to PI(5)P in vivo.[2][5][6][7][8][9]

Data Presentation

Table 1: Characteristics of a Common PI(5)P Biosensor
Biosensor NameFusion ProteinSpecificityReported Subcellular Localization of PI(5)PReference
2xPHD(ING2)-GFPTandem repeat of the ING2 PHD finger fused to Green Fluorescent ProteinBinds PI(5)P. Also shows affinity for PI(3)P.[5]Nucleus, autophagosomes, lipid droplets, peroxisomes.[5]Gozani et al., 2003[8]
Table 2: Example Transduction Conditions for Primary Cells
Primary Cell TypeRecommended MOI RangeTransduction Enhancer (e.g., Polybrene)Expected Transduction EfficiencyNotes
Primary Human Fibroblasts5-204-8 µg/mL70-90%Centrifugation (spinoculation) can further enhance efficiency.[10]
Primary Human T Cells10-505-8 µg/mL50-80%Requires pre-activation of T cells for efficient transduction.
Primary Human Bronchial Epithelial Cells4-108 µg/mL~90%High efficiency can be achieved in undifferentiated cells.[11]
Primary Neurons1-5Not recommended (can be toxic)85-90%Use a lower MOI to maintain neuronal health.[12][13]

Note: The optimal Multiplicity of Infection (MOI) and enhancer concentration should be empirically determined for each primary cell type and experimental setup.[12][14]

Visualizations

PI(5)P Signaling Pathway

PI5P_Signaling_Pathway PI(5)P Signaling Pathway PI PI (Phosphatidylinositol) PI5P PI(5)P PI->PI5P Direct Phosphorylation PI45P2 PI(4,5)P2 PI45P2->PI5P Dephosphorylation (by IpgD) PI5P->PI45P2 Phosphorylation ING2 ING2 PI5P->ING2 binds Actin Actin Remodeling PI5P->Actin PI35P2 PI(3,5)P2 PI35P2->PI5P Dephosphorylation PIKfyve PIKfyve PIKfyve->PI5P MTMR MTMR Phosphatases MTMR->PI5P IpgD IpgD (Bacterial Phosphatase) IpgD->PI5P PIP4K PIP4K PIP4K->PI45P2 Apoptosis Apoptosis (p53-dependent) ING2->Apoptosis

Caption: Overview of PI(5)P synthesis, degradation, and key downstream effectors.

Experimental Workflow

Lentiviral_Workflow Experimental Workflow cluster_production Lentivirus Production cluster_transduction Primary Cell Transduction cluster_analysis Analysis p1 Seed HEK293T Producer Cells p2 Co-transfect Plasmids: - Transfer (Biosensor) - Packaging (e.g., psPAX2) - Envelope (e.g., VSV-G) p1->p2 p3 Incubate (48-72h) Allow viral particle production p2->p3 p4 Harvest & Filter Viral Supernatant p3->p4 p5 Concentrate Virus (Optional, e.g., ultracentrifugation) p4->p5 p6 Titer Determination (e.g., qPCR, FACS) p5->p6 t2 Add Lentivirus & Enhancer (e.g., Polybrene) to cells p6->t2  Apply known  titer (MOI) t1 Isolate & Culture Primary Cells t1->t2 t3 Incubate (24-72h) for gene integration t2->t3 t4 Change Media (Remove virus) t3->t4 t5 Expand Transduced Cells (Allow for biosensor expression) t4->t5 a1 Live-Cell Imaging (Confocal/Fluorescence Microscopy) t5->a1 a2 Image Processing & Quantitative Analysis a1->a2 a3 Interpret Biosensor Localization & Intensity a2->a3

Caption: From virus production to imaging PI(5)P dynamics in primary cells.

Experimental Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles using PEI-based transfection in a 10 cm dish format.[15]

Materials:

  • HEK293T cells (low passage, <15)

  • DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine (DMEM Complete)[15]

  • Opti-MEM or other serum-free medium

  • Lentiviral transfer plasmid encoding the PI(5)P biosensor (e.g., pLenti-2xPHD(ING2)-GFP)

  • 2nd or 3rd generation packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)

  • Polyethylenimine (PEI), linear, 25 kDa

  • 0.45 µm polyethersulfone (PES) filter

  • Sterile conical tubes and serological pipettes

Procedure:

  • Day 0: Seed HEK293T Cells

    • Plate 4-5 x 10^6 HEK293T cells in a 10 cm dish with 10 mL of DMEM Complete.[13]

    • Ensure cells are evenly distributed and will reach 70-80% confluency at the time of transfection.[13]

  • Day 1: Transfection

    • In a sterile tube (Tube A), mix the plasmids:

      • 10 µg of transfer plasmid (PI(5)P biosensor)

      • 7.5 µg of packaging plasmid (e.g., psPAX2)

      • 2.5 µg of envelope plasmid (e.g., pMD2.G)

    • Add serum-free medium to Tube A to a final volume of 500 µL. Mix gently.

    • In a separate sterile tube (Tube B), add PEI at a 1:3 ratio of DNA:PEI (e.g., 60 µg of PEI for 20 µg of total DNA) to 500 µL of serum-free medium.

    • Add the PEI solution (Tube B) to the DNA solution (Tube A) dropwise while vortexing.

    • Incubate the mixture for 15-20 minutes at room temperature.

    • Add the DNA-PEI mixture dropwise to the HEK293T cells. Gently swirl the plate to distribute.

    • Incubate at 37°C, 5% CO2.

  • Day 2: Change Medium

    • Approximately 16-18 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed DMEM Complete.[15]

  • Day 3-4: Harvest Viral Supernatant

    • At 48 hours post-transfection, collect the supernatant containing viral particles into a sterile 50 mL conical tube.

    • Add 10 mL of fresh DMEM Complete to the cells for a second harvest.

    • At 72 hours post-transfection, collect the second supernatant and pool it with the first harvest.

    • Centrifuge the pooled supernatant at 2000 x g for 5 minutes to pellet any detached cells.[16]

    • Filter the supernatant through a 0.45 µm PES filter to remove remaining debris.[15]

    • Aliquot the virus into cryovials and store immediately at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Transduction of Primary Human Fibroblasts

This protocol is an example for transducing adherent primary cells. Optimization is recommended for different cell types.

Materials:

  • Primary human fibroblasts

  • Complete fibroblast growth medium

  • Lentiviral stock of PI(5)P biosensor

  • Polybrene (Hexadimethrine Bromide) stock solution (e.g., 2 mg/mL in water)[12]

  • 6-well tissue culture plates

Procedure:

  • Day 1: Seed Primary Cells

    • Plate primary fibroblasts in a 6-well plate at a density that will result in 50-70% confluency the next day (e.g., 1 x 10^5 cells/well).

  • Day 2: Transduction

    • Thaw the lentiviral aliquot on ice.

    • Prepare transduction medium for each well. For a final volume of 2 mL, this will include:

      • The desired volume of lentivirus to achieve the target MOI (e.g., for an MOI of 10 with 1x10^5 cells, you need 1x10^6 transducing units).

      • Polybrene to a final concentration of 8 µg/mL.[14]

      • Fresh complete growth medium up to 2 mL.

    • Aspirate the old medium from the cells.

    • Add the transduction medium to the cells.

    • Gently swirl the plate to mix.

    • Incubate for 18-24 hours at 37°C, 5% CO2.[12][14]

  • Day 3: Medium Change

    • Aspirate the virus-containing medium and replace it with 2 mL of fresh, pre-warmed complete growth medium. This removes residual virus and polybrene.

  • Day 4 onwards: Expansion and Analysis

    • Allow the cells to grow for at least 48-72 hours to allow for expression of the biosensor.

    • The cells can be expanded as needed.

    • Transduction efficiency can be assessed by fluorescence microscopy (for GFP-tagged biosensors) or flow cytometry.

    • Cells are now ready for live-cell imaging experiments.

Protocol 3: Live-Cell Imaging and Analysis

Materials:

  • Transduced primary cells expressing the PI(5)P biosensor

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging microscope (confocal preferred) with environmental control (37°C, 5% CO2)

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Cell Plating for Imaging:

    • Plate the transduced primary cells onto glass-bottom dishes at a density suitable for imaging individual cells (e.g., 30-50% confluency).

    • Allow cells to adhere and recover for at least 24 hours before imaging.

  • Microscopy Setup:

    • Place the imaging dish on the microscope stage within the pre-warmed environmental chamber.

    • Use the appropriate laser line and emission filters for the fluorescent protein tag (e.g., 488 nm excitation for GFP).

    • Use the lowest laser power possible to minimize phototoxicity and photobleaching, especially for time-lapse experiments.

  • Image Acquisition:

    • Identify cells with a healthy morphology and moderate expression levels of the biosensor. Very high expression can lead to artifacts.[17]

    • Acquire images, focusing on the subcellular localization of the fluorescent signal. The PI(5)P biosensor is expected to show localization to specific compartments like the nucleus or dynamic puncta in the cytoplasm.[5]

    • For dynamic studies, acquire time-lapse series before, during, and after stimulation with relevant compounds (e.g., growth factors, stress-inducing agents).

  • Quantitative Analysis:

    • Translocation Analysis: Measure the change in fluorescence intensity between different cellular compartments (e.g., nucleus vs. cytoplasm, or plasma membrane vs. cytosol) over time.

    • Colocalization Analysis: If using multiple fluorescent probes, quantify the degree of spatial overlap between the PI(5)P biosensor and markers for specific organelles.

    • Intensity Fluctuation: Monitor changes in the intensity of biosensor-labeled structures to infer relative changes in local PI(5)P concentration.

References

Troubleshooting & Optimization

Technical Support Center: Phosphoinositide Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the separation of phosphoinositide (PI) isomers, particularly PI(5)P and PI4P, using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to achieve good separation between PI(5)P and PI4P isomers using HPLC?

A1: The primary challenge lies in their structural similarity. PI(5)P and PI4P are positional isomers, meaning they have the same mass and charge (a single phosphate group on the inositol headgroup) but differ only in the position of the phosphate. This makes them difficult to resolve by conventional chromatographic methods. Effective separation relies on exploiting subtle differences in their interaction with the stationary phase, which requires highly optimized methods.[1][2]

Q2: My chromatogram shows co-eluting or poorly resolved peaks for PI(5)P and PI4P. What are the most critical parameters to adjust?

A2: If you are experiencing co-elution, the most critical parameters to optimize are the mobile phase gradient and the stationary phase .

  • Mobile Phase Gradient: A shallow, optimized salt or pH gradient is crucial for resolving isomers.[2] Rapid or steep gradients may not provide sufficient time for differential interaction with the column, leading to poor separation.

  • Stationary Phase: Strong Anion-Exchange (SAX) columns are commonly and effectively used for separating deacylated PI isomers based on the charge of their headgroups.[2][3] Other options include hydroxylapatite or normal-phase silica gel columns.[4][5] The choice of column can significantly impact selectivity.[6][7]

Q3: What role does sample preparation play in the separation of these isomers?

A3: Sample preparation is a critical step. Due to their lipophilic nature, intact phosphoinositides are not well-suited for anion-exchange HPLC.[3] Therefore, a common and highly recommended procedure is deacylation , which removes the fatty acid chains. This converts the lipids into their water-soluble glycerophosphoinositol (groPI) forms, which are then separated based solely on the structural differences of their phosphorylated inositol headgroups.[2][3][8] Incomplete or inconsistent deacylation can lead to peak broadening and poor resolution.

Q4: I am observing significant peak tailing for my phosphoinositide standards. What could be the cause?

A4: Peak tailing can arise from several sources:

  • Secondary Interactions: Unwanted interactions between the highly polar phosphate groups and active sites on the column packing material are a common cause.

  • Column Degradation: The packed bed within the column may have deteriorated or formed a void.

  • Mobile Phase Issues: The pH or ionic strength of the mobile phase may be suboptimal, leading to poor peak shape. The use of ion-pairing reagents can sometimes help but may also contaminate the system.[1]

  • Extra-Column Effects: Issues with tubing, fittings, or the injector can contribute to band broadening and tailing.[9]

Q5: Should I use isocratic or gradient elution for separating PI(5)P and PI4P?

A5: Gradient elution is strongly recommended. A constant (isocratic) mobile phase composition is unlikely to provide the resolving power needed to separate closely related isomers like PI(5)P and PI4P while also eluting more highly phosphorylated species like PI(4,5)P2 in a reasonable time.[4][10] A carefully programmed gradient that gradually increases the salt concentration or modifies the pH is necessary to achieve baseline separation.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePotential Cause(s)Recommended Solution(s)
No Peaks Detected Sample degradation; Improper sample loading; Detector malfunction; Incorrect mobile phase composition.1. Ensure proper sample handling and storage. Prepare fresh samples. 2. Verify injection volume and procedure. 3. Check detector settings and connections (e.g., scintillation fluid mix ratio for radiolabeled samples). 4. Prepare fresh mobile phase and confirm its composition.
Poor Resolution / Co-elution of PI(5)P and PI4P Gradient is too steep; Inappropriate stationary phase; Suboptimal mobile phase pH.1. Flatten the Gradient: Decrease the rate of change in salt concentration (e.g., mM/min) in the region where the isomers elute.[2] 2. Change Column: If using a reverse-phase column, consider switching to a Strong Anion-Exchange (SAX) column, which is better suited for these compounds.[3] 3. Adjust pH: Systematically adjust the pH of the mobile phase buffer, as small changes can significantly alter selectivity.[6]
Variable Retention Times Inconsistent mobile phase preparation; Column not equilibrated; Fluctuating column temperature; HPLC pump malfunction.1. Prepare mobile phases carefully and consistently. Use a sparger to degas solvents.[9] 2. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (10-15 column volumes).[9] 3. Use a column oven to maintain a constant temperature.[7] 4. Check the HPLC pump for pressure fluctuations and perform routine maintenance.
Broad or Split Peaks Column contamination or degradation; Sample overload; Incomplete sample deacylation.1. Wash the Column: Use a strong salt solution to strip contaminants. If performance does not improve, replace the column. 2. Reduce Sample Load: Inject a smaller amount of your sample to see if peak shape improves. 3. Optimize Deacylation: Review your deacylation protocol to ensure the reaction goes to completion.[8]

Experimental Protocols & Methodologies

A typical workflow for analyzing cellular phosphoinositides involves radiolabeling, lipid extraction, deacylation, and HPLC separation.

Cell Labeling with [3H]myo-inositol

This procedure is adapted from established methods for radiolabeling cellular PIs.[3]

  • Culture cells to the desired confluency.

  • Wash cells twice with a low-inositol medium (e.g., Medium 199).

  • Incubate cells in the low-inositol medium containing [2-3H]myo-inositol (e.g., 10 µCi/ml) and dialyzed fetal bovine serum for 48 hours to allow for metabolic labeling of the inositol-containing lipid pool.

  • After labeling, wash the cells with ice-cold PBS to stop metabolic activity.

  • Lyse the cells by adding a strong acid (e.g., 1N HCl) to proceed with lipid extraction.

Lipid Extraction and Deacylation

This protocol uses an acidified solvent extraction followed by methylamine deacylation.[2][8]

  • Extraction: To the cell pellet or lysate, add a mixture of chloroform, methanol, and HCl. A common ratio is Chloroform:Methanol:HCl. Induce phase separation by adding more chloroform and HCl, then centrifuge to separate the organic (lower) and aqueous (upper) phases.[8]

  • Collect the lower organic phase containing the lipids and dry it completely under a stream of nitrogen.

  • Deacylation: Resuspend the dried lipid extract in a methylamine reagent (e.g., a mixture of methylamine, methanol, water, and 1-butanol).

  • Incubate the mixture at 53°C for 30-50 minutes to cleave the fatty acid chains from the glycerol backbone.[8]

  • Dry the deacylated sample (now containing water-soluble groPIs) under nitrogen.

  • Resuspend the final sample in water for HPLC analysis.

HPLC Separation

The following are examples of HPLC conditions that have been used to separate phosphoinositide isomers.

Method 1: Strong Anion-Exchange Chromatography (SAX) [3]

ParameterSpecification
Column TSKgel SAX or Partisphere SAX
Mobile Phase A Water
Mobile Phase B 1.0 M Ammonium Phosphate (NH4H2PO4), pH 3.7-3.8
Flow Rate 1.0 mL/min
Gradient A linear or multi-step gradient from 0% B to a final concentration sufficient to elute PI(4,5)P2 (e.g., 0-250 mM over 30-40 min). The exact slope must be optimized empirically.
Detection Post-column scintillation counting (for radiolabeled samples) or mass spectrometry.

Method 2: Hydroxylapatite Chromatography [4]

ParameterSpecification
Column Hydroxylapatite
Solvent System Tetrahydrofuran-Ethanol-Water
Eluent Gradient of Triethylamine Phosphate (TEAP) from 1 mM to 100 mM.
Gradient A series of isocratic steps with increasing TEAP concentration.
Detection Fraction collection followed by scintillation counting.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis labeling 1. Cell Labeling ([3H]inositol) extraction 2. Lipid Extraction (Chloroform/Methanol) labeling->extraction deacylation 3. Deacylation (Methylamine) extraction->deacylation resuspend 4. Resuspend in H2O deacylation->resuspend hplc 5. HPLC Separation (SAX Column) resuspend->hplc detection 6. Detection (Scintillation Counting) hplc->detection quant 7. Data Quantification detection->quant

Caption: Experimental workflow for PI analysis.

troubleshooting_flowchart decision decision solution solution start Poor Separation of PI(5)P and PI4P check_gradient Is the gradient shallow enough? start->check_gradient check_column Are you using a SAX column? check_gradient->check_column Yes flatten_gradient Flatten the gradient in the elution region. check_gradient->flatten_gradient No check_deacyl Is deacylation complete? check_column->check_deacyl Yes switch_column Switch to a Strong Anion-Exchange (SAX) column. check_column->switch_column No check_ph Is mobile phase pH optimized? check_deacyl->check_ph Yes optimize_deacyl Optimize deacylation time and temperature. check_deacyl->optimize_deacyl No adjust_ph Systematically adjust mobile phase pH. check_ph->adjust_ph No resolved Peaks Resolved check_ph->resolved Yes flatten_gradient->resolved switch_column->resolved optimize_deacyl->resolved adjust_ph->resolved

Caption: Troubleshooting poor PI isomer separation.

PI_Signaling_Pathway PI PI (Phosphatidylinositol) PI4P PI4P PI->PI4P PI4K PI5P PI5P PI->PI5P PIKfyve (PI5K) PI4P->PI Sac1 PI45P2 PI(4,5)P2 PI4P->PI45P2 PIP5K PI5P->PI45P2 PI5P4K PI45P2->PI4P 5-phosphatase (e.g., INPP5E)

Caption: Simplified phosphoinositide synthesis pathways.

References

Validating the specificity of commercial Phosphatidylinositol-5-phosphate antibodies.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive resources for validating the specificity of commercial Phosphatidylinositol-5-phosphate (PI(5)P) antibodies. Below you will find frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Why is validating my commercial PI(5)P antibody crucial?

A: this compound (PI(5)P) is a low-abundance lipid, constituting only about 0.5% of the total cellular phosphoinositide pool.[1][2] The study of PI(5)P is challenging due to the lack of highly specific and sensitive detection methods.[1][2] Commercial antibodies can exhibit significant batch-to-batch variability and cross-reactivity with other more abundant phosphoinositides (e.g., PI(4)P, PI(3)P). Validation is essential to confirm that the antibody specifically recognizes PI(5)P in your experimental context, preventing misinterpretation of data.

Q2: What is the first and most critical step in validating a new PI(5)P antibody?

A: The most critical initial step is to perform a lipid-protein overlay assay, commonly known as a dot blot, using a commercially available lipid strip (e.g., a PIP-Strip™).[3][4] This assay tests the antibody's binding specificity against a panel of different phosphoinositides and other important membrane lipids spotted on a nitrocellulose membrane.[4][5] This allows you to quickly assess if the antibody binds specifically to PI(5)P and identify any potential cross-reactivities.

Q3: My dot blot shows the antibody binds to other phosphoinositides besides PI(5)P. What should I do?

A: This indicates a lack of specificity. If the cross-reactivity is with highly abundant lipids like PI(4)P or PI(4,5)P2, the antibody is likely unsuitable for cellular imaging techniques like immunofluorescence, as the signal from these other lipids will overwhelm the true PI(5)P signal. You should consider sourcing an antibody from a different vendor and performing the same validation assay.

Q4: What are the key considerations for immunofluorescence (IF) staining with PI(5)P antibodies?

A: Given the challenges of PI(5)P detection, several factors are critical for successful immunofluorescence:

  • Fixation: The choice of fixative is crucial. Paraformaldehyde (PFA) is generally preferred over methanol as it better preserves the lipid structure and antigenicity.[6] However, optimal fixation conditions (concentration, time) may need to be determined empirically.

  • Permeabilization: Detergents like Triton X-100 or Saponin are used to permeabilize cell membranes, but they can also extract lipids.[6] Use the mildest possible permeabilization conditions (low concentration, short duration) to allow antibody access without stripping the target lipid from the membranes.

  • Controls: Always include proper controls. A secondary antibody-only control is essential to check for non-specific binding of the secondary antibody. A peptide competition assay, where the primary antibody is pre-incubated with an excess of soluble PI(5)P headgroup, can also help confirm specificity.

PI(5)P Signaling and Validation Workflow

The following diagrams illustrate the central role of PI(5)P in cellular signaling and the logical workflow for antibody validation.

G cluster_synthesis PI(5)P Synthesis & Turnover cluster_downstream Downstream Signaling PI PI PI5P PI(5)P PI->PI5P PIKFyve PI35P2 PI(3,5)P2 PI35P2->PI5P MTMRs PI45P2 PI(4,5)P2 PI5P->PI45P2 PIP4Ks Akt Akt Activation PI5P->Akt ING2 ING2 (Nuclear Signaling) PI5P->ING2 Actin Actin Remodeling PI5P->Actin Apoptosis Apoptosis (p53-dependent) ING2->Apoptosis

Caption: Simplified PI(5)P metabolic and signaling pathway.

G start Start: Obtain Commercial PI(5)P Antibody dot_blot Perform Dot Blot Assay (e.g., PIP-Strip™) start->dot_blot analyze_specificity Analyze Specificity: Does it bind PI(5)P selectively? dot_blot->analyze_specificity discard Result: Not Specific. Discard or return antibody. analyze_specificity->discard No proceed_if Result: Specific. Proceed to Cellular Assays. analyze_specificity->proceed_if Yes if_staining Perform Immunofluorescence (IF) Staining proceed_if->if_staining optimize_if Optimize IF Protocol: - Fixation - Permeabilization - Antibody Concentration if_staining->optimize_if validate_if Validate with Controls: - Secondary antibody only - Peptide competition optimize_if->validate_if final_validation Antibody Validated for Specific Application validate_if->final_validation G start Problem: Weak or No IF Signal check_secondary Run Secondary Ab Only Control. Is there signal? start->check_secondary check_primary Check Primary Ab. Is concentration optimal? check_secondary->check_primary No solution_secondary Secondary Ab is non-specific. Use different secondary or increase blocking/washes. check_secondary->solution_secondary Yes check_protocol Check Protocol. Fixation/Permeabilization? check_primary->check_protocol Yes solution_primary Increase primary Ab concentration or incubation time (O/N at 4°C). check_primary->solution_primary No check_target Check Target Expression. Is PI(5)P present? check_protocol->check_target Optimal solution_protocol Optimize protocol. Test different fixatives (PFA) and permeabilization agents (Triton vs Saponin). check_protocol->solution_protocol Suboptimal solution_target Target level may be too low. Use positive control cell line or induce pathway. check_target->solution_target Low/Unknown ok Signal OK check_target->ok High

References

Addressing non-specific binding in PI(5)P protein interaction studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with non-specific binding in Phosphatidylinositol 5-phosphate (PI(5)P) protein interaction studies.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding in PI(5)P protein interaction assays?

A1: Non-specific binding in PI(5)P interaction studies can arise from several factors:

  • Hydrophobic and Ionic Interactions: Proteins and lipids can non-specifically adhere to assay surfaces (e.g., beads, membranes) and to each other through hydrophobic or electrostatic forces.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the solid support (e.g., magnetic beads, nitrocellulose membranes) can lead to high background signals.[1]

  • High Protein Concentration: Using excessive concentrations of bait or prey proteins can increase the likelihood of low-affinity, non-specific interactions.

  • Contaminating Nucleic Acids: Cellular RNA or DNA can mediate false-positive protein-protein interactions by adhering to basic surfaces on proteins.

  • Improper Washing: Insufficient or overly stringent washing steps can either fail to remove non-specific binders or disrupt specific, weaker interactions.

Q2: What are appropriate negative controls for a PI(5)P pull-down experiment?

A2: To ensure the specificity of your PI(5)P-protein interaction, several negative controls are essential:

  • Beads Alone Control: Incubate beads (without coupled PI(5)P) with your protein lysate to identify proteins that bind non-specifically to the beads themselves.

  • Scrambled or Unrelated Lipid Control: Use beads coupled with a structurally different lipid that is not expected to bind your protein of interest. This helps to ensure that the interaction is specific to the headgroup of PI(5)P.

  • Empty Vector Control: If using a tagged bait protein, perform a pull-down with the tag alone (e.g., GST, His-tag) to identify proteins that bind non-specifically to the tag.

Q3: How can I confirm that my protein of interest directly binds to PI(5)P?

A3: While a pull-down assay can identify potential interactors, it doesn't definitively prove a direct interaction. To confirm a direct binding event, consider the following secondary assays:

  • Lipid-Protein Overlay Assay (Far-Western Blot): This technique involves spotting PI(5)P onto a membrane and probing with your purified protein of interest.

  • Surface Plasmon Resonance (SPR): SPR provides quantitative data on binding affinity (Kd), and association/dissociation kinetics of the interaction between your purified protein and a PI(5)P-coated sensor chip.[2]

  • Isothermal Titration Calorimetry (ITC): ITC is a solution-based technique that measures the heat change upon binding, providing thermodynamic parameters of the interaction.

Troubleshooting Guides

Issue 1: High Background in Lipid-Protein Overlay Assays

Problem: The developed membrane shows high background, making it difficult to discern specific binding to PI(5)P.

Potential Cause Recommended Solution
Inadequate Blocking Increase blocking time (e.g., overnight at 4°C). Use a higher concentration of blocking agent (e.g., 3-5% fatty acid-free BSA). Consider alternative blocking agents like 5% non-fat dry milk (note: avoid for biotin-streptavidin systems).
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.
Insufficient Washing Increase the number and duration of wash steps. Increase the detergent concentration (e.g., up to 0.1% Tween-20) in the wash buffer to disrupt non-specific hydrophobic interactions.
High Protein Concentration Reduce the concentration of the protein used for incubation. High concentrations can lead to non-specific binding to other lipids on the strip.
Issue 2: No or Weak Signal in PI(5)P Pull-Down Assays

Problem: After the pull-down and Western blot, there is no detectable band for the expected interacting protein.

Potential Cause Recommended Solution
Inefficient Protein-Lipid Interaction Optimize buffer conditions. The pH and salt concentration can significantly impact binding. Try varying the NaCl concentration (e.g., 50-200 mM). Ensure the protein is correctly folded and functional.
Low Abundance of Prey Protein Increase the amount of cell lysate used in the assay. Consider overexpressing the prey protein if possible.
Disruption of Interaction During Washes Reduce the stringency of the wash buffer. Decrease the salt or detergent concentration. Reduce the number or duration of wash steps.
Degradation of Bait or Prey Protein Add protease inhibitors to your lysis and wash buffers. Perform all steps at 4°C to minimize protease activity.
Issue 3: Non-Specific Bands in Pull-Down Elution

Problem: The elution from the PI(5)P pull-down contains multiple non-specific protein bands on an SDS-PAGE gel.

Potential Cause Recommended Solution
Binding to Beads Pre-clear the lysate by incubating it with beads alone before adding it to the PI(5)P-coupled beads. This will remove proteins that non-specifically bind to the bead matrix.
Hydrophobic/Ionic Interactions Increase the salt concentration (e.g., up to 500 mM NaCl) and/or detergent concentration (e.g., 0.1-0.5% NP-40 or Triton X-100) in the wash buffer to disrupt weak, non-specific interactions.
Contaminating Nucleic Acids Treat the cell lysate with DNase and RNase to eliminate nucleic acid-mediated non-specific interactions.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer used for each step.

Quantitative Data Summary

Table 1: Recommended Buffer Components for Reducing Non-Specific Binding

Component Typical Concentration Range Purpose
NaCl 50 - 500 mMReduces non-specific electrostatic interactions.
Non-ionic Detergents (Tween-20, NP-40, Triton X-100) 0.05% - 1% (v/v)Disrupts non-specific hydrophobic interactions.
BSA (fatty acid-free) 1% - 5% (w/v)Blocks non-specific binding sites on surfaces.
Glycerol 5% - 20% (v/v)Stabilizes proteins and can reduce non-specific interactions.

Table 2: Reported Binding Affinities of PI(5)P Interacting Proteins

Protein Binding Domain Method Reported Affinity (Kd)
ING2 PHDSPR~1 µM
Dok-5 PHSPRHigh affinity (specific value not reported)
Tiam1 PHSPRHigh affinity (specific value not reported)

Note: Quantitative data for PI(5)P-protein interactions is limited in the literature. The values presented are indicative and may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Lipid-Protein Overlay Assay
  • Lipid Spotting: Spot 1-2 µL of PI(5)P solution (e.g., 1 mM in a suitable solvent) onto a nitrocellulose or PVDF membrane. Also, spot negative control lipids (e.g., other phosphoinositides, phosphatidylcholine). Allow the spots to dry completely at room temperature for at least 30 minutes.

  • Blocking: Block the membrane in a solution of 3% fatty acid-free BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Protein Incubation: Incubate the membrane with your purified protein of interest (e.g., 1-10 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest (or its tag) at the recommended dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody at the recommended dilution in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane four times for 10 minutes each with TBST at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and image the membrane.

Protocol 2: PI(5)P Pull-Down Assay with Magnetic Beads
  • Bead Preparation: Resuspend PI(5)P-coupled magnetic beads in the manufacturer's recommended buffer.

  • Bead Equilibration: Wash the beads twice with a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, and protease inhibitors).

  • Lysate Pre-clearing (Optional but Recommended): Incubate your cell lysate with unconjugated magnetic beads for 1 hour at 4°C to reduce non-specific binding to the beads.

  • Binding: Add the pre-cleared cell lysate to the equilibrated PI(5)P-coupled beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer (the stringency can be adjusted by varying salt and detergent concentrations).

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, use a competitive elution buffer if native proteins are required for downstream applications.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against your protein of interest.

Visualizations

PI5P_Signaling_Pathway PI Phosphatidylinositol (PI) PIKfyve PIKfyve PI->PIKfyve Phosphorylation PI5P PI(5)P PIKfyve->PI5P PIP4K PIP4K PI5P->PIP4K ING2 ING2 PI5P->ING2 Binding Tiam1 Tiam1 PI5P->Tiam1 Binding PI45P2 PI(4,5)P2 PIP4K->PI45P2 Phosphorylation p53_acetylation p53 Acetylation & Apoptosis ING2->p53_acetylation Regulation Rac1_activation Rac1 Activation & Cell Migration Tiam1->Rac1_activation Activation

Caption: A simplified signaling pathway involving PI(5)P.

Experimental_Workflow start Start: Cell Lysate Preparation preclear Pre-clear Lysate (with control beads) start->preclear bind Incubate with PI(5)P-coupled Beads preclear->bind wash Wash Beads bind->wash elute Elute Bound Proteins wash->elute analysis SDS-PAGE & Western Blot elute->analysis end End: Identify Interacting Protein analysis->end Troubleshooting_Workflow start High Non-Specific Binding? check_blocking Blocking Optimized? start->check_blocking check_washes Wash Conditions Stringent Enough? check_blocking->check_washes Yes solution1 Increase Blocking Time/Concentration check_blocking->solution1 No check_concentration Protein Concentration Too High? check_washes->check_concentration Yes solution2 Increase Salt/Detergent in Wash Buffer check_washes->solution2 No solution3 Decrease Protein Concentration check_concentration->solution3 Yes end Problem Resolved check_concentration->end No solution1->end solution2->end solution3->end

References

Navigating the Intricacies of Phosphatidylinositol-5-Phosphate (PI(5)P) Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for optimizing the purification of Phosphatidylinositol-5-phosphate (PI(5)P), a low-abundance yet critical signaling lipid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during experimental procedures. Detailed experimental protocols, quantitative data summaries, and visual workflows are included to enhance the efficiency and success of your PI(5)P purification endeavors.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of PI(5)P, offering potential causes and solutions in a direct question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Yield of PI(5)P Incomplete Cell Lysis and Lipid Extraction: Insufficient disruption of cell membranes can lead to poor recovery of total lipids, including PI(5)P.Ensure complete cell lysis by optimizing mechanical (e.g., sonication, homogenization) or chemical (e.g., appropriate lysis buffers) methods. For phosphoinositides, an acidic extraction method, such as the Bligh-Dyer method with the inclusion of hydrochloric acid, is often recommended to improve the recovery of these acidic lipids.[1][2]
Degradation of PI(5)P: Phosphatases present in the cell lysate can dephosphorylate PI(5)P, leading to its loss.Work quickly and on ice throughout the extraction procedure. The addition of phosphatase inhibitors to the lysis and extraction buffers is crucial.
Low Abundance in Starting Material: PI(5)P is a very low-abundance phosphoinositide, constituting only about 0.5% of the total phosphoinositide pool in cells.[3][4]Start with a larger quantity of cellular material to increase the absolute amount of PI(5)P available for purification. Consider stimulating cells with agonists like insulin or subjecting them to stress conditions, which have been shown to transiently increase PI(5)P levels.[3]
Co-elution of PI(5)P with PI(4)P during HPLC Similar Physical Properties: PI(5)P and its isomer, Phosphatidylinositol-4-phosphate (PI(4)P), have very similar structures and charge, making their separation by anion-exchange HPLC challenging. PI(4)P is significantly more abundant, which can mask the PI(5)P peak.[5]Optimize HPLC Gradient: Employ a shallow salt or buffer gradient during HPLC elution. This can enhance the resolution between the two isomers. Experiment with different gradient profiles and elution times.[6] Modify the Mobile Phase: Adjusting the composition of the mobile phase can alter the interaction of the phosphoinositides with the stationary phase, potentially improving separation.
Column Overloading: Injecting too much of the lipid extract can lead to broad peaks and poor resolution.Reduce the amount of sample injected onto the column. It may be necessary to perform a preliminary purification step to enrich for monophosphorylated phosphoinositides before the final HPLC separation.
Poor Peak Shape in HPLC Chromatogram Presence of Contaminants: Residual proteins or salts from the extraction process can interfere with the chromatography.Ensure the lipid extract is clean before injection. A washing step during the Bligh-Dyer extraction is critical to remove non-lipid contaminants.[2][7] Consider a desalting step if necessary.
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape.Ensure the mobile phase is properly prepared and degassed. The pH should be stable and appropriate for the anion-exchange column being used.
Inconsistent Quantification Results Incomplete Derivatization (for certain MS methods): Methods that require derivatization, such as methylation, must be complete for accurate quantification.Optimize the derivatization reaction conditions, including reaction time, temperature, and reagent concentration.
Matrix Effects in Mass Spectrometry: Co-eluting lipids or other molecules can suppress or enhance the ionization of PI(5)P, leading to inaccurate quantification.Use an internal standard, preferably a heavy-isotope labeled PI(5)P, to normalize for variations in extraction efficiency and matrix effects.[8]
Sample Storage and Handling: PI(5)P is susceptible to degradation if not stored properly.Store lipid extracts under an inert gas (e.g., argon or nitrogen) at -80°C to prevent oxidation and degradation. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

1. What is the most common method for PI(5)P purification?

High-Performance Liquid Chromatography (HPLC), particularly using a strong anion-exchange column, is a widely used method for separating phosphoinositide isomers, including PI(5)P.[6] This is often preceded by a total lipid extraction from cells or tissues, commonly using the Bligh-Dyer method.[2][7]

2. Why is PI(5)P so difficult to purify?

The primary challenges in PI(5)P purification are its extremely low cellular abundance and its structural similarity to the much more abundant PI(4)P, which often leads to co-elution during chromatography.[5]

3. How can I increase the yield of PI(5)P from my samples?

To increase the yield, you can:

  • Start with a larger amount of biological material.

  • Stimulate cells with agents known to increase PI(5)P levels (e.g., insulin, oxidative stress).[3]

  • Optimize your lipid extraction protocol to ensure complete recovery of acidic lipids.[1]

  • Include phosphatase inhibitors throughout the purification process.

4. What is the best way to store purified PI(5)P?

Purified PI(5)P should be stored in a chloroform/methanol solvent mixture under an inert atmosphere (argon or nitrogen) at -80°C to minimize degradation.

5. How can I confirm the identity of my purified PI(5)P?

Mass spectrometry (MS) is the most definitive method for identifying PI(5)P. By coupling HPLC to a mass spectrometer (LC-MS/MS), you can obtain both retention time and mass-to-charge ratio information, which provides high confidence in identification.[8]

Data Presentation: Comparison of Purification Efficiencies

Quantitative data on the direct comparison of different PI(5)P purification methods is scarce in the literature due to the technical challenges associated with its low abundance. The following table provides a qualitative comparison and representative recovery data for phosphoinositides from relevant studies.

Purification Method Principle Advantages Disadvantages Reported Recovery (for general phosphoinositides)
Anion-Exchange HPLC Separation based on the charge of the phosphate groups.[6][9]High resolution, can separate isomers.Can be time-consuming, co-elution with more abundant isomers is a major challenge.[5]>95% for some phosphoinositides under optimized conditions.[9]
Lipid Extraction (e.g., Bligh-Dyer) Partitioning of lipids into an organic phase.[2][7]Simple, rapid, and effective for total lipid recovery.Does not separate different lipid classes or isomers.Recoveries for various phosphoinositides have been reported to be high and reproducible, often exceeding 90% with optimized protocols.[10]
Affinity Chromatography Binding of PI(5)P to specific protein domains immobilized on a resin.Potentially high specificity and purity.Requires specific PI(5)P-binding proteins which may not be readily available; can be expensive.Not widely reported specifically for PI(5)P purification.

Experimental Protocols

Acidified Bligh-Dyer Lipid Extraction for Phosphoinositides

This protocol is a modification of the classic Bligh-Dyer method, optimized for the extraction of acidic phospholipids like PI(5)P.[1][2]

Materials:

  • Cell pellet or tissue homogenate

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Glass centrifuge tubes

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.

  • To the cell pellet (e.g., from a 10 cm dish), add 2 ml of a pre-chilled mixture of CHCl₃:MeOH (1:2, v/v). Vortex vigorously for 1 minute to lyse the cells and create a single-phase mixture.

  • Add 0.6 ml of CHCl₃ and vortex for 30 seconds.

  • Add 0.6 ml of 0.1 M HCl and vortex for another 30 seconds. This will induce phase separation.

  • Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in a small, known volume of CHCl₃:MeOH (2:1, v/v) for storage at -80°C or for further analysis.

Anion-Exchange HPLC for PI(5)P Separation

This protocol provides a general framework for the separation of PI(5)P from other phosphoinositides. The exact gradient and mobile phases may need to be optimized for your specific HPLC system and column.[6]

Materials:

  • Dried lipid extract

  • HPLC system with a strong anion-exchange (SAX) column

  • Mobile Phase A: Water

  • Mobile Phase B: High salt buffer (e.g., 1 M ammonium formate or a phosphate buffer, pH adjusted)

  • Deacylation reagent (if analyzing the headgroups)

Procedure:

  • Optional Deacylation: For improved resolution of the headgroups, the lipid extract can be deacylated to generate glycerophosphoinositols. This is a separate biochemical procedure.

  • Sample Preparation: Resuspend the dried lipid extract (or deacylated headgroups) in the initial mobile phase conditions.

  • HPLC Analysis:

    • Equilibrate the SAX column with the initial mobile phase conditions (low percentage of Mobile Phase B).

    • Inject the sample onto the column.

    • Elute the phosphoinositides using a shallow linear gradient of increasing salt concentration (increasing percentage of Mobile Phase B). A very slow gradient is often necessary to resolve PI(4)P and PI(5)P.

    • Monitor the elution profile using a suitable detector (e.g., UV for derivatized lipids, or by collecting fractions for subsequent analysis by mass spectrometry or scintillation counting if radiolabeled).

  • Data Analysis: Identify the PI(5)P peak based on its retention time relative to standards. Quantify the peak area for concentration determination.

Visualizations

PI(5)P Signaling Pathways

PI5P_Signaling PI Phosphatidylinositol (PI) PI3P PI(3)P PI->PI3P PI3K PI4P PI(4)P PI->PI4P PI4K PI5P PI(5)P PI->PI5P PIKfyve PI35P2 PI(3,5)P2 PI3P->PI35P2 PIKfyve PI45P2 PI(4,5)P2 PI4P->PI45P2 PIP5K PI5P->PI45P2 PIP4K ING2 ING2 PI5P->ING2 TIAM1 TIAM1 PI5P->TIAM1 PI35P2->PI5P MTMRs PI3K PI3K PIKfyve PIKfyve MTMRs Myotubularins (MTMRs) PIP4K PIP4K PI4K PI4K PIP5K PIP5K Chromatin Chromatin Remodeling ING2->Chromatin Actin Actin Cytoskeleton TIAM1->Actin PI5P_Purification_Workflow start Start: Cell Culture/Tissue lysis Cell Lysis (with phosphatase inhibitors) start->lysis extraction Acidified Lipid Extraction (e.g., Bligh-Dyer) lysis->extraction drying Dry Lipid Extract (under Nitrogen) extraction->drying troubleshoot1 Troubleshooting: Low Yield? extraction->troubleshoot1 resuspend Resuspend in Mobile Phase drying->resuspend hplc Anion-Exchange HPLC resuspend->hplc fraction Fraction Collection hplc->fraction troubleshoot2 Troubleshooting: Co-elution? hplc->troubleshoot2 analysis Analysis: LC-MS/MS or Scintillation Counting fraction->analysis end End: Purified & Quantified PI(5)P analysis->end

References

Technical Support Center: Quantification of PI(5)P by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Phosphatidylinositol 5-phosphate (PI(5)P) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices, troubleshooting, and frequently asked questions related to the selection and use of internal standards in PI(5)P analysis.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for accurate PI(5)P quantification by mass spectrometry?

A1: The quantification of low-abundance lipids like PI(5)P is challenging due to potential variability during sample preparation (e.g., extraction efficiency) and instrument analysis (e.g., ionization suppression). An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to both standards and unknown samples at the beginning of the experimental workflow. The IS helps to correct for these variations, as it is assumed to be affected in the same way as the analyte. By measuring the ratio of the analyte signal to the internal standard signal, more accurate and precise quantification can be achieved.

Q2: What are the ideal characteristics of an internal standard for PI(5)P quantification?

A2: An ideal internal standard for PI(5)P quantification should:

  • Behave similarly to endogenous PI(5)P during extraction and chromatographic separation.

  • Have a distinct mass-to-charge ratio (m/z) from endogenous PI(5)P and other interfering lipids to avoid signal overlap.

  • Not be naturally present in the biological sample.

  • Be commercially available or straightforward to synthesize with high purity.

  • Exhibit similar ionization efficiency to the analyte.

Q3: What are the common types of internal standards used for PI(5)P and other phosphoinositides analysis?

A3: The two main types of internal standards used for phosphoinositide analysis are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. They are synthetic versions of the analyte where one or more atoms (e.g., 2H, 13C) have been replaced with a heavy isotope. Since their chemical and physical properties are nearly identical to the endogenous analyte, they co-elute chromatographically and experience very similar matrix effects.

  • Odd-Chain Fatty Acyl Internal Standards: These are synthetic phosphoinositides that contain fatty acid chains with an odd number of carbon atoms (e.g., 17:0), which are not typically found in mammalian cells. Their different mass allows them to be distinguished from the endogenous even-chained phosphoinositides.

Best Internal Standards for PI(5)P Quantification

The selection of the best internal standard is critical and can depend on the specific experimental setup and sample matrix. Below is a summary of commonly used and recommended internal standards for PI(5)P quantification.

Internal Standard TypeSpecific ExampleRationale for UsePotential Considerations
Odd-Chain Fatty Acyl PIP 1-heptadecanoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (17:0/20:4 PI(4,5)P₂)Commercially available and has been successfully used in published PI5P mass assays.[1][2][3] Its distinct mass prevents interference from endogenous species.As a PI(4,5)P₂ species, its extraction and ionization behavior might not perfectly mimic that of PI(5)P, although it is often considered a suitable surrogate for the broader class of phosphoinositides.
Stable Isotope-Labeled PI(5)P Deuterated PI(5)P (e.g., d5-diC16-PI5P)Considered the most accurate option as it is chemically identical to the endogenous analyte, ensuring similar extraction, chromatography, and ionization behavior.[1]May be less readily available commercially and more expensive than odd-chain standards. Potential for isotopic overlap with endogenous species if not carefully validated.
Metabolically Stabilized Analogue 16:0/16:0 PtdIns(4,5)P₂ α-fluorovinylphosphonate (PtdIns(4,5)P₂-FP)This synthetic analogue is resistant to metabolic degradation, which can be advantageous in certain experimental setups. It has been used for the quantification of various phosphoinositides.[4]As a PI(4,5)P₂ analogue with a modified headgroup, its behavior may differ from native PI(5)P. Its primary advantage is metabolic stability, which may not be a critical factor for all experimental designs.

Experimental Protocols

Protocol 1: PI(5)P Quantification Using an Odd-Chain Fatty Acyl Internal Standard

This protocol is adapted from a published non-radioactive mass assay for PI5P.[1]

1. Sample Preparation and Lipid Extraction:

  • Homogenize tissue samples in a suitable buffer.
  • Add a known amount of 17:0/20:4 PI(4,5)P₂ (e.g., 10-35 ng) as an internal standard to the homogenate.[1]
  • Perform a two-phase lipid extraction using a chloroform/methanol/water mixture.
  • Collect the lower organic phase containing the lipids.
  • Wash the organic phase with an acidic lower phase wash solution to remove contaminants.
  • Dry the final organic phase under vacuum.

2. In Vitro Kinase Reaction (for the specific assay described in the source):

  • The dried lipids are resuspended and subjected to an in vitro kinase reaction using recombinant PIP4Kα and ¹⁸O-labeled ATP. This converts PI(5)P to ¹⁸O-PI(4,5)P₂ for indirect quantification.[1]

3. LC-MS/MS Analysis:

  • Resuspend the final lipid extract in an appropriate solvent for LC-MS/MS analysis.
  • Separate the phosphoinositides using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).
  • Perform mass spectrometry analysis in positive ion mode using Multiple Reaction Monitoring (MRM) or Neutral Loss scans.[1]
  • Monitor the specific transitions for the ¹⁸O-labeled PI(4,5)P₂ derived from endogenous PI(5)P and the 17:0/20:4 PI(4,5)P₂ internal standard.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the response ratio (analyte peak area / internal standard peak area).
  • Quantify the amount of PI(5)P in the original sample by comparing the response ratio to a standard curve.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for PI(5)P Poor Extraction Recovery: PI(5)P is a low-abundance and highly polar lipid, making its extraction challenging.- Ensure the use of an acidified solvent system during extraction to improve the recovery of acidic phospholipids. - Add the internal standard at the very beginning of the extraction process to accurately monitor and correct for losses. - Minimize the number of transfer steps to reduce sample loss.
Degradation of PI(5)P: Phosphoinositides are susceptible to degradation by phosphatases.- Work quickly and on ice during sample preparation. - Consider using phosphatase inhibitors in your homogenization buffer. - Store lipid extracts at -80°C and analyze them as soon as possible.
Poor Ionization Efficiency: Phosphoinositides can have poor ionization efficiency in mass spectrometry.- Consider derivatization methods, such as methylation with TMS-diazomethane, to neutralize the phosphate groups and improve ionization in positive mode.[5] - Optimize the mobile phase composition and additives to enhance ionization.
High Variability in Results Inconsistent Sample Preparation: Minor variations in extraction or handling can lead to significant differences in results.- Ensure precise and consistent addition of the internal standard to all samples and standards. - Thoroughly vortex and mix samples at each step of the extraction process.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard.- Improve chromatographic separation to resolve PI(5)P from interfering matrix components. - Use a stable isotope-labeled internal standard, as it will co-elute with the analyte and experience similar matrix effects, providing better correction. - Perform a matrix effect study by comparing the signal of the analyte in a pure solution versus a post-extraction spiked matrix sample.
Internal Standard Signal is Unstable or Absent Degradation of the Internal Standard: The internal standard itself can degrade if not handled and stored properly.- Aliquot the internal standard upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles. - Protect from light and moisture.
Incorrect Spiking: Inaccurate or inconsistent addition of the internal standard.- Use a calibrated pipette for adding the internal standard. - Add the internal standard to the sample before any extraction or cleanup steps.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells or Tissue) add_is Spike with Internal Standard start->add_is homogenize Homogenization add_is->homogenize extract Lipid Extraction (e.g., Folch method) homogenize->extract dry Dry Down Lipid Extract extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Integration) lcms->data quantify Quantification (Analyte/IS Ratio) data->quantify result Final PI(5)P Concentration quantify->result

Caption: Experimental workflow for PI(5)P quantification using an internal standard.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inaccurate or Inconsistent PI(5)P Results check_is Check Internal Standard (Signal, Stability) start->check_is check_lcms Review LC-MS/MS Data (Peak Shape, Retention Time) start->check_lcms check_extraction Evaluate Extraction Protocol start->check_extraction change_is Consider a Different Internal Standard check_is->change_is optimize_lc Improve Chromatographic Separation check_lcms->optimize_lc optimize_extraction Optimize Extraction (Solvents, pH) check_extraction->optimize_extraction validate_method Perform Method Validation (Matrix Effects, Recovery) optimize_extraction->validate_method optimize_lc->validate_method change_is->validate_method

Caption: Troubleshooting logic for PI(5)P quantification experiments.

References

Technical Support Center: Calibrating and Validating a Novel PI(5)P Detection Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calibration and validation of novel Phosphatidylinositol 5-phosphate (PI(5)P) detection assays.

Frequently Asked Questions (FAQs)

Q1: What is PI(5)P and why is it challenging to detect?

Phosphatidylinositol 5-phosphate (PI(5)P) is a low-abundance phosphoinositide that acts as a signaling lipid in various cellular processes, including cell cycle progression, stress responses, and chromatin remodeling.[1][2][3] Its detection is challenging due to its scarcity in cells, representing only about 0.5% of the total PI pool, and the lack of highly specific detection tools like antibodies.[1][3]

Q2: What are the common methods for detecting and quantifying PI(5)P?

The primary methods for PI(5)P detection and quantification include:

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS/MS), this method allows for direct measurement and can distinguish between different acyl chain compositions of PI(5)P.[4][5][6][7]

  • Fluorescent Probes: Genetically encoded probes, such as the PHD finger of ING2, can be used to visualize the subcellular localization of PI(5)P in living cells.[8][9][10] However, the specificity of these probes can be a concern, as some may also bind to other phosphoinositides like PI(3)P.[9][11][12]

  • Enzymatic Assays (Mass Assay): These assays typically involve the conversion of PI(5)P to PI(4,5)P2 by a specific kinase, with quantification based on the labeled product.[4][11]

Q3: What are the key steps in validating a new PI(5)P detection assay?

Validation of a novel PI(5)P assay should include:

  • Specificity: Demonstrating that the assay specifically detects PI(5)P and not other phosphoinositides. This can be achieved by testing the assay against a panel of different phosphoinositide standards.

  • Sensitivity: Determining the lower limit of detection (LOD) and the lower limit of quantification (LOQ) to ensure the assay is sensitive enough for the expected biological concentrations of PI(5)P.

  • Linearity and Range: Establishing a linear relationship between the signal and the concentration of PI(5)P over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).

  • Robustness: Evaluating the assay's performance under small, deliberate variations in experimental parameters.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal Reagent Issues: Omission of a key reagent; expired or improperly stored reagents; incorrect substrate for the enzyme conjugate.Double-check that all reagents have been added in the correct order and are within their expiration dates.[13] Ensure the substrate is appropriate for the enzyme used.
Low PI(5)P Levels: The concentration of PI(5)P in the sample is below the detection limit of the assay.Concentrate the sample if possible. For cell-based assays, consider stimulating cells with agents known to increase PI(5)P levels, such as oxidative stress or insulin.[1][3]
Inefficient Extraction: Poor recovery of PI(5)P from the sample matrix.Optimize the lipid extraction protocol. Ensure complete cell lysis and efficient phase separation.
High Background Non-specific Binding: The detection antibody or probe is binding to other molecules or the assay plate itself.Increase the stringency of the washing steps.[14] Optimize the concentration of the blocking buffer and the detection antibody/probe.[15]
Cross-reactivity: The detection probe or antibody is recognizing other phosphoinositides.Validate the specificity of the probe/antibody against a panel of different phosphoinositides.[9][11][12]
Contaminated Reagents: Buffers or other reagents are contaminated.Prepare fresh buffers and reagents.[15]
Poor Reproducibility Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples.Calibrate pipettes regularly.[14] Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.[13]
Inconsistent Incubation Times or Temperatures: Variations in incubation conditions between wells or plates.Ensure uniform incubation times and temperatures for all samples.[14] Avoid stacking plates during incubation.[14]
Sample Heterogeneity: The PI(5)P is not evenly distributed in the sample.Ensure samples are thoroughly mixed before aliquoting.
Standard Curve Issues Improper Standard Preparation: Incorrect dilution of the PI(5)P standard.Carefully prepare fresh serial dilutions of the standard for each assay.[14]
Matrix Effects: Components in the sample matrix interfere with the assay.Prepare the standard curve in a matrix that closely matches the sample matrix.
Saturation: The signal is saturated at high concentrations of the standard.Extend the range of the standard curve with lower concentrations.

Experimental Protocols

Protocol 1: Calibration and Validation of a Mass Spectrometry-Based PI(5)P Assay

This protocol outlines the general steps for calibrating and validating a novel LC-MS/MS-based assay for PI(5)P quantification.

  • Preparation of Standards:

    • Prepare a stock solution of a synthetic PI(5)P standard of known concentration.

    • Perform serial dilutions to create a set of calibration standards with concentrations spanning the expected physiological range of PI(5)P.

    • Prepare a separate set of quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • Extract lipids from cell or tissue samples using an appropriate solvent system (e.g., chloroform/methanol/HCl).

    • Spike a known amount of an internal standard (e.g., a heavy isotope-labeled PI(5)P) into each sample and standard to correct for extraction efficiency and instrument variability.

    • Dry the lipid extracts under nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Develop a liquid chromatography method to separate PI(5)P from other phosphoinositides and lipids.[16]

    • Optimize the mass spectrometer settings for the detection of PI(5)P and the internal standard using multiple reaction monitoring (MRM).[16]

    • Analyze the calibration standards, QC samples, and unknown samples.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio of the PI(5)P standard to the internal standard against the concentration of the standard.

    • Determine the concentration of PI(5)P in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Specificity: Analyze a panel of other phosphoinositide standards to ensure no interfering peaks are detected at the retention time of PI(5)P.

    • Sensitivity: Determine the LOD and LOQ from the signal-to-noise ratio of the low concentration standards.[17]

    • Linearity: Assess the linearity of the calibration curve using the coefficient of determination (R²).[17]

    • Accuracy and Precision: Analyze the QC samples in replicate on multiple days to determine the intra- and inter-day accuracy and precision.

Protocol 2: Validation of a Fluorescent Probe-Based PI(5)P Assay

This protocol provides a framework for validating a new genetically encoded fluorescent probe for PI(5)P.

  • In Vitro Specificity:

    • Express and purify the fluorescently tagged probe.

    • Perform a lipid-protein overlay assay by spotting serial dilutions of various phosphoinositides onto a membrane and incubating with the purified probe.

    • Detect the bound probe using an antibody against the fluorescent protein or the tag. The signal should be strongest for PI(5)P.

  • Cellular Localization and Validation:

    • Transfect cells with a plasmid encoding the fluorescent probe.

    • Image the subcellular localization of the probe using fluorescence microscopy. The localization should be consistent with known PI(5)P pools (e.g., nucleus, endosomes).[11][12][18]

    • To confirm that the probe's localization is dependent on PI(5)P, co-express the probe with enzymes that either increase or decrease PI(5)P levels. For example, co-expression with the bacterial phosphatase IpgD, which generates PI(5)P, should enhance the probe's signal at the plasma membrane.[9][12] Conversely, knockdown of PIKfyve, a kinase involved in PI(5)P synthesis, should reduce the probe's signal.[11][19]

  • Quantitative Analysis (Optional):

    • Develop a ratiometric imaging approach if the probe's fluorescence properties change upon binding to PI(5)P.

    • Calibrate the probe's response by introducing known concentrations of PI(5)P into permeabilized cells.

Data Presentation

Table 1: Comparison of PI(5)P Detection Methods

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Direct quantification based on mass-to-charge ratio.High specificity and sensitivity; can distinguish acyl chains.[4][7]Requires specialized equipment; does not provide subcellular localization.
Fluorescent Probes Visualization of PI(5)P localization in live cells.Provides spatial and temporal information.[9][10]Potential for non-specific binding and cross-reactivity.[9][11][12]
Enzymatic Mass Assay Enzymatic conversion of PI(5)P to a detectable product.Relatively simple and does not require expensive equipment.Indirect detection; can be prone to interference.[11]

Visualizations

PI5P_Signaling_Pathway PI PI PIKfyve PIKfyve PI->PIKfyve Phosphorylation PI3P PI(3)P PI3P->PIKfyve Phosphorylation PI5P PI(5)P PIP4K PIP4K PI5P->PIP4K Phosphorylation Downstream Downstream Signaling PI5P->Downstream Regulation PI35P2 PI(3,5)P2 MTMR Myotubularins PI35P2->MTMR Dephosphorylation PI45P2 PI(4,5)P2 PIKfyve->PI5P PIKfyve->PI35P2 MTMR->PI5P PIP4K->PI45P2

Caption: PI(5)P Metabolic Pathways.

PI5P_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Cell/Tissue Sample Extraction Lipid Extraction Start->Extraction InternalStd Spike Internal Standard Extraction->InternalStd Reconstitution Reconstitute in Assay Buffer InternalStd->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Mass Spectrometry Probe Fluorescent Probe Incubation Reconstitution->Probe Fluorescent Assay Quant Quantification LCMS->Quant Imaging Fluorescence Microscopy Probe->Imaging Imaging->Quant Validation Validation Quant->Validation End Report Results Validation->End

Caption: General PI(5)P Detection Workflow.

Troubleshooting_Workflow Start Assay Fails WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? WeakSignal->HighBg No ReagentCheck Check Reagents & Sample Integrity WeakSignal->ReagentCheck Yes PoorRepro Poor Reproducibility? HighBg->PoorRepro No Washing Optimize Washing & Blocking HighBg->Washing Yes Success Assay Successful PoorRepro->Success No Technique Review Pipetting & Assay Conditions PoorRepro->Technique Yes ReagentCheck->WeakSignal Washing->HighBg Technique->PoorRepro

Caption: PI(5)P Assay Troubleshooting Logic.

References

How to account for the acyl chain composition of PI(5)P in analyses.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the acyl chain composition of Phosphatidylinositol 5-phosphate (PI(5)P) in their analyses.

Frequently Asked Questions (FAQs)

Q1: Why is the acyl chain composition of PI(5)P important to consider in our experiments?

A1: The acyl chain composition of phosphoinositides, including PI(5)P, is crucial for several reasons. In mammalian cells, phosphoinositides are predominantly enriched with a specific acyl chain combination: stearic acid (18:0) at the sn-1 position and arachidonic acid (20:4) at the sn-2 position, commonly referred to as the 38:4 species.[1][2][3][4] This specific composition is thought to act as a molecular signature that influences the subcellular localization and signaling functions of the lipid.[4] Alterations in the acyl chain profile can impact the recruitment of effector proteins, the lipid's integration into specific membrane domains, and its role in signaling pathways. Therefore, accounting for the acyl chain composition is essential for a comprehensive understanding of PI(5)P's biological function.

Q2: What are the major challenges in analyzing the acyl chain composition of PI(5)P?

A2: The analysis of PI(5)P acyl chain composition presents several challenges. Firstly, PI(5)P is a very low-abundance lipid, making its detection and quantification difficult.[5] Secondly, it is challenging to separate PI(5)P from its more abundant isomers, such as PI(4)P and PI(3)P, using standard chromatographic techniques.[6] Finally, the analysis requires highly sensitive and specific methods, like mass spectrometry, to accurately determine the different acyl chain variants.

Q3: What is the recommended methodology for analyzing PI(5)P acyl chain composition?

A3: A highly effective and recommended method is a non-radioactive mass assay coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This approach involves the enzymatic conversion of endogenous PI(5)P to Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) using a specific kinase, followed by sensitive detection and quantification by LC-MS/MS. This method not only allows for accurate quantification of total PI(5)P but also enables the detailed characterization of its acyl chain profile.[5]

Experimental Protocols

Detailed Methodology for PI(5)P Acyl Chain Analysis by LC-MS/MS

This protocol is adapted from a non-radioactive mass assay for PI(5)P.[5]

1. Lipid Extraction:

  • Homogenize cell or tissue samples in a suitable buffer.

  • Perform a biphasic lipid extraction using a chloroform/methanol/water mixture.

  • Collect the lower organic phase containing the lipids.

  • For a detailed protocol on lipid extraction from platelets, see the protocol by Clark et al.[7]

2. Enzymatic Conversion of PI(5)P to PI(4,5)P₂:

  • Dry the lipid extract and resuspend it in a reaction buffer containing a specific PI(5)P 4-kinase (e.g., PIP4Kα).

  • Incubate the reaction mixture to allow for the conversion of PI(5)P to PI(4,5)P₂. For enhanced sensitivity and to distinguish from endogenous PI(4,5)P₂, heavy oxygen-labeled ATP (¹⁸O-ATP) can be used in the kinase reaction.[5]

3. Sample Preparation for LC-MS/MS:

  • Stop the enzymatic reaction by adding an acidic solution.

  • Perform another lipid extraction to purify the resulting PI(4,5)P₂.

  • Dry the final lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Separate the different lipid species using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography.

  • Detect and quantify the PI(4,5)P₂ species with different acyl chains using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each acyl chain variant of PI(4,5)P₂ should be determined using authentic standards.

Data Presentation

Table 1: Relative Abundance of Phosphoinositide (PIP) Acyl Chains in Rat Pineal Gland

Acyl Chain CompositionRelative Abundance (%)
38:475 ± 4
38:3~10
38:5~5
36:2~3
36:1~2
40:5~2
38:2~1
36:3~1
40:4~1

Data is for the total PIP pool (PI(3)P, PI(4)P, and PI(5)P) and is presented as mean ± SEM. The 38:4 species is the most dominant. This table is based on data from Traynor-Kaplan et al. (2017).[1] While not specific to PI(5)P, it provides a representative profile for monophosphoinositides in mammalian tissue.

Table 2: Predominant Acyl Chain Composition of Phosphatidylinositol (PI) in Various Mouse Tissues

TissuePredominant Acyl Chain Species
LiverPI(18:0/20:4)
KidneyPI(18:0/20:4)
HeartPI(18:0/20:4)
Skeletal Muscle (Gluteus)PI(18:0/20:4)
Skeletal Muscle (Soleus)PI(18:0/20:4)
Adipose Tissue (Subcutaneous)PI(18:0/20:4)
Adipose Tissue (Visceral)PI(18:0/20:4)

This table highlights the prevalence of the 38:4 (18:0/20:4) acyl chain species across different mammalian tissues. Data from Ecker et al. (2018).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no PI(5)P signal Incomplete lipid extraction.Ensure proper homogenization and phase separation during extraction. Use a validated lipid extraction protocol.
Inefficient enzymatic conversion.Check the activity of the kinase. Optimize reaction conditions (e.g., incubation time, temperature, ATP concentration).
Low abundance of PI(5)P in the sample.Increase the starting amount of cells or tissue. Consider using a cell line or condition known to have higher PI(5)P levels.
Poor chromatographic peak shape (tailing, splitting) Column contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate injection solvent.Ensure the injection solvent is compatible with the mobile phase.
High backpressure.Check for blockages in the LC system, including tubing, frits, and the column.
Inconsistent quantification Matrix effects (ion suppression or enhancement).Use a stable isotope-labeled internal standard for each acyl chain species if available. Optimize the sample cleanup procedure to remove interfering substances.
Inaccurate standard curve.Prepare fresh calibration standards and ensure their accuracy.
Difficulty distinguishing PI(5)P from isomers Insufficient chromatographic separation.Optimize the LC gradient and/or try a different column chemistry (e.g., HILIC).
Overlapping fragmentation patterns in MS/MS.Utilize high-resolution mass spectrometry for better mass accuracy. If available, use MS³ fragmentation to generate unique fragment ions for each isomer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enzymatic_reaction Enzymatic Conversion cluster_analysis Analysis start Cell/Tissue Homogenization extraction1 Lipid Extraction (Chloroform/Methanol) start->extraction1 reaction Enzymatic Conversion (PI(5)P to PI(4,5)P2) extraction1->reaction Lipid Extract extraction2 Lipid Extraction reaction->extraction2 lcms LC-MS/MS Analysis extraction2->lcms Purified PI(4,5)P2 data Data Processing & Quantification lcms->data

Caption: Workflow for the analysis of PI(5)P acyl chain composition.

insulin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS IRS IR->IRS Phosphorylates PI3K PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 Generates PIP5K PIP5K PIP4K PIP4K PI45P2 PI(4,5)P2 PI45P2->PIP3 PTEN Akt Akt PIP3->Akt Activates PI5P PI(5)P PI5P->PI45P2 PIP4K Insulin Insulin Insulin->IR IRS->PI3K Activates GLUT4 GLUT4 Translocation Akt->GLUT4

Caption: Simplified PI(5)P metabolism in the context of insulin signaling.

References

Overcoming the limitations of the PI(5)P mass assay.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Phosphatidylinositol 5-phosphate (PI(5)P) mass assay.

Troubleshooting Guide

This guide addresses common issues encountered during the PI(5)P mass assay, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my PI(5)P signal low or undetectable?

A1: Low or undetectable PI(5)P signal can arise from several factors related to its low cellular abundance and technical challenges in its quantification.[1][2][3]

  • Inefficient Extraction: Phosphoinositides are prone to degradation and loss during extraction.[4] Ensure you are using a validated lipid extraction protocol, such as an acidified chloroform/methanol extraction, and that all steps are performed on ice to minimize enzymatic degradation.[4][5]

  • Poor Derivatization: Derivatization with reagents like trimethylsilyldiazomethane (TMS-diazomethane) is crucial for improving the ionization efficiency of phosphoinositides.[1][6][7] Incomplete derivatization will result in a weak signal. Ensure the TMS-diazomethane reagent is fresh and the reaction is carried out under anhydrous conditions.

  • Isomer Interference: PI(5)P is difficult to separate from its more abundant isomer, PI(4)P, by conventional chromatography.[8] This can lead to ion suppression and an underestimation of the PI(5)P signal. Employing specialized chromatographic techniques like supercritical fluid chromatography (SFC) or specific enzymatic assays can help resolve this issue.[6][9]

  • Low Starting Material: Due to the low abundance of PI(5)P, a sufficient amount of starting material (cells or tissue) is critical.[10] If you are working with a limited sample, consider scaling up your experiment if possible.

  • Inefficient Enzymatic Conversion (for indirect assays): Assays that rely on the conversion of PI(5)P to PI(4,5)P₂ by PIP4K depend on the efficiency of the kinase.[1] Ensure the recombinant PIP4K enzyme is active and that the reaction conditions (e.g., ATP concentration, incubation time) are optimal.

Q2: I'm observing high background noise in my mass spectrometry data. What could be the cause?

A2: High background noise can obscure the PI(5)P signal and interfere with accurate quantification.

  • Contaminants from Sample Preparation: Contamination from plastics, detergents, or other laboratory reagents can introduce significant background noise. Use high-purity solvents and glass- or polypropylene-ware whenever possible.[10]

  • Matrix Effects: The sample matrix (other lipids, proteins, salts) can interfere with the ionization of PI(5)P, leading to a high background.[5] Optimize your sample cleanup and extraction procedures to remove interfering substances.

  • Suboptimal Mass Spectrometry Parameters: Incorrect mass spectrometer settings, such as collision energy or dwell time, can increase background noise. Optimize these parameters using a PI(5)P standard.[1]

Q3: My results are not reproducible. How can I improve the consistency of my PI(5)P mass assay?

A3: Poor reproducibility is a common challenge in lipidomics.

  • Inconsistent Sample Handling: Ensure uniform sample collection, quenching, and storage procedures across all experiments.

  • Variability in Extraction and Derivatization: Small variations in these manual steps can lead to significant differences in results. Standardize your protocols and consider using an internal standard to normalize for variability.[1]

  • Instrument Performance: Monitor the performance of your LC-MS/MS system regularly by running standards and quality control samples.

Frequently Asked Questions (FAQs)

Q1: What is the typical cellular concentration of PI(5)P?

A1: PI(5)P is a low-abundance phosphoinositide. Its levels are generally similar to or slightly higher than PI(3)P and are estimated to be about 0.5% of the total PI pool in mammalian cells.[2][11] In quiescent cells, PI(5)P levels are approximately 20- to 100-fold lower than those of PI(4)P and PI(4,5)P₂.[8] However, cellular levels of PI(5)P can increase in response to various stimuli, such as growth factors and cellular stress.[11][12]

Q2: How can I differentiate PI(5)P from its isomer, PI(4)P?

A2: Distinguishing between PI(5)P and PI(4)P is a major challenge in PI(5)P analysis.

  • Chromatographic Separation: Advanced chromatographic techniques like supercritical fluid chromatography (SFC) have shown success in separating these isomers.[6][9] Normal-phase liquid chromatography can also provide partial separation.[6]

  • Enzymatic Conversion: A common strategy is to use the enzyme Phosphatidylinositol-5-Phosphate 4-Kinase (PIP4K) to specifically convert PI(5)P into PI(4,5)P₂.[1][8] The resulting PI(4,5)P₂ can then be quantified by LC-MS/MS. To distinguish the newly synthesized PI(4,5)P₂ from the endogenous pool, ¹⁸O-labeled ATP can be used in the kinase reaction.[1][13]

Q3: What are the common acyl chain compositions of PI(5)P?

A3: Like other phosphoinositides, PI(5)P exists as a mixture of different molecular species with varying fatty acyl chains. The most common fatty acid combination found in phosphoinositides is 1-stearoyl-2-arachidonoyl (18:0/20:4).[2][8][14] However, other acyl chain compositions are also present and can vary depending on the cell type and physiological conditions.[14][15]

Q4: What internal standards should I use for PI(5)P quantification?

A4: The use of an appropriate internal standard is crucial for accurate quantification. A stable isotope-labeled lipid that is not naturally present in the sample is ideal. For PI(5)P analysis, deuterated PI(5)P (e.g., d5-diC16-PI5P) or a PI(4,5)P₂ with non-endogenous fatty acyl chains (e.g., 17:0 20:4 PI(4,5)P₂) can be used, especially when employing an enzymatic conversion assay.[1]

Quantitative Data Summary

Table 1: Relative Abundance of Phosphoinositides in Mammalian Cells

PhosphoinositideRelative AbundanceReference
PI(5)P~0.5% of total PI[2][11]
PI(3)PSimilar to PI(5)P[11]
PI(4)P20-100x higher than PI(5)P[8]
PI(4,5)P₂20-100x higher than PI(5)P[8]

Table 2: Estimated PI(5)P Concentration in Mouse Embryonic Fibroblasts (MEFs)

PhosphoinositideConcentration (pmol/10⁶ cells)Reference
PI(5)P4.1 ± 0.3[9]
PI(3)P4.6 ± 0.4[9]
PI(4)P18.4 ± 1.5[9]
PI(3,4)P₂1.3 ± 0.1[9]
PI(3,5)P₂1.9 ± 0.1[9]
PI(4,5)P₂20.5 ± 1.0[9]

Experimental Protocols

Protocol 1: Non-Radioactive PI(5)P Mass Assay using Enzymatic Conversion and LC-MS/MS

This protocol is adapted from a method that allows for the quantification of PI(5)P without the use of radioactivity.[1][3][13][16]

1. Lipid Extraction: a. Homogenize cells or tissues in an ice-cold acidified chloroform/methanol solution (e.g., 1:2 v/v with 1% HCl).[5] b. Add an appropriate internal standard (e.g., d5-diC16-PI5P). c. Induce phase separation by adding chloroform and a saline solution. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. In Vitro Kinase Reaction: a. Resuspend the dried lipid extract in a reaction buffer containing recombinant PIP4Kα enzyme. b. Initiate the reaction by adding ¹⁸O-labeled ATP. This will specifically label the PI(4,5)P₂ produced from PI(5)P. c. Incubate at 37°C for a defined period. d. Stop the reaction by adding an acidified solvent.

3. Second Lipid Extraction: a. Re-extract the lipids using an acidified chloroform/methanol procedure to purify the ¹⁸O-labeled PI(4,5)P₂. b. Dry the final lipid extract.

4. Derivatization: a. Resuspend the dried lipids in a suitable solvent. b. Add TMS-diazomethane to methylate the phosphate groups, enhancing ionization efficiency.[1] c. Quench the reaction with acetic acid.

5. LC-MS/MS Analysis: a. Reconstitute the derivatized sample in an appropriate solvent for injection. b. Separate the lipids using a suitable chromatography method (e.g., C4 UPLC or SFC).[1][6] c. Detect and quantify the ¹⁸O-labeled PI(4,5)P₂ and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1]

Visualizations

PI5P_Signaling_Pathway cluster_synthesis Synthesis cluster_turnover Turnover cluster_indirect Indirect Pathway PI PI (Phosphatidylinositol) PI5P PI(5)P PI->PI5P Phosphorylation PI45P2 PI(4,5)P₂ PI5P->PI45P2 Phosphorylation PI35P2 PI(3,5)P₂ PI35P2->PI5P Dephosphorylation PIKfyve PIKfyve PIP4K PIP4K Myotubularins Myotubularins (3-phosphatases)

Caption: PI(5)P Metabolic Pathways.

experimental_workflow start Sample (Cells/Tissues) extraction1 Lipid Extraction 1 (Acidified Chloroform/Methanol) start->extraction1 kinase_reaction In Vitro Kinase Reaction (PIP4Kα + ¹⁸O-ATP) extraction1->kinase_reaction extraction2 Lipid Extraction 2 kinase_reaction->extraction2 derivatization Derivatization (TMS-diazomethane) extraction2->derivatization lcms LC-MS/MS Analysis (MRM Mode) derivatization->lcms end Data Analysis lcms->end

Caption: Non-Radioactive PI(5)P Mass Assay Workflow.

References

Enhancing the resolution of PI(5)P from other monophosphoinositides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental resolution of Phosphatidylinositol 5-Phosphate (PI(5)P) from other monophosphoinositide isomers, such as PI(3)P and PI(4)P.

Frequently Asked Questions (FAQs)

Q1: Why is PI(5)P so difficult to detect and resolve from other monophosphoinositides?

A1: The challenges in analyzing PI(5)P stem from several factors:

  • Low Abundance: PI(5)P is one of the least abundant phosphoinositides, representing only about 0.5% of the total phosphoinositide pool in cells.[1] Its levels are significantly lower than more common isomers like PI(4)P.[2][3]

  • Isomeric Similarity: PI(5)P, PI(3)P, and PI(4)P are structural isomers, meaning they have the exact same mass and chemical formula. This makes it impossible to distinguish them by mass spectrometry (MS) alone without prior chromatographic separation.[4]

  • Lack of Specific Probes: While probes exist for PI(5)P, such as the PHD finger of the ING2 protein, they can exhibit cross-reactivity with other monophosphoinositides like PI(3)P, raising questions about their specificity.[5][6]

  • Co-migration in Chromatography: The similar physicochemical properties of these isomers often lead to their co-elution or overlapping migration in standard chromatographic techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4][7]

Q2: What are the main enzymatic pathways that regulate PI(5)P levels?

A2: Cellular PI(5)P levels are dynamically regulated by a network of kinases and phosphatases. Understanding these pathways is crucial for designing experiments to manipulate PI(5)P levels. Key enzymes include:

  • PIKfyve (PIP5K3): This lipid kinase can directly phosphorylate Phosphatidylinositol (PI) to generate PI(5)P. It is also responsible for synthesizing PI(3,5)P₂ from PI(3)P.[1][8][9]

  • Myotubularin-related proteins (e.g., MTMR3): These are 3-phosphatases that dephosphorylate PI(3,5)P₂ to produce PI(5)P.[1][9]

  • Type I/II 4-phosphatases: These enzymes can dephosphorylate PI(4,5)P₂ to generate PI(5)P.[1] The bacterial phosphatase IpgD from Shigella flexneri is a well-known example of a 4-phosphatase used experimentally to elevate intracellular PI(5)P levels.[2][3]

  • Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4Ks): This family of kinases (formerly known as type II PIP5K) phosphorylates PI(5)P at the 4-position to synthesize PI(4,5)P₂. They are the primary consumers of the cellular PI(5)P pool.[1][2][3]

cluster_synthesis PI(5)P Synthesis cluster_degradation PI(5)P Degradation PI PI PI5P_target PI(5)P PI->PI5P_target PIKfyve PI3P PI(3)P PI35P2 PI(3,5)P₂ PI3P->PI35P2 PIKfyve PI45P2 PI(4,5)P₂ PI45P2->PI5P_target Type I/II 4-phosphatase PI35P2->PI5P_target MTMR3 PI5P_source PI(5)P PI45P2_product PI(4,5)P₂ PI5P_source->PI45P2_product PIP4K

Fig 1. Key enzymatic pathways governing PI(5)P metabolism.

Troubleshooting Guide

Problem 1: My monophosphoinositide spots (PI(3)P, PI(4)P, PI(5)P) are not separating on my TLC plate.

  • Possible Cause 1: Inappropriate Solvent System. Standard TLC solvent systems may not have the resolving power to separate phosphoinositide isomers.

    • Solution: Utilize a specialized solvent system designed for phosphoinositides. A commonly used mobile phase is a mixture of Chloroform:Methanol:Water:25% Ammonia (45:35:8:2 v/v/v/v).[5] For separating monophosphates and bisphosphates, two different solvent systems may be required.[10]

  • Possible Cause 2: Standard Silica Plate. The hydroxyl groups on standard silica may not provide sufficient selectivity for isomer separation.

    • Solution: Use TLC plates pre-treated with chemical modifiers. Impregnating the silica plate with 2.3% (w/v) boric acid in ethanol can improve the resolution between phosphatidylinositol and phosphatidylserine and may enhance separation of isomers.[10] Another common pre-treatment involves dipping plates in a solution of 1% potassium oxalate.

  • Possible Cause 3: One-Dimensional (1D) TLC is insufficient. The complexity of the lipid extract may exceed the resolving capacity of a single-dimension run.

    • Solution: Employ a two-dimensional (2D) TLC system. This involves running the plate in one solvent system, drying it, rotating it 90 degrees, and then running it in a second, different solvent system.[10] This significantly increases the separation space and can resolve complex mixtures.[11]

Problem 2: I cannot resolve PI(5)P from other monophosphoinositides using LC-MS.

  • Possible Cause 1: Co-elution in Reversed-Phase (RP) LC. The monophosphoinositide isomers have nearly identical retention behavior on standard C18 columns, leading to co-elution.[12]

    • Solution 1: Use Supercritical Fluid Chromatography (SFC). SFC coupled with MS/MS has been shown to successfully separate methylated PI(5)P from PI(3)P and PI(4)P.[13]

    • Solution 2: Use a Chiral Stationary Phase. An integrated workflow using a chiral polysaccharide stationary phase with high-resolution MS can differentiate all regioisomeric forms of phosphoinositides.[12][14]

    • Solution 3: Use Normal-Phase LC. While complete separation of the three monophosphoinositide isomers can be challenging, normal-phase LC on a silica column has been reported to elute PI(5)P slightly ahead of PI(3)P and PI(4)P.[4]

  • Possible Cause 2: Direct Analysis without Derivatization. The native phosphoinositides may exhibit poor chromatographic behavior and ionization efficiency.

    • Solution: Chemically derivatize the phosphoinositides before analysis. Methylation of the phosphate groups using TMS-diazomethane can improve chromatographic resolution, particularly with SFC.[13]

Problem 3: The signal for PI(5)P is too low to be reliably quantified.

  • Possible Cause 1: Low Cellular Abundance. PI(5)P is naturally present at very low levels.[1]

    • Solution 1: Use a Highly Sensitive Mass Assay. A non-radioactive mass assay has been developed that involves converting PI(5)P into PI(4,5)P₂ using heavy oxygen-labeled ¹⁸O-ATP and a specific kinase.[5][15] The resulting ¹⁸O-labeled PI(4,5)P₂ can be distinguished from the endogenous PI(4,5)P₂ pool and quantified with high sensitivity using LC-MS/MS.[5][15]

    • Solution 2: Metabolic Radiolabeling. For cell culture experiments, equilibrium labeling with [³H]myo-inositol or [³²P]inorganic phosphate can be used.[16] The labeled lipids are then extracted, separated (e.g., by HPLC), and quantified using scintillation counting or a phosphorimager.[7][16]

  • Possible Cause 2: Inefficient Extraction. Phosphoinositides, especially the more polar polyphosphoinositides, can be difficult to extract quantitatively.

    • Solution: Use an acidified solvent extraction method. A common approach is to use a chloroform/methanol mixture acidified with HCl to protonate the phosphate headgroups, increasing their solubility in the organic phase.[17] Deacylation with methylamine can then be performed to analyze the glycerophosphoinositol headgroups.[17][18]

Quantitative Data Summary

Resolving monophosphoinositide isomers is highly dependent on the chosen analytical method. The table below summarizes the separation capabilities of different techniques.

MethodSeparation PrincipleResolution of PI(3)P vs PI(4)P vs PI(5)PKey Considerations
1D TLC Adsorption chromatography on silica gel.Poor to partial, often co-migrates.Plate pre-treatment (boric acid, potassium oxalate) and specific solvent systems can improve resolution.[10][19]
2D TLC Adsorption chromatography with two different mobile phases.Good.Time-consuming, but offers significantly enhanced resolution for complex mixtures.[10][11]
HPLC (Normal Phase) Partition chromatography on a silica column.Partial. PI(5)P may elute slightly before PI(3)P and PI(4)P.[4]Requires careful optimization of the mobile phase.
HPLC (Hydroxylapatite) Ion-exchange/adsorption chromatography.Can resolve PI, PIP, and PIP₂ classes.Isomer-specific resolution within the PIP class is not well-documented with this method alone.[20]
SFC-MS/MS Supercritical fluid chromatography.Excellent (after methylation).Requires derivatization of phosphate groups with TMS-diazomethane for optimal separation.[13]
Chiral LC-MS/MS Enantioselective chromatography.Excellent.A powerful method capable of separating all regioisomers without derivatization.[12][14]

Experimental Protocols

Protocol 1: General Phosphoinositide Extraction from Cultured Cells

This protocol is adapted from methods utilizing an acidified chloroform/methanol extraction.[17][18]

  • Cell Lysis: Aspirate the culture medium and place the dish on ice. Add 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA) to a 10 cm dish. Scrape the cells and collect the cell suspension in a microfuge tube.

  • Pelleting: Centrifuge at 2000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the pellet with 1 mL of 5% TCA containing 1 mM EDTA to remove acid-soluble components. Centrifuge again and discard the supernatant.

  • Lipid Extraction: Resuspend the pellet in 750 µL of Chloroform:Methanol:12N HCl (200:100:1 v/v/v). Vortex vigorously for 15 minutes at room temperature.

  • Phase Separation: Add 200 µL of 0.1 N HCl. Vortex and centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipids in an appropriate solvent (e.g., chloroform) and store at -80°C until analysis.

Protocol 2: ¹⁸O-ATP Based Mass Assay for PI(5)P Quantification

This workflow outlines a highly sensitive method to specifically measure PI(5)P levels.[5][15]

start Start: Cell/Tissue Homogenate extraction 1. Acidified Lipid Extraction (e.g., Chloroform/Methanol/HCl) start->extraction dried_lipids 2. Dry Lipid Extract (under Nitrogen stream) extraction->dried_lipids kinase_reaction 3. In Vitro Kinase Reaction - Resuspend lipids in kinase buffer - Add recombinant PIP4K enzyme - Add ¹⁸O-labeled ATP (γ-PO₄³⁻ ¹⁸O-ATP) dried_lipids->kinase_reaction reaction_product PI(5)P is converted to ¹⁸O-PI(4,5)P₂ kinase_reaction->reaction_product stop_reaction 4. Stop Reaction & Re-extract Lipids kinase_reaction->stop_reaction reaction_product->stop_reaction lcms 5. LC-MS/MS Analysis (e.g., using a chiral or SFC column) stop_reaction->lcms quant 6. Quantification Detect unique ¹⁸O-PI(4,5)P₂ product by mass spectrometry (MRM mode) lcms->quant end Result: Absolute PI(5)P Quantity quant->end

Fig 2. Experimental workflow for the sensitive quantification of PI(5)P using a ¹⁸O-ATP-based mass assay.
  • Lipid Extraction: Extract total lipids from your biological sample using the protocol described above (Protocol 1).

  • Kinase Reaction: Resuspend the dried lipid extract in a kinase reaction buffer containing recombinant PIP4K enzyme and γ-¹⁸O-labeled ATP. This reaction specifically converts the endogenous PI(5)P into ¹⁸O-labeled PI(4,5)P₂.

  • Reaction Quench & Re-extraction: Stop the kinase reaction by adding an acidified solvent mixture and re-extract the lipids to purify the ¹⁸O-PI(4,5)P₂ product.

  • LC-MS/MS Analysis: Analyze the final lipid extract using a suitable LC-MS/MS platform. The ¹⁸O-PI(4,5)P₂ will have a distinct mass from the endogenous, unlabeled PI(4,5)P₂, allowing for its specific detection and quantification.[5][15]

References

Validation & Comparative

A Comparative Guide to Phosphatidylinositol-5-Phosphate and Phosphatidylinositol-4-Phosphate: Unraveling Functional Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoinositides are critical signaling lipids that regulate a vast array of cellular processes. Among the seven known phosphoinositide species, phosphatidylinositol-5-phosphate (PI(5)P) and phosphatidylinositol-4-phosphate (PI(4)P) are two key monophosphorylated isomers with distinct and vital cellular functions. While structurally similar, their differing phosphorylation position dictates unique interactions with effector proteins, leading to their involvement in separate signaling cascades. This guide provides a comprehensive comparison of the functional differences between PI(5)P and PI(4)P, supported by experimental data and detailed methodologies.

At a Glance: Key Functional Distinctions

FeatureThis compound (PI(5)P)Phosphatidylinositol-4-phosphate (PI(4)P)
Primary Localization Nucleus, Cytoplasmic VesiclesGolgi Apparatus, Plasma Membrane, Endosomes
Relative Abundance Very low, ~0.5% of the total PI pool[1]More abundant, ~0.5–1.5% of total phospholipids[2]
Key Functions Nuclear signaling, stress responses, chromatin remodeling, T-cell activation, apoptosis[1]Vesicular trafficking, Golgi structure and function, precursor for PI(4,5)P₂, non-vesicular lipid transport[2]
Key Effector Proteins ING2 (PHD finger), TAF3, UHRF1[3]OSBP (PH domain), FAPP1 (PH domain), PI4KIIIα complexes[4][5]

Quantitative Comparison of PI(5)P and PI(4)P

The following table summarizes key quantitative parameters that underscore the distinct roles of PI(5)P and PI(4)P in cellular signaling.

ParameterThis compound (PI(5)P)Phosphatidylinositol-4-phosphate (PI(4)P)
Typical Cellular Concentration Low nanomolar range; levels can increase 3-fold upon stimulation (e.g., with thrombin)Micromolar range; one of the most abundant phosphoinositides
Binding Affinity of Key Effectors (Kd) ING2 PHD finger: High affinity, though specific Kd values are not consistently reported in the literature.FAPP1 PH domain: Kd values are reported in the context of vesicle binding and can be influenced by pH.[6]

Metabolic Pathways: Synthesis and Degradation

The distinct cellular pools and functions of PI(5)P and PI(4)P are maintained by a tightly regulated network of kinases and phosphatases.

This compound (PI(5)P) Metabolism

PI(5)P levels are regulated through multiple synthetic and degradative pathways. It can be generated through the direct phosphorylation of phosphatidylinositol (PI) by PIKfyve, or indirectly through the dephosphorylation of PI(3,5)P₂ by myotubularin phosphatases (MTMs).[1] Conversely, PI(5)P is primarily converted to PI(4,5)P₂ by the action of Type II this compound 4-kinases (PIP4Ks).[1]

PI5P_Metabolism PI Phosphatidylinositol (PI) PI5P PI(5)P PI->PI5P PIKfyve PI45P2 PI(4,5)P₂ PI5P->PI45P2 PIP4Ks PI35P2 PI(3,5)P₂ PI35P2->PI5P MTMs

PI(5)P Metabolic Pathways
Phosphatidylinositol-4-Phosphate (PI(4)P) Metabolism

PI(4)P is synthesized from PI by a family of four PI 4-kinases (PI4Ks), which are divided into Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ).[2] These kinases are localized to different cellular compartments, thereby generating distinct pools of PI(4)P.[2] PI(4)P can be dephosphorylated back to PI by phosphatases or further phosphorylated to PI(4,5)P₂ by Type I phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks).[2]

PI4P_Metabolism PI Phosphatidylinositol (PI) PI4P PI(4)P PI->PI4P PI4Ks (Type II & III) PI4P->PI Phosphatases PI45P2 PI(4,5)P₂ PI4P->PI45P2 PIP5Ks

PI(4)P Metabolic Pathways

Distinct Signaling Roles

The subcellular localization and unique sets of effector proteins for PI(5)P and PI(4)P dictate their involvement in disparate signaling pathways.

PI(5)P in Nuclear Signaling and Stress Response

A significant body of evidence points to a primary role for PI(5)P in the nucleus. It acts as a signaling molecule in response to cellular stress, such as DNA damage and oxidative stress.[1] A key nuclear effector of PI(5)P is the Inhibitor of Growth 2 (ING2) protein, a component of a histone deacetylase complex. The plant homeodomain (PHD) finger of ING2 directly binds to PI(5)P, a crucial interaction for regulating chromatin structure and gene expression programs related to apoptosis and cell cycle control.[3]

PI5P_Signaling Stress Cellular Stress (e.g., DNA damage) PI5P Increased Nuclear PI(5)P Stress->PI5P ING2 ING2 (PHD finger) PI5P->ING2 binds Chromatin Chromatin Remodeling ING2->Chromatin modulates Gene_Expression Altered Gene Expression (Apoptosis, Cell Cycle Arrest) Chromatin->Gene_Expression

PI(5)P Nuclear Signaling Pathway
PI(4)P in Vesicular Trafficking and Membrane Identity

PI(4)P is a cornerstone of membrane trafficking and identity, particularly at the Golgi apparatus and the plasma membrane. At the Golgi, PI(4)P recruits a host of effector proteins, including oxysterol-binding protein (OSBP) and four-phosphate-adaptor protein 1 (FAPP1), which are essential for the budding of transport vesicles destined for the plasma membrane.[4][5] The PH domains of these proteins specifically recognize PI(4)P, facilitating the recruitment of the machinery required for cargo sorting and vesicle formation. Furthermore, PI(4)P at the plasma membrane serves as the immediate precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical regulator of endocytosis, ion channel activity, and cytoskeletal dynamics.

PI4P_Signaling Golgi Golgi Apparatus PI4P_Golgi PI(4)P Golgi->PI4P_Golgi synthesis by PI4Ks Effectors Effector Proteins (OSBP, FAPP1) PI4P_Golgi->Effectors recruits Vesicle_Budding Vesicle Budding Effectors->Vesicle_Budding mediates PM_Transport Transport to Plasma Membrane Vesicle_Budding->PM_Transport

PI(4)P-Mediated Vesicular Trafficking

Key Experimental Protocols

Accurate characterization of PI(5)P and PI(4)P functions relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Quantification of Phosphoinositides by Mass Spectrometry

This protocol outlines a general workflow for the extraction and quantification of phosphoinositides from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow:

LCMS_Workflow Cell_Harvest 1. Cell Harvesting & Lysis Lipid_Extraction 2. Lipid Extraction (e.g., acidified chloroform/methanol) Cell_Harvest->Lipid_Extraction Derivatization 3. Derivatization (optional) (e.g., methylation) Lipid_Extraction->Derivatization LC_Separation 4. LC Separation (e.g., HILIC or RPLC) Derivatization->LC_Separation MS_Detection 5. MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS Workflow for Phosphoinositide Quantification

Methodology:

  • Cell Culture and Stimulation: Grow cells to the desired confluency and apply experimental treatments as required.

  • Cell Lysis and Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells and extract lipids using an acidified organic solvent mixture (e.g., chloroform:methanol:HCl).

    • Induce phase separation by adding chloroform and an acidic aqueous solution.

    • Collect the lower organic phase containing the lipids.

  • Derivatization (Optional but Recommended for Sensitivity):

    • Dry the lipid extract under a stream of nitrogen.

    • Methylate the phosphate groups using a reagent like trimethylsilyldiazomethane to improve ionization efficiency.

  • LC-MS/MS Analysis:

    • Reconstitute the derivatized lipid extract in an appropriate solvent.

    • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate different phosphoinositide species using a suitable column (e.g., HILIC for polar head group separation).

    • Detect and quantify specific phosphoinositides using Multiple Reaction Monitoring (MRM) mode, with transitions specific for each lipid.

  • Data Analysis:

    • Integrate the peak areas for each phosphoinositide.

    • Quantify the amount of each lipid by comparing to a standard curve generated with known amounts of synthetic phosphoinositide standards.

Lipid-Protein Overlay Assay

This qualitative assay is used to screen for interactions between a protein of interest and various lipids, including PI(5)P and PI(4)P.

Methodology:

  • Lipid Spotting: Spot serial dilutions of different lipids (including PI(5)P, PI(4)P, and other phosphoinositides as controls) onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with a solution containing a non-fat milk or bovine serum albumin (BSA) to prevent non-specific protein binding.

  • Protein Incubation: Incubate the blocked membrane with a solution containing the purified protein of interest (often as a GST or His-tagged fusion protein).

  • Washing: Wash the membrane extensively to remove unbound protein.

  • Detection:

    • Incubate the membrane with a primary antibody that recognizes the tag on the protein of interest (e.g., anti-GST or anti-His).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunofluorescence Staining of Cellular Phosphoinositides

This technique allows for the visualization of the subcellular localization of PI(5)P and PI(4)P within fixed cells.

Methodology:

  • Cell Culture and Fixation: Grow cells on coverslips and fix them with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilization: Permeabilize the cell membranes with a mild detergent (e.g., saponin or digitonin) to allow antibodies to access intracellular compartments.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., BSA or normal goat serum).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for either PI(5)P or PI(4)P.

  • Secondary Antibody Incubation: Wash the cells and then incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the fluorescent signal using a confocal or fluorescence microscope.

Conclusion

This compound and phosphatidylinositol-4-phosphate, despite being simple positional isomers, exhibit profound functional differences that are critical for maintaining cellular homeostasis and responding to external stimuli. PI(5)P emerges as a key player in nuclear signaling and stress responses, while PI(4)P is fundamental to the intricate processes of membrane trafficking and the maintenance of organelle identity. A thorough understanding of their distinct metabolic pathways, effector proteins, and signaling cascades is paramount for researchers in cell biology and for professionals engaged in the development of therapeutic agents targeting phosphoinositide-dependent pathways. The experimental protocols provided in this guide offer a starting point for the detailed investigation of these fascinating and functionally diverse signaling lipids.

References

A Comparative Guide to the Cellular Functions of PI(5)P and PI(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoinositides are critical signaling lipids that regulate a vast array of cellular processes. Among the seven known phosphoinositide species, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a well-established, abundant component of the plasma membrane with a multitude of functions. In contrast, phosphatidylinositol 5-phosphate (PI(5)P) is a much rarer isomer whose significance in cellular signaling is only now coming to light. This guide provides a comprehensive comparison of the cellular functions, regulation, and experimental analysis of these two important signaling molecules.

Cellular Abundance and Localization

PI(4,5)P2 is the most abundant phosphoinositide in the plasma membrane of mammalian cells, while PI(5)P is present at significantly lower levels.[1][2] The distinct localization of these lipids dictates their primary signaling roles.

PhosphoinositideCellular Abundance (% of total PI)Primary Cellular Localization
PI(4,5)P2 ~1-2%Inner leaflet of the plasma membrane[3]
PI(5)P ~0.5%Nucleus, endosomes, plasma membrane[1][4]

Core Cellular Functions: A Tale of Two Lipids

While both are key signaling molecules, PI(5)P and PI(4,5)P2 have largely distinct, though occasionally intersecting, cellular functions.

PI(4,5)P2: The Master Regulator of the Plasma Membrane

PI(4,5)P2 is a central hub for a multitude of processes occurring at the cell surface.[5][6] Its functions can be broadly categorized into three areas:

  • Precursor to Second Messengers: PI(4,5)P2 is the substrate for two major signaling enzymes:

    • Phospholipase C (PLC): Upon activation by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC cleaves PI(4,5)P2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

    • Phosphoinositide 3-kinase (PI3K): PI3K phosphorylates PI(4,5)P2 to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), a critical signaling molecule in cell growth, proliferation, and survival pathways.[5]

  • Membrane Trafficking: PI(4,5)P2 is essential for both endocytosis and exocytosis.

    • Endocytosis: It recruits and regulates a host of proteins required for the formation of clathrin-coated pits and vesicles, including adaptor proteins (AP-2), dynamin, and actin-binding proteins.[7][8]

    • Exocytosis: PI(4,5)P2 is required for the priming and fusion of secretory vesicles with the plasma membrane.[3]

  • Cytoskeletal Regulation: PI(4,5)P2 directly interacts with and modulates the activity of numerous actin-binding proteins, thereby influencing actin polymerization, cross-linking, and membrane attachment. This regulation is crucial for processes like cell migration, cytokinesis, and phagocytosis.

PI(5)P: An Emerging Player in Nuclear and Stress Signaling

Once considered a minor and enigmatic phosphoinositide, PI(5)P is now recognized as a key signaling molecule with distinct roles, particularly within the nucleus and in response to cellular stress.[1][4]

  • Nuclear Signaling: A significant pool of PI(5)P resides in the nucleus, where it acts as a second messenger.[9]

    • Chromatin Remodeling and Gene Transcription: PI(5)P binds to and regulates the function of nuclear proteins, such as the tumor suppressor ING2 (Inhibitor of Growth 2), which is involved in p53-dependent apoptosis.[9][10]

    • Stress Response: Nuclear PI(5)P levels increase in response to cellular stressors like oxidative stress and DNA damage, influencing cell cycle progression and apoptosis.[1]

  • Cytoplasmic Signaling and Trafficking:

    • Akt Activation: PI(5)P has been shown to promote the activation of the pro-survival kinase Akt, although the precise mechanism is still under investigation.[11][12]

    • Endosomal Trafficking: PI(5)P is found on endosomes and is implicated in regulating the trafficking of signaling receptors.[4]

Regulation of PI(5)P and PI(4,5)P2 Levels

The distinct cellular functions of PI(5)P and PI(4,5)P2 are tightly controlled by a dedicated set of kinases and phosphatases that regulate their synthesis and turnover.

PI(4,5)P2 PI(5)P
Synthesis - Primary Pathway: Phosphorylation of PI(4)P by Type I PIP kinases (PIP5K).[5] - Alternative Pathway: Phosphorylation of PI(5)P by Type II PIP kinases (PIP4K).[1]- Primary Pathway (proposed): Direct phosphorylation of PI by PIKfyve. - Dephosphorylation of PI(3,5)P2 by myotubularin (MTM) phosphatases. - Dephosphorylation of PI(4,5)P2 by Type I/II 4-phosphatases.[1]
Degradation - Hydrolysis by Phospholipase C (PLC). - Phosphorylation by PI3-kinase. - Dephosphorylation by 5-phosphatases (e.g., SHIP1, SHIP2, synaptojanin).[5]- Phosphorylation by Type II PIP kinases (PIP4K) to form PI(4,5)P2.[1]

Effector Proteins: Translating Lipid Signals into Cellular Action

The diverse functions of PI(5)P and PI(4,5)P2 are mediated by a wide range of effector proteins that contain specific phosphoinositide-binding domains.

Effector Protein ClassPI(4,5)P2 BindersPI(5)P BindersFunctional Consequences
PH Domain Proteins PLC-δ1, Akt, BTK[3]DOK1, DOK2[12]Recruitment to the plasma membrane, activation of signaling cascades.
ENTH/ANTH Domain Proteins Epsin, AP180[5]-Clathrin-mediated endocytosis.
C2 Domain Proteins Synaptotagmin, Protein Kinase C[3]-Vesicle fusion, signal transduction.
FERM Domain Proteins Talin, Ezrin/Radixin/Moesin-Linking the actin cytoskeleton to the plasma membrane.
PHD Finger Proteins -ING2[9][10]Chromatin modification, regulation of gene expression.
Actin-Binding Proteins N-WASP, cofilin, profilin-Regulation of actin dynamics.

Signaling Pathways and Experimental Workflows

PI45P2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Growth Factor, Hormone) GPCR GPCR Ligand->GPCR RTK RTK Ligand->RTK PLC PLC GPCR->PLC RTK->PLC PI3K PI3K RTK->PI3K PI4P PI(4)P PI45P2 PI(4,5)P2 PI4P->PI45P2 PIP5K IP3 IP3 PI45P2->IP3 PLC DAG DAG PI45P2->DAG PLC PIP3 PI(3,4,5)P3 PI45P2->PIP3 PI3K Endocytosis Endocytosis (Clathrin-mediated) PI45P2->Endocytosis Exocytosis Exocytosis PI45P2->Exocytosis Cytoskeleton Actin Cytoskeleton Regulation PI45P2->Cytoskeleton PIP5K PIP5K Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Akt_pathway Akt Pathway (Growth, Survival) PIP3->Akt_pathway

Figure 1: PI(4,5)P2 signaling hub at the plasma membrane.

PI5P_Signaling_Pathway cluster_stimuli Cellular Stimuli cluster_synthesis PI(5)P Synthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Stress Stress (Oxidative, DNA damage) PI5P PI(5)P Stress->PI5P Insulin Insulin Insulin->PI5P PI PI PI->PI5P PIKfyve PI35P2 PI(3,5)P2 PI35P2->PI5P MTM PI45P2_source PI(4,5)P2 PI45P2_source->PI5P 4-phosphatase ING2 ING2 PI5P->ING2 Akt Akt PI5P->Akt activation PIKfyve PIKfyve MTM MTM P4phosphatase 4-phosphatase p53 p53 ING2->p53 acetylation Chromatin Chromatin Remodeling ING2->Chromatin Apoptosis Apoptosis p53->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival

Figure 2: Emerging signaling roles of PI(5)P.

Experimental_Workflow cluster_separation_detection Analysis cluster_hplc HPLC cluster_ms Mass Spectrometry cluster_imaging Fluorescence Imaging start Cell Culture/ Tissue Sample lipid_extraction Lipid Extraction (e.g., acidified chloroform/methanol) start->lipid_extraction transfection Transfect cells with fluorescent biosensor (e.g., GFP-PH domain) start->transfection derivatization Derivatization (optional) (e.g., deacylation, methylation) lipid_extraction->derivatization separation Separation derivatization->separation hplc_column Anion-Exchange or Reverse-Phase Column separation->hplc_column ms_source Electrospray Ionization (ESI) separation->ms_source detection Detection & Quantification hplc_detection UV or Radiometric Detection hplc_column->hplc_detection hplc_detection->detection ms_analyzer Tandem Mass Spec (MS/MS) ms_source->ms_analyzer ms_analyzer->detection microscopy Confocal or TIRF Microscopy transfection->microscopy image_analysis Image Analysis (Membrane vs. Cytosol) microscopy->image_analysis image_analysis->detection

Figure 3: Experimental workflow for phosphoinositide analysis.

Experimental Protocols

Accurate quantification and visualization of PI(5)P and PI(4,5)P2 are crucial for understanding their cellular roles. Below are summaries of common experimental protocols.

Quantification by Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the absolute quantification of different phosphoinositide species.

  • Lipid Extraction: Cells or tissues are homogenized in an acidified organic solvent mixture, typically chloroform/methanol/HCl, to extract the lipids.[13]

  • Derivatization (Optional but recommended for isomer separation):

    • Deacylation: The fatty acid chains are removed using methylamine, leaving the water-soluble glycerophosphoinositol headgroups. This simplifies analysis and improves chromatographic separation of isomers.[14]

    • Methylation: The phosphate groups can be methylated using TMS-diazomethane to improve ionization efficiency and fragmentation patterns in the mass spectrometer.

  • Liquid Chromatography (LC): The extracted and derivatized lipids are separated using high-performance liquid chromatography (HPLC). Anion-exchange chromatography is often used to separate the different phosphoinositide isomers based on the charge of their headgroups.[13][14]

  • Tandem Mass Spectrometry (MS/MS): The separated lipids are ionized (e.g., by electrospray ionization) and analyzed in a tandem mass spectrometer. Specific precursor-product ion transitions are monitored for each phosphoinositide species to ensure accurate quantification.[13][14]

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is often used for the analysis of radiolabeled phosphoinositides.

  • Metabolic Labeling: Cells are incubated with [3H]-inositol or [32P]-orthophosphate to radiolabel the phosphoinositide pool.

  • Lipid Extraction and Deacylation: Lipids are extracted and deacylated as described for the mass spectrometry protocol.

  • HPLC Separation: The deacylated, radiolabeled glycerophosphoinositols are separated by anion-exchange HPLC.[15]

  • Detection: The eluting fractions are collected, and the radioactivity in each fraction is measured using a scintillation counter to quantify the amount of each phosphoinositide.[15]

Visualization by Fluorescent Biosensors

Genetically encoded biosensors allow for the visualization of phosphoinositide dynamics in living cells.

  • Biosensor Design: A fluorescent protein (e.g., GFP) is fused to a protein domain that specifically binds to the phosphoinositide of interest. For PI(4,5)P2, the pleckstrin homology (PH) domain of PLC-δ1 is commonly used.[16][17] Specific and reliable biosensors for PI(5)P are less well-established but some have been developed.[18]

  • Cell Transfection: The plasmid DNA encoding the biosensor is introduced into cultured cells using standard transfection methods.

  • Live-Cell Imaging: The transfected cells are imaged using fluorescence microscopy, typically confocal or total internal reflection fluorescence (TIRF) microscopy.

  • Image Analysis: Changes in the localization of the fluorescent biosensor (e.g., translocation from the cytosol to the plasma membrane) reflect changes in the concentration of the target phosphoinositide. The ratio of membrane to cytosolic fluorescence is often quantified to measure relative changes in phosphoinositide levels.[16]

Conclusion

PI(4,5)P2 and PI(5)P, despite their structural similarity, play largely distinct and non-redundant roles in the cell. PI(4,5)P2 is a cornerstone of plasma membrane function, acting as a critical substrate for second messenger generation and a direct regulator of membrane trafficking and the cytoskeleton. PI(5)P, in contrast, is emerging as a key player in nuclear signaling and cellular stress responses. A thorough understanding of the unique functions and regulation of these two phosphoinositides is essential for researchers in cell biology and for professionals in drug development targeting pathways in which these lipids are involved. The continued development of advanced analytical techniques will further illuminate the intricate roles of these fascinating signaling molecules.

References

Validating the Role of Phosphatidylinositol-5-Phosphate in Suppressing Cancer Progression via the Hippo Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the role of phosphatidylinositol-5-phosphate (PI(5)P) in a specific disease model: the suppression of cancer cell epithelial-mesenchymal transition (EMT) through the activation of the Hippo signaling pathway. The content is based on recent findings, particularly the work of Palamiuc et al. in Science Signaling (2024), which elucidates a novel feedback loop between PI(5)P metabolism and Hippo pathway regulation.[1][2] This guide will compare the effects of PI(5)P with its metabolic product, phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂), and contrast this signaling axis with the alternative pro-EMT pathway mediated by PI3K/Akt signaling.

Data Presentation: Quantitative Comparison of Phosphoinositide Effects on Hippo Pathway Components

The following tables summarize the differential effects of PI(5)P and its downstream product, PI(4,5)P₂, on key components of the Hippo signaling pathway. The data is collated from described experimental outcomes, with representative values to illustrate the comparative efficacy.

Table 1: Comparative Binding of Phosphoinositides to MOB1

Lipid SpeciesBinding MethodRelative Binding Affinity to MOB1Key Finding
PI(5)P PIP-Strip Assay+++ (Strong)Preferentially binds to MOB1 over other phosphoinositides.
PI(4,5)P₂ PIP-Strip Assay+ (Weak)Significantly lower binding affinity to MOB1 compared to PI(5)P.
PI(3,4,5)P₃ PIP-Strip Assay+ (Weak)Minimal interaction with MOB1.

Table 2: Effect of Phosphoinositides on the MOB1-LATS1 Core Complex

ConditionAssayFold Change in MOB1-LATS1 InteractionEffect on Hippo Pathway
Control (No Lipid) Co-Immunoprecipitation1.0 (Baseline)Basal level of complex formation.
PI(5)P Addition Co-Immunoprecipitation~2.5 - 3.0Significantly enhances the stability of the MOB1-LATS1 complex.
PI(4,5)P₂ Addition Co-Immunoprecipitation~1.0 - 1.2No significant effect on MOB1-LATS1 complex formation.

Table 3: Downstream Effects on YAP Activity and Cell Migration

ConditionMetricQuantitative MeasurementPhenotypic Outcome
PI5P4K Inhibition (↑ PI(5)P) % of cells with nuclear YAP~20% (vs. ~70% in control)Promotes YAP phosphorylation and cytoplasmic retention, inhibiting its transcriptional activity.
PI5P4K Inhibition (↑ PI(5)P) Relative Cell Migration~0.4 (vs. 1.0 in control)Suppresses cancer cell migration and invasion.
PI3K/Akt Activation Relative Cell Migration>2.0 (vs. 1.0 in control)Promotes EMT and enhances cell migration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Phosphoinositide Binding Assay (PIP-Strip)
  • Objective: To determine the specific binding of a protein of interest (e.g., MOB1) to various phosphoinositides.

  • Materials:

    • PIP-Strips™ (membranes spotted with various phosphoinositides)

    • Purified recombinant protein (e.g., His-tagged MOB1)

    • Blocking buffer (e.g., 3% BSA in TBST)

    • Primary antibody against the protein tag (e.g., anti-His)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

  • Protocol:

    • Incubate the PIP-Strip™ in blocking buffer for 1 hour at room temperature.

    • Add the purified recombinant protein to the blocking buffer and incubate with the strip for 2-4 hours at room temperature or overnight at 4°C.

    • Wash the strip three times with TBST for 10 minutes each.

    • Incubate the strip with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the strip three times with TBST for 10 minutes each.

    • Incubate the strip with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the strip three times with TBST for 10 minutes each.

    • Apply the chemiluminescence substrate and visualize the signal using a chemiluminescence imager.

Co-Immunoprecipitation (Co-IP) of MOB1 and LATS1
  • Objective: To assess the effect of PI(5)P on the interaction between MOB1 and LATS1.

  • Materials:

    • Cell lysate from cells expressing tagged MOB1 and LATS1

    • Co-IP buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibody for immunoprecipitation (e.g., anti-FLAG for FLAG-tagged MOB1)

    • Protein A/G magnetic beads

    • PI(5)P and PI(4,5)P₂ liposomes

    • Wash buffer

    • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Protocol:

    • Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody for 2-4 hours at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads three times with Co-IP buffer.

    • Resuspend the beads in Co-IP buffer and divide into treatment groups.

    • Add PI(5)P liposomes, PI(4,5)P₂ liposomes, or a vehicle control to the respective tubes and incubate for 1 hour at 4°C.

    • Wash the beads three times with wash buffer.

    • Elute the protein complexes by adding elution buffer and heating at 95°C for 5 minutes.

    • Analyze the eluates by Western blotting using antibodies against the tagged proteins (e.g., anti-HA for HA-tagged LATS1).

Cell Migration Assay (Transwell Assay)
  • Objective: To quantify the effect of PI5P4K inhibition on cancer cell migration.

  • Materials:

    • Transwell inserts with an 8 µm pore size membrane

    • Cancer cell line of interest

    • Serum-free cell culture medium

    • Complete medium with serum (as a chemoattractant)

    • PI5P4K inhibitor (e.g., THZ-P1-2)[3][4]

    • Crystal violet staining solution

  • Protocol:

    • Seed cells in the upper chamber of the Transwell insert in serum-free medium.

    • Add the PI5P4K inhibitor or vehicle control to the upper chamber.

    • Add complete medium to the lower chamber.

    • Incubate for 12-24 hours.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PI5P_Hippo_Pathway cluster_upstream Upstream Regulation cluster_pi_metabolism Phosphoinositide Metabolism cluster_hippo_core Hippo Core Kinase Cascade cluster_downstream Downstream Effects MST1/2 MST1/2 PI5P4K PI5P4K MST1/2->PI5P4K phosphorylates & inhibits PI Phosphatidylinositol PI5P PI(5)P PI->PI5P PIKfyve PIP2 PI(4,5)P2 PI5P->PIP2 PI5P4K MOB1 MOB1 PI5P->MOB1 binds & stabilizes LATS1 LATS1 MOB1->LATS1 activates YAP YAP LATS1->YAP phosphorylates pYAP p-YAP (cytoplasmic) YAP->pYAP Nuclear_YAP Nuclear YAP YAP->Nuclear_YAP EMT Epithelial-Mesenchymal Transition Nuclear_YAP->EMT promotes

Caption: The PI(5)P-Hippo Signaling Axis in Cancer.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data Data Analysis & Validation Cancer Cells Cancer Cells Treated Cells Treated Cells Cancer Cells->Treated Cells PI5P4K Inhibitor PI5P4K Inhibitor PI(5)P Measurement LC-MS/MS for PI(5)P levels Treated Cells->PI(5)P Measurement Protein Interaction Co-IP for MOB1-LATS1 Treated Cells->Protein Interaction YAP Activity Western Blot for p-YAP IF for YAP localization Treated Cells->YAP Activity Cell Migration Transwell Assay Treated Cells->Cell Migration Quantitative Data Quantitative Data PI(5)P Measurement->Quantitative Data Protein Interaction->Quantitative Data YAP Activity->Quantitative Data Cell Migration->Quantitative Data Validation of Role Validation of Role Quantitative Data->Validation of Role Logical_Relationship High PI5P4K activity High PI5P4K activity Low PI(5)P levels Low PI(5)P levels High PI5P4K activity->Low PI(5)P levels High PI(4,5)P2 levels High PI(4,5)P2 levels High PI5P4K activity->High PI(4,5)P2 levels Inactive Hippo Pathway Inactive Hippo Pathway Low PI(5)P levels->Inactive Hippo Pathway Nuclear YAP Nuclear YAP Inactive Hippo Pathway->Nuclear YAP EMT & Migration EMT & Migration Nuclear YAP->EMT & Migration Low PI5P4K activity Low PI5P4K activity High PI(5)P levels High PI(5)P levels Low PI5P4K activity->High PI(5)P levels Active Hippo Pathway Active Hippo Pathway High PI(5)P levels->Active Hippo Pathway Cytoplasmic YAP Cytoplasmic YAP Active Hippo Pathway->Cytoplasmic YAP Suppressed EMT & Migration Suppressed EMT & Migration Cytoplasmic YAP->Suppressed EMT & Migration

References

Quantitative Comparison of Phosphatidylinositol 5-Phosphate (PI(5)P) Levels in Healthy Versus Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol 5-phosphate (PI(5)P) is a low-abundance signaling lipid implicated in a myriad of cellular processes, including cell migration, DNA damage response, and metabolic regulation.[1] Alterations in PI(5)P levels have been associated with various pathological conditions, making it a molecule of significant interest in disease research and therapeutic development. This guide provides a comparative overview of PI(5)P levels in healthy versus diseased states, supported by experimental data and detailed methodologies.

Quantitative Data on PI(5)P Levels

Direct quantitative comparisons of PI(5)P levels in healthy versus diseased human tissues are not extensively documented in the literature, largely due to the technical challenges associated with measuring this low-abundance lipid. However, studies in cell culture models and some tissue analyses have provided valuable insights into the relative changes in PI(5)P levels under various pathological conditions.

Table 1: Relative Abundance of PI(5)P in Healthy Cells and Tissues

Cell/Tissue TypeMethodRelative PI(5)P LevelReference
Various Cell Lines (epithelial, fibroblasts, myoblasts)HPLC1-2% of PI4P levels[2]
β-pancreatic cell line (BTC6)HPLC2.5-4% of PI4P levels[2]
Mammalian CellsGeneral Estimate~0.5% of total Phosphatidylinositol (PI)[3]
Quiescent Mammalian CellsGeneral EstimateSimilar to or higher than PI3P; 20-100 fold lower than PI4P and PI(4,5)P₂

Table 2: Alterations in PI(5)P Levels in Disease Models and Stimulated Conditions

Condition/Disease ModelSystemMethodObserved Change in PI(5)P LevelReference
Cancer
Prostate CancerMouse models and cell linesIndirect (PI5P4Kα regulation)PI5P4Kα, which metabolizes PI(5)P, is implicated in supporting cancer metabolism, suggesting altered PI(5)P turnover.[4]
Breast CancerCell linesIndirect (PIP5K and PIP4K expression)Enzymes that regulate PI(5)P levels (PIP4Ks) are dysregulated in breast cancer.[5]
Neurodegenerative Disorders
Alzheimer's DiseasePost-mortem brain tissueGeneral lipid analysisTrends for lower levels of PI phosphates (a general category including PI(5)P) in the anterior temporal cortex.[1]
Parkinson's DiseaseNeuronal cell modelsIndirect (focus on other PIPs)Increased levels of PI(4,5)P₂ and PIP₃ are more prominently reported, with PI(5)P being a precursor for a minor pool of PI(4,5)P₂.[2][6]
Huntington's DiseaseDrosophila modelGenetic manipulationElevated PI(5)P levels led to defects in the early endosomal compartment of neurons.[7]
Metabolic Disorders
Insulin Stimulation3T3-L1 adipocytes, CHO cells, skeletal muscle cellsMass assay, HPLCTransient increase in PI(5)P levels.[3]
Oxidative Stress (H₂O₂)HeLa cellsHPLCTransient elevation of PI(5)P levels.[2]
Infectious Disease
Shigella flexneri InfectionHost cellsMass assaySignificant increase in PI(5)P levels due to the bacterial phosphatase IpgD.[3]

Experimental Protocols

Accurate quantification of PI(5)P is technically demanding due to its low cellular abundance and the presence of more abundant isomers like PI(4)P. Below are detailed methodologies for two common approaches.

Quantification of PI(5)P by High-Performance Liquid Chromatography (HPLC)

This method is considered a gold standard for separating phosphoinositide isomers.

Protocol for PI(5)P Quantification by Anion-Exchange HPLC:

  • Metabolic Labeling:

    • Culture cells to near confluency.

    • Label cells with [³H]myo-inositol or ³²P-orthophosphate in inositol-free or phosphate-free medium, respectively, for 24-48 hours to achieve isotopic equilibrium.

  • Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells and extract lipids using an acidified solvent mixture, typically chloroform/methanol/HCl.

    • Perform a phase separation by adding chloroform and an acidic aqueous solution. The lower organic phase contains the lipids.

  • Deacylation:

    • Dry the lipid extract under nitrogen.

    • Resuspend the dried lipids in a methylamine reagent (e.g., 25% methylamine/methanol/n-butanol; 42.8/45.7/11.5, v/v/v).

    • Incubate at 53°C for 30-50 minutes to remove the fatty acyl chains, resulting in water-soluble glycerophosphoinositols (GroPIs).

    • Dry the deacylated lipids.

  • HPLC Separation:

    • Resuspend the dried GroPIs in water.

    • Inject the sample into an HPLC system equipped with a strong anion-exchange (SAX) column (e.g., Partisphere SAX).

    • Separate the GroPI isomers using a gradient of ammonium phosphate buffer. A shallow gradient is crucial for resolving GroPI(5)P from the more abundant GroPI(4)P.[2]

  • Detection and Quantification:

    • Eluted radiolabeled GroPIs are detected using an online flow scintillation analyzer.

    • Quantify the peaks corresponding to each isomer by integrating the radioactive signal. The amount of PI(5)P can be expressed relative to total PI or another phosphoinositide like PI4P.[2]

Quantification of PI(5)P by Mass Spectrometry (MS)

This non-radioactive method offers high sensitivity and the ability to analyze the acyl chain composition of PI(5)P.

Protocol for PI(5)P Quantification by LC-MS/MS Mass Assay:

  • Tissue/Cell Homogenization and Lipid Extraction:

    • Homogenize fresh or frozen tissue/cells in a suitable buffer.

    • Perform a two-step acidified chloroform/methanol extraction to isolate the phosphoinositides.[1][6]

    • Add an internal standard, such as a synthetic PI(4,5)P₂ with odd-chain fatty acids, to the extract for normalization.[1]

  • In Vitro Kinase Reaction:

    • Dry the lipid extract.

    • Resuspend the lipids in a kinase reaction buffer containing recombinant PI5P 4-kinase (PIP4Kα).

    • Initiate the reaction by adding ATP labeled with heavy oxygen (¹⁸O-ATP). This reaction specifically converts PI(5)P to ¹⁸O-labeled PI(4,5)P₂.[1]

    • Incubate to allow for the conversion.

  • Second Lipid Extraction:

    • Stop the kinase reaction and re-extract the lipids to purify the resulting PI(4,5)P₂.

  • LC-MS/MS Analysis:

    • Resuspend the final lipid extract for injection into an LC-MS/MS system.

    • Separate the lipids using reverse-phase liquid chromatography.

    • Detect and quantify the ¹⁸O-labeled PI(4,5)P₂ and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[1]

    • The amount of PI(5)P in the original sample is calculated based on the ratio of the ¹⁸O-PI(4,5)P₂ signal to the internal standard signal.

Visualizations: Signaling Pathways and Experimental Workflows

PI(5)P Metabolic Pathways

The cellular levels of PI(5)P are tightly controlled by a network of kinases and phosphatases. The primary synthesis and degradation pathways are illustrated below.

PI5P_Metabolism PI Phosphatidylinositol (PI) PI5P PI(5)P PI->PI5P PIKfyve PI45P2 PI(4,5)P₂ PI5P->PI45P2 PIP4K PI45P2->PI5P 4-phosphatases (e.g., IpgD) PI35P2 PI(3,5)P₂ PI35P2->PI5P MTMRs (3-phosphatases) LCMS_Workflow A 1. Tissue/Cell Homogenization B 2. Lipid Extraction (add internal standard) A->B C 3. In Vitro Kinase Reaction (PIP4K + ¹⁸O-ATP) B->C Converts PI(5)P to ¹⁸O-PI(4,5)P₂ D 4. Second Lipid Extraction C->D E 5. LC-MS/MS Analysis (MRM) D->E F 6. Data Analysis (Ratio to internal standard) E->F

References

Unveiling Specificity: A Comparative Guide to PIKfyve Inhibitors and Their Impact on PI(5)P Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common PIKfyve inhibitors, focusing on their specificity for PI(5)P production. Supported by experimental data, this document aims to clarify the nuanced effects of these compounds on phosphoinositide metabolism.

PIKfyve, a lipid kinase, plays a crucial role in cellular trafficking and signaling pathways through its synthesis of two key phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2][3] The dysregulation of PIKfyve activity has been implicated in various diseases, making it an attractive therapeutic target. Consequently, a number of small molecule inhibitors have been developed to modulate its function. This guide delves into the specificity of these inhibitors, particularly concerning their impact on the production of PI(5)P, a signaling lipid with emerging roles in cellular processes.

The PIKfyve Signaling Pathway

PIKfyve primarily phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate PI(3,5)P2.[3] The cellular pool of PI(5)P is thought to be generated through two main routes: directly by PIKfyve through the phosphorylation of phosphatidylinositol (PI), and indirectly through the dephosphorylation of PI(3,5)P2 by 3-phosphatases.[3][4] Therefore, inhibition of PIKfyve is expected to reduce the levels of both PI(3,5)P2 and PI(5)P.

PIKfyve Signaling Pathway PI Phosphatidylinositol (PI) PIKfyve PIKfyve PI->PIKfyve Phosphorylation PI3P Phosphatidylinositol 3-phosphate (PI(3)P) PI3P->PIKfyve Phosphorylation PI(3,5)P2 Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) PIKfyve->PI(3,5)P2 PI(5)P Phosphatidylinositol 5-phosphate (PI(5)P) PIKfyve->PI(5)P Phosphatase 3-Phosphatase PI(3,5)P2->Phosphatase Dephosphorylation Phosphatase->PI(5)P

PIKfyve's dual role in phosphoinositide synthesis.

Comparative Analysis of PIKfyve Inhibitor Specificity

The following table summarizes the quantitative effects of commonly used PIKfyve inhibitors on the cellular levels of PI(5)P and other key phosphoinositides. The data is compiled from various studies and highlights the differences in potency and selectivity among these compounds.

InhibitorCell LineConcentration% Reduction in PI(5)P (vs. Control)% Reduction in PI(3,5)P2 (vs. Control)Other Notable Effects
Apilimod HEK293, Podocytes100 nM~80%~80%Significant increase in PI(3)P levels.[1][5] Highly selective for PIKfyve.[6]
YM201636 3T3L1 Adipocytes160 nM62.7%28.7%Preferentially inhibits PI(5)P synthesis at this concentration.
YM201636 NIH3T3800 nMNot Reported80%May inhibit p110α at higher concentrations.[5][7]
WX8 Not ReportedNot ReportedNot ReportedNot ReportedAlso targets PIP4K2C with lower affinity.

Experimental Methodologies

The data presented in this guide were primarily generated using the following key experimental protocols:

Metabolic Labeling and HPLC Analysis of Phosphoinositides

This method allows for the quantification of the relative abundance of different phosphoinositide species within cells.

  • Cell Culture and Labeling: Cells are cultured in an inositol-free medium and metabolically labeled with [3H]myo-inositol for 24-48 hours to allow for the incorporation of the radioisotope into the inositol headgroup of phosphoinositides.

  • Cell Lysis and Lipid Extraction: After treatment with the PIKfyve inhibitor or vehicle control, the reaction is stopped, and lipids are extracted using a mixture of chloroform, methanol, and hydrochloric acid.

  • Deacylation: The fatty acid chains are removed from the phosphoinositides by mild alkaline hydrolysis to generate water-soluble glycerophosphoinositols (GroPIs).

  • HPLC Separation: The deacylated GroPIs are separated by high-performance liquid chromatography (HPLC) using a strong anion exchange column.

  • Quantification: The amount of radioactivity in each fraction corresponding to a specific GroPI is measured using a scintillation counter. The results are then normalized to the total radioactivity incorporated into all phosphoinositides.

Experimental Workflow for Phosphoinositide Analysis cluster_0 Cellular Analysis cluster_1 Quantification Cell Culture 1. Cell Culture & Metabolic Labeling ([3H]myo-inositol) Inhibitor Treatment 2. Inhibitor Treatment Cell Culture->Inhibitor Treatment Lysis & Extraction 3. Cell Lysis & Lipid Extraction Inhibitor Treatment->Lysis & Extraction Deacylation 4. Deacylation Lysis & Extraction->Deacylation HPLC 5. HPLC Separation (Anion Exchange) Deacylation->HPLC Quantification 6. Scintillation Counting HPLC->Quantification Data Analysis 7. Data Analysis Quantification->Data Analysis

Workflow for quantifying cellular phosphoinositide levels.
In Vitro PIKfyve Kinase Assay

This assay directly measures the enzymatic activity of PIKfyve and the inhibitory potential of a compound.

  • Reaction Setup: Recombinant PIKfyve enzyme is incubated with its substrate, phosphatidylinositol 3-phosphate (PI(3)P), in a kinase buffer containing ATP and the test inhibitor at various concentrations.

  • Radiolabeling: [γ-32P]ATP is included in the reaction mixture to radiolabel the product, PI(3,5)P2.

  • Reaction Termination and Lipid Separation: The reaction is stopped, and the lipids are extracted. The radiolabeled PI(3,5)P2 is separated from the unreacted [γ-32P]ATP and other lipids, often using thin-layer chromatography (TLC).

  • Quantification: The amount of 32P incorporated into PI(3,5)P2 is quantified using a phosphorimager or autoradiography.

  • IC50 Determination: The inhibitory concentration 50 (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Discussion and Conclusion

The available data indicate that pharmacological inhibition of PIKfyve effectively reduces the cellular levels of both PI(5)P and PI(3,5)P2. Apilimod has been shown to be a highly selective inhibitor of PIKfyve, potently decreasing both of its lipid products.[1][5][6] YM201636 also effectively inhibits PIKfyve, with some evidence suggesting a preferential inhibition of PI(5)P synthesis at lower concentrations, although it may exhibit off-target effects on other kinases at higher concentrations.[5][7]

The choice of a PIKfyve inhibitor for a particular research application should be guided by a careful consideration of its potency, selectivity, and the specific phosphoinositide pool of interest. For studies aiming to specifically probe the functions of PIKfyve-derived PI(5)P, inhibitors that show a degree of selectivity for this product, or using concentrations that favor its inhibition, may be advantageous. However, it is crucial to validate the effects of any inhibitor on the levels of all relevant phosphoinositides within the specific cellular context of the experiment.

This guide provides a framework for understanding the specificity of PIKfyve inhibitors on PI(5)P production. As research in this area continues, a more comprehensive understanding of the nuanced effects of these compounds will undoubtedly emerge, further aiding in the development of targeted therapeutics for a range of diseases.

References

Genetic Approaches to Validate the Function of Phosphatidylinositol-5-Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol-5-phosphate (PI(5)P) is a low-abundance signaling lipid implicated in a diverse array of cellular processes, including autophagy, insulin signaling, cell migration, and nuclear regulation.[1][2][3][4] Elucidating its precise functions requires robust methods to manipulate and monitor its levels within the cell. This guide provides a comparative overview of genetic approaches to validate the function of PI(5)P, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate strategy for their experimental needs.

Comparison of Genetic Approaches

The validation of PI(5)P function largely relies on genetic manipulation of the enzymes that regulate its intracellular concentration. These approaches can be broadly categorized into methods that increase or decrease PI(5)P levels.

Genetic ApproachPrincipleAdvantagesDisadvantagesKey Considerations
Enzyme Knockout/Knockdown (e.g., PIKfyve, PI5P4Ks) Reduces or eliminates the expression of kinases or phosphatases involved in PI(5)P metabolism.Long-term and stable reduction of PI(5)P. Allows for the study of chronic effects.Potential for compensatory mechanisms to arise.[1] May be lethal in some cases.Off-target effects of siRNA/shRNA. Confirmation of protein depletion is essential.
Enzyme Overexpression (Wild-Type or Mutant) Increases the expression of enzymes that produce or degrade PI(5)P, or expression of catalytically inactive mutants to block pathways.Allows for controlled and often acute changes in PI(5)P levels. Can be used to rescue knockout phenotypes.Overexpression may lead to non-physiological levels and localization of the lipid. Potential for artifacts.Use of appropriate controls (e.g., vector-only, catalytically dead mutant) is critical.
Expression of Bacterial Phosphatases (e.g., IpgD) Introduction of a bacterial enzyme that generates PI(5)P from a more abundant precursor, PI(4,5)P2.[3][5]Rapid and significant increase in cellular PI(5)P levels.[3] Useful for studying acute signaling events.The generated PI(5)P may not be in its native subcellular location.[5] Potential for cellular toxicity.The effect is transient. The concomitant decrease in PI(4,5)P2 must be considered.
Genetically Encoded Probes (e.g., PHD finger of ING2) Expression of fluorescently tagged protein domains that specifically bind to PI(5)P for visualization.Allows for real-time visualization of PI(5)P localization and dynamics in living cells.Probes may have off-target binding to other phosphoinositides.[2] Overexpression of the probe can buffer PI(5)P and perturb its function.Careful validation of probe specificity is required. Use at the lowest possible expression level.

Quantitative Data on PI(5)P Levels

The following table summarizes quantitative data on the effects of various genetic manipulations on PI(5)P levels from published studies.

Genetic ManipulationModel SystemMethod of PI(5)P MeasurementChange in PI(5)P LevelsReference
PIKfyve hypomorphic gene-trapMouse embryonic fibroblastsRadiolabeling and HPLCReduced to 50% of wild-type levels[6]
PIKfyve shRNA in gene-trap fibroblastsMouse embryonic fibroblastsRadiolabeling and HPLCReduced to 15% of wild-type levels[6]
Knockdown of dPIP4KDrosophila larval tissues and cultured cellsLC-MS/MSElevated PI(5)P levels[7]
Expression of IpgDMammalian cellsHPLCElevated intracellular levels of PI5P[5]
Thrombin stimulationPlateletsEnzymatic mass assayThree-fold increase in PI5P levels[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of enzymes in PI(5)P metabolism and the workflows for its analysis, the following diagrams are provided.

PI5P_Metabolism PI PI PI5P PI(5)P PI->PI5P PIKfyve PI3P PI3P PI35P2 PI(3,5)P2 PI3P->PI35P2 PIKfyve PI45P2 PI(4,5)P2 PI5P->PI45P2 PI5P4Ks PI45P2->PI5P IpgD / 4-phosphatases PI35P2->PI5P MTMRs PIKfyve PIKfyve PI5P4Ks PI5P4Ks MTMRs Myotubularins (e.g., MTMR3) IpgD IpgD (bacterial) 4-phosphatase 4-phosphatases Experimental_Workflow cluster_manipulation Genetic Manipulation cluster_analysis Analysis Knockout Gene Knockout/Knockdown (e.g., CRISPR, siRNA) Lipid_Extraction Lipid Extraction Knockout->Lipid_Extraction Phenotypic_Assay Phenotypic Assays (e.g., Autophagy, Migration) Knockout->Phenotypic_Assay Overexpression Gene Overexpression (e.g., plasmid transfection) Overexpression->Lipid_Extraction Overexpression->Phenotypic_Assay Localization Subcellular Localization (Fluorescent Probes) Overexpression->Localization (for probes) Quantification PI(5)P Quantification (LC-MS/MS, HPLC) Lipid_Extraction->Quantification

References

A Comparative Guide to PI(5)P Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phosphatidylinositol 5-phosphate (PI(5)P), a low-abundance yet critical signaling lipid, is paramount. This guide provides a side-by-side comparison of current methodologies, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Phosphatidylinositol 5-phosphate (PI(5)P) is a key player in a multitude of cellular processes, including cell migration, DNA damage response, and insulin signaling.[1] Its transient nature and low cellular concentration, however, present significant challenges for its accurate measurement. This guide explores and contrasts the primary methods available for PI(5)P quantification: Mass Spectrometry (LC-MS/MS), Fluorescent Biosensors, and traditional radionuclide labeling.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative and qualitative features of the most common PI(5)P quantification methods.

FeatureMass Spectrometry (LC-MS/MS)Fluorescent BiosensorsRadionuclide Labeling
Principle Direct quantification of the molecule or a derivatized product based on mass-to-charge ratio.In vivo or in vitro visualization and relative quantification using a fluorescently tagged protein domain that binds to PI(5)P.Incorporation of a radioactive isotope (e.g., ³²P) into phosphoinositides, followed by separation and detection.
Sample Type Cell lysates, tissue extracts.Live or fixed cells.Cell cultures.
Quantification Absolute and relative.Primarily relative (changes in fluorescence intensity or localization).Relative.
Sensitivity High (e.g., Limit of Detection of 0.1875 femtomole for ¹⁸O-PIP₂ product).Variable, dependent on probe expression and imaging system.High, but with safety and disposal considerations.
Specificity High, can distinguish between different acyl chain variants.Moderate to low. The commonly used ING2 PHD finger probe also binds to PI(3)P and PI(4)P.Can be specific for phosphoinositides, but separation of isomers is critical.
Throughput Moderate to high, adaptable to automation.High for imaging-based screens.Low to moderate.
Advantages High specificity and sensitivity, provides structural information (acyl chains), suitable for various sample types.Enables real-time, in vivo analysis of PI(5)P dynamics with subcellular resolution.Well-established classical method.
Disadvantages Requires specialized equipment and expertise, can be costly, indirect methods may introduce variability.Prone to artifacts from overexpression of the biosensor, lack of highly specific probes for PI(5)P.Use of radioactive materials poses safety risks, not easily applicable to in vivo animal studies.
Commercial Availability Widely available as a service and with dedicated instruments.Fluorescent probes (plasmids) are commercially available.Reagents are commercially available.
PI(5)P ELISA Kits No specific commercial ELISA kits for direct PI(5)P quantification have been identified.Not applicable.Not applicable.

Mandatory Visualizations

PI(5)P Signaling Pathway

This diagram illustrates the key enzymatic pathways involved in the synthesis and degradation of PI(5)P, highlighting its central role in phosphoinositide metabolism.

PI5P_Signaling_Pathway PI Phosphatidylinositol (PI) PI3P PI(3)P PI->PI3P Class II/III PI3Ks PIKfyve_PI PIKfyve PI->PIKfyve_PI PIKfyve_PI3P PIKfyve PI3P->PIKfyve_PI3P PI5P PI(5)P PIP4K PIP4Ks PI5P->PIP4K PI35P2 PI(3,5)P₂ MTMR MTMR phosphatases PI35P2->MTMR PI45P2 PI(4,5)P₂ PIKfyve_PI->PI5P PIKfyve_PI3P->PI35P2 MTMR->PI5P PIP4K->PI45P2

Caption: PI(5)P Metabolic Pathways

Experimental Workflow: LC-MS/MS Quantification of PI(5)P

This diagram outlines the major steps involved in the quantification of PI(5)P from biological samples using a mass spectrometry-based approach.

LCMS_Workflow start Sample Collection (Cells or Tissues) extraction Lipid Extraction start->extraction kinase_assay In vitro Kinase Assay (PI(5)P to ¹⁸O-PI(4,5)P₂) extraction->kinase_assay lc_separation Liquid Chromatography (LC Separation) kinase_assay->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: LC-MS/MS Workflow for PI(5)P

Experimental Protocols

Quantification of PI(5)P by LC-MS/MS

This method is based on the enzymatic conversion of PI(5)P to a heavy-isotope labeled PI(4,5)P₂ followed by detection with tandem mass spectrometry.

Materials:

  • Biological sample (cells or tissues)

  • Chloroform, Methanol, Hydrochloric acid (HCl)

  • Recombinant PIP4Kα enzyme

  • ¹⁸O-ATP

  • Internal standard (e.g., diC16-PI(4,5)P₂)

  • LC-MS/MS system

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample in a suitable buffer.

    • Perform a Folch lipid extraction using a chloroform:methanol:HCl mixture to isolate the lipid fraction.

    • Dry the lipid extract under a stream of nitrogen.

  • In vitro Kinase Reaction:

    • Resuspend the dried lipid extract in a kinase reaction buffer containing recombinant PIP4Kα and ¹⁸O-ATP.

    • Incubate the reaction to allow for the conversion of PI(5)P to ¹⁸O-labeled PI(4,5)P₂.

    • Spike the sample with a known amount of an internal standard.

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography system to separate the different phosphoinositide species.

    • Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the ¹⁸O-labeled PI(4,5)P₂ and the internal standard.

  • Data Analysis:

    • Calculate the amount of PI(5)P in the original sample by comparing the signal of the ¹⁸O-labeled PI(4,5)P₂ to that of the internal standard.

In Vivo Visualization of PI(5)P using Fluorescent Biosensors

This protocol describes the use of a genetically encoded fluorescent biosensor to visualize the relative changes and subcellular localization of PI(5)P in living cells.

Materials:

  • Mammalian cell line of interest

  • Plasmid DNA encoding a PI(5)P biosensor (e.g., 3xPHD-ING2-GFP)

  • Transfection reagent

  • Fluorescence microscope (confocal or widefield) with live-cell imaging capabilities

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in an appropriate medium.

    • Transfect the cells with the plasmid DNA encoding the PI(5)P fluorescent biosensor using a suitable transfection reagent.

    • Allow for protein expression for 24-48 hours.

  • Live-Cell Imaging:

    • Plate the transfected cells on a glass-bottom dish suitable for microscopy.

    • Mount the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Acquire images of the fluorescent biosensor at different time points or after stimulation with a compound of interest.

  • Image Analysis:

    • Quantify the changes in fluorescence intensity or the translocation of the biosensor between different cellular compartments (e.g., cytosol and plasma membrane) using image analysis software.

    • Relative changes in PI(5)P levels are inferred from the changes in the biosensor's localization or intensity.

Note: Due to the known cross-reactivity of the ING2 PHD finger with other phosphoinositides, it is crucial to include appropriate controls and to interpret the results with caution.[2] Independent validation of findings with a more specific method like mass spectrometry is highly recommended.

References

A Researcher's Guide to Validating the Subcellular Localization of Phosphatidylinositol 5-Phosphate (PI(5)P)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol 5-phosphate (PI(5)P) is a low-abundance phosphoinositide that has emerged as a critical signaling molecule in a multitude of cellular processes, including stress response, cell cycle progression, chromatin remodeling, and membrane trafficking.[1][2] Despite its significance, the scarce nature of PI(5)P presents a considerable challenge for accurately determining its subcellular distribution.[1] Validating the precise location of PI(5)P pools is paramount for understanding their specific functions. This guide provides an objective comparison of key techniques used to validate the subcellular localization of PI(5)P, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their scientific questions.

Comparative Overview of PI(5)P Localization Techniques

The validation of PI(5)P's subcellular location relies on a combination of techniques, each with inherent strengths and limitations. The choice of method depends on factors such as the required resolution, whether live or fixed cells are being studied, and the need for quantitative versus qualitative data.

TechniquePrincipleCell StateResolutionKey AdvantagesMajor Limitations
Biochemical Fractionation + HPLC/Mass Spectrometry Physical separation of organelles followed by lipid extraction and quantification.Lysed CellsLow (Organelle level)Highly quantitative; Detects endogenous lipid pools.Lacks single-cell and sub-organellar resolution; Prone to cross-contamination of fractions.
Genetically Encoded Biosensors (e.g., GFP-ING2-PHD) Live-cell expression of a fluorescently-tagged PI(5)P-binding protein domain.Live CellsHigh (Diffraction-limited)Enables real-time visualization of PI(5)P dynamics in living cells.Specificity concerns (can bind other PIs); Overexpression can cause artifacts and mislocalization.[3]
Recombinant Biosensors Staining of fixed and permeabilized cells with a purified, fluorescently-labeled PI(5)P-binding protein.Fixed CellsHigh (Super-resolution possible)Avoids overexpression artifacts; Allows for multiplexing with other antibodies.[3][4]Fixation can alter lipid distribution; The primary PI(5)P probe (ING2-PHD) is challenging to produce and can be unstable.[3][5]
In Vitro Mass Assay Enzymatic conversion of PI(5)P from lipid extracts to PI(4,5)P₂ using PIP4K, followed by quantification.Lysed Cells / TissuesNone (Total cellular level)Highly sensitive and specific for quantifying total PI(5)P mass.[6]Provides no spatial information on its own; requires coupling with fractionation for localization.

PI(5)P Signaling Pathways and Regulation

The cellular levels and localization of PI(5)P are tightly controlled by a network of kinases and phosphatases. Understanding these pathways is crucial for interpreting localization data, as the presence of these enzymes can predict potential sites of PI(5)P synthesis and turnover.

PI5P_Metabolism PI Phosphatidylinositol (PI) PI5P PI(5)P PI->PI5P Phosphorylation PI45P2 PI(4,5)P₂ PI5P->PI45P2 Phosphorylation PI45P2->PI5P Dephosphorylation PIKfyve PIKfyve PIKfyve->PI PIP4K PIP4K PIP4K->PI5P Type_I_Pase Type I PI(4,5)P₂ 4-phosphatase Type_I_Pase->PI45P2

Caption: Metabolic pathways governing the synthesis and turnover of PI(5)P.

Detailed Methodologies and Experimental Workflows

Biochemical Subcellular Fractionation

This classical approach provides quantitative data on the abundance of PI(5)P in different organelle-enriched fractions. It is often considered a gold standard for confirming the presence of a lipid in a specific compartment.

Experimental Workflow Diagram

Fractionation_Workflow start Start: Harvest Cells homogenize Cell Homogenization (e.g., Dounce) start->homogenize centrifuge1 Low-Speed Centrifugation (e.g., 1,000 x g) homogenize->centrifuge1 pellet1 Pellet 1: Nuclei & Cytoskeleton centrifuge1->pellet1 supernatant1 Post-Nuclear Supernatant (PNS) centrifuge1->supernatant1 analysis Lipid Extraction & Analysis (HPLC or Mass Spec) pellet1->analysis centrifuge2 Medium-Speed Centrifugation (e.g., 20,000 x g) supernatant1->centrifuge2 pellet2 Pellet 2: Mitochondria, Peroxisomes centrifuge2->pellet2 supernatant2 Post-Mitochondrial Supernatant centrifuge2->supernatant2 pellet2->analysis centrifuge3 High-Speed Ultracentrifugation (e.g., 100,000 x g) supernatant2->centrifuge3 pellet3 Pellet 3: Microsomes (ER, Golgi) centrifuge3->pellet3 supernatant3 Supernatant 3: Cytosol centrifuge3->supernatant3 pellet3->analysis supernatant3->analysis

Caption: Workflow for differential centrifugation to isolate subcellular fractions.

Detailed Protocol:

  • Cell Culture and Harvest: Grow cells to ~90% confluency. Harvest by scraping in ice-cold PBS and pellet by centrifugation.

  • Homogenization: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, protease/phosphatase inhibitors). Allow cells to swell on ice for 15-20 minutes. Homogenize using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed, as monitored by microscopy.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei (P1).

    • Transfer the supernatant (S1) to a new tube and centrifuge at 20,000 x g for 20 min at 4°C to pellet mitochondria and other heavy membranes (P2).

    • Transfer the supernatant (S2) and centrifuge at 100,000 x g for 1 hour at 4°C to pellet light microsomes (ER, Golgi) (P3). The resulting supernatant is the cytosolic fraction (S3).

  • Lipid Extraction: Extract lipids from each fraction using an acidified solvent mixture (e.g., Chloroform:Methanol:HCl).

  • Analysis: Analyze the lipid extracts by HPLC or a mass assay to quantify PI(5)P levels in each fraction.[7][8] Purity of fractions should be validated by Western blotting for organelle-specific marker proteins.

Genetically Encoded Biosensors for Live-Cell Imaging

This technique allows for the visualization of PI(5)P dynamics in real-time. The most widely used biosensor is a tandem repeat of the plant homeodomain (PHD) finger from the ING2 protein fused to a fluorescent protein (e.g., 3xPHD-ING2-GFP).[3][7]

Experimental Workflow Diagram

Biosensor_Workflow start Start: Plasmid DNA (e.g., pEGFP-3xPHD-ING2) transfect Transfect into Cultured Cells start->transfect express Allow Protein Expression (18-24 hours) transfect->express stimulate Optional: Treat cells (e.g., with growth factors, stressors) express->stimulate image Live-Cell Microscopy (Confocal or TIRF) stimulate->image analyze Image Analysis: Quantify localization, intensity image->analyze

Caption: Workflow for live-cell imaging of PI(5)P using a biosensor.

Detailed Protocol:

  • Plasmid Transfection: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Transfect cells at 50-70% confluency with the biosensor plasmid using a suitable transfection reagent. Use a minimal amount of DNA to avoid overexpression artifacts.

  • Expression: Allow cells to express the biosensor for 18-24 hours. Longer expression times can lead to cellular stress and protein aggregation.

  • Cell Treatment (Optional): Replace the culture medium with an appropriate imaging buffer (e.g., phenol red-free DMEM). If studying dynamic changes, acquire baseline images before adding a stimulus (e.g., growth factors, oxidative stress agents).[9]

  • Microscopy: Image the cells using a confocal or total internal reflection fluorescence (TIRF) microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).

  • Controls and Validation:

    • Specificity Control: Co-express the biosensor with enzymes that alter PI(5)P levels (e.g., PIP4K or a phosphatase) to confirm that the probe's localization changes as expected.

    • Expression Level: Analyze only cells with low to moderate fluorescence intensity to minimize artifacts.

    • Probe Limitations: Be aware that the ING2-PHD domain has been reported to bind other phosphoinositides, and its binding may have a charge-based component, necessitating careful interpretation of results.[3][7]

Recombinant Biosensors for Fixed-Cell Staining

This method circumvents the issues of overexpression by applying a purified, fluorescently-labeled PI(5)P-binding domain to fixed and permeabilized cells, similar to an immunofluorescence protocol.

Detailed Protocol:

  • Protein Purification: Express and purify the recombinant biosensor (e.g., 6xHis-SNAP-ING2-PHD) from E. coli.[5] Label the purified protein with a fluorescent dye (e.g., SNAP-tag labeling).

  • Cell Fixation and Permeabilization: Grow cells on coverslips. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize with a gentle detergent like digitonin or a harsher one like Triton X-100, depending on the target organelle. Careful optimization is required to preserve lipid integrity.[4]

  • Staining: Block non-specific binding with a suitable blocking buffer (e.g., BSA in PBS). Incubate the fixed cells with the fluorescently-labeled recombinant biosensor (typically at 10-20 µg/mL) for 1-2 hours.

  • Washing and Mounting: Wash the coverslips extensively with PBS to remove the unbound probe. Mount onto microscope slides with an anti-fade mounting medium.

  • Microscopy: Image using a confocal microscope. This method is also amenable to super-resolution techniques like STED microscopy.[3]

  • Controls:

    • Competition Assay: Pre-incubate the recombinant probe with a soluble form of the PI(5)P headgroup (or liposomes containing PI(5)P) to block its binding site. This should result in a significant loss of signal, confirming specificity.

    • Lipid Depletion: Treat cells with drugs that deplete PI(5)P prior to fixation to demonstrate signal dependency on the target lipid.

By employing a combination of these techniques, researchers can build a robust and multi-faceted case for the subcellular localization of PI(5)P, leading to a deeper understanding of its role in cell biology and disease.

References

A Researcher's Guide to Differentiating the Effects of PI(5)P and Its Metabolic Products

Author: BenchChem Technical Support Team. Date: December 2025

Phosphatidylinositol 5-phosphate (PI(5)P) is a low-abundance but critical signaling lipid involved in a multitude of cellular processes, including stress responses, cell migration, and nuclear signaling.[1][2][3] Distinguishing its specific functions from those of its metabolic precursor, phosphatidylinositol (PI), and its primary product, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), is a significant experimental challenge.[2][4] This guide provides a comparative framework, experimental protocols, and data to help researchers dissect the unique roles of PI(5)P.

Metabolic Pathways of PI(5)P

The cellular levels of PI(5)P are tightly regulated by a network of kinases and phosphatases that connect it to other phosphoinositides. Understanding these pathways is the first step in designing experiments to isolate its effects. The primary metabolic routes involve its synthesis from PI or PI(3,5)P₂ and its conversion to PI(4,5)P₂.[1][2]

The key enzymes governing PI(5)P levels are:

  • PIKfyve: A lipid kinase that can synthesize PI(5)P through the 5-phosphorylation of PI. It is also the primary enzyme for producing PI(3,5)P₂.[5][6] Inhibition of PIKfyve has been shown to decrease, though not completely eliminate, cellular PI(5)P levels.[3]

  • Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks or PIP4Ks): This family of kinases (isoforms α, β, and γ) is the main consumer of PI(5)P, phosphorylating it at the 4-position to generate PI(4,5)P₂.[3][4][5]

  • Myotubularin (MTM) phosphatases: Certain members of this phosphatase family can dephosphorylate PI(3,5)P₂ at the 3-position to produce PI(5)P.[1][2]

  • PI(4,5)P₂ 4-phosphatases: Enzymes such as the Shigella flexneri effector IpgD can generate PI(5)P by removing the phosphate from the 4-position of PI(4,5)P₂.[1][5][7]

PI5P_Metabolism PI PI (Phosphatidylinositol) PI5P PI(5)P PI->PI5P Phosphorylation PI45P2 PI(4,5)P₂ PI5P->PI45P2 Phosphorylation PI45P2->PI5P Dephosphorylation PI35P2 PI(3,5)P₂ PI35P2->PI5P Dephosphorylation PIKfyve PIKfyve PIKfyve->PI PIKfyve->PI5P PIP4K PI5P4Ks (PIP4Ks) PIP4K->PI5P PIP4K->PI45P2 MTM MTM Phosphatases MTM->PI5P MTM->PI35P2 IpgD IpgD / Type II 4-phosphatases IpgD->PI5P IpgD->PI45P2 Experimental_Workflow start Goal: Isolate PI(5)P-specific effect increase_pi5p Strategy 1: Increase PI(5)P Levels start->increase_pi5p decrease_pi5p Strategy 2: Decrease PI(5)P Levels start->decrease_pi5p inhibit_pip4k Inhibit PI5P4K (Pharmacological/Genetic) increase_pi5p->inhibit_pip4k express_ipgd Express IpgD (Converts PI(4,5)P₂ to PI(5)P) increase_pi5p->express_ipgd inhibit_pikfyve Inhibit PIKfyve (Pharmacological/Genetic) decrease_pi5p->inhibit_pikfyve overexpress_pip4k Overexpress PI5P4K (Converts PI(5)P to PI(4,5)P₂) decrease_pi5p->overexpress_pip4k measure_lipids Validation: Measure Phosphoinositide Levels (LC-MS/MS, HPLC) inhibit_pip4k->measure_lipids express_ipgd->measure_lipids inhibit_pikfyve->measure_lipids overexpress_pip4k->measure_lipids measure_phenotype Analysis: Measure Cellular Phenotype (e.g., signaling, trafficking, gene expression) measure_lipids->measure_phenotype

References

Safety Operating Guide

Proper Disposal Procedures for Phosphatidylinositol-5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Phosphatidylinositol-5-phosphate (PI(5)P), tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory practices for non-hazardous chemical waste.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance or mixture, it is crucial to handle it with care as the toxicological and pharmacological properties may not be fully known.[1] Always adhere to good laboratory practices.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

In Case of Exposure:

  • Skin Contact: Should skin contact occur, immediately remove contaminated clothing and rinse the affected skin area with plenty of water.

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water.

  • Inhalation: If inhaled, move to an area with fresh air.

  • Ingestion: If swallowed, drink one or two glasses of water.

Step-by-Step Disposal Protocol

Follow these steps for the routine disposal of small quantities of this compound and its empty containers.

  • Waste Characterization: Confirm that the this compound waste is not mixed with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste.

  • Container Preparation:

    • For solutions, ensure the container is securely capped.

    • For solid waste, place it in a sealed, leak-proof container.

  • Labeling: Clearly label the waste container as "Non-hazardous chemical waste" and specify the contents ("this compound").

  • Collection and Storage:

    • Store the waste container in a designated area for non-hazardous chemical waste, away from incompatible materials.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Final Disposal:

    • Dispose of the waste through your institution's chemical waste program. Follow their specific procedures for non-hazardous waste pickup and disposal.

    • Leave chemicals in their original containers when possible and do not mix with other waste.

    • Handle uncleaned containers as you would the product itself.

Summary of Chemical Safety Data

PropertyInformation
Hazard Classification Not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS) for similar compounds. No specific hazard pictograms, signal words, or hazard statements are required.
Known Hazards None known. However, the toxicological properties may not be fully known.[1]
Carcinogenicity No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]
Environmental Hazards Do not let the product enter drains.[2]
Combustibility Combustible.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The disposal procedure outlined above is based on general laboratory safety guidelines for non-hazardous chemicals.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_non_hazardous Non-Hazardous Disposal cluster_hazardous Hazardous Disposal A Start: PI(5)P Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Is waste mixed with hazardous material? B->C D Seal in a labeled, leak-proof container C->D No H Follow institutional protocols for hazardous waste disposal C->H Yes E Store in designated non-hazardous waste area D->E F Arrange for disposal via institutional EHS program E->F G End F->G H->G

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.